Milvexian
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
factor XIa inhibito
Structure
3D Structure
Properties
IUPAC Name |
(9R,13S)-13-[4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-6-oxopyrimidin-1-yl]-3-(difluoromethyl)-9-methyl-3,4,7,15-tetrazatricyclo[12.3.1.02,6]octadeca-1(18),2(6),4,14,16-pentaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl2F2N9O2/c1-15-3-2-4-23(20-9-16(7-8-33-20)26-21(36-27(15)43)12-35-41(26)28(31)32)39-14-34-19(11-25(39)42)18-10-17(29)5-6-22(18)40-13-24(30)37-38-40/h5-15,23,28H,2-4H2,1H3,(H,36,43)/t15-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWFYCYPTDLKON-CMJOXMDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl2F2N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802425-99-5 | |
| Record name | Milvexian [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802425995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milvexian | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 11,15-Metheno-15H-pyrazolo[4,3-b][1,7]diazacyclotetradecin-5(6H)-one, 10-[4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-oxo-1(6H)-pyrimidinyl]-1-(difluoromethyl)-1,4,7,8,9,10-hexahydro-6-methyl-, (6R,10S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MILVEXIAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W79NDQ608 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Milvexian's Inhibition of Factor XIa: A Deep Dive into the Kinetics of a Novel Anticoagulant
For Immediate Release
BRISTOL-MYERS SQUIBB AND JANSSEN PHARMACEUTICALS – This technical guide provides an in-depth analysis of the factor XIa (FXIa) inhibition kinetics of milvexian (BMS-986177/JNJ-70033093), an orally bioavailable, small-molecule, reversible, and direct inhibitor of FXIa. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action at the molecular level.
This compound is under investigation as a novel antithrombotic agent with the potential for a differentiated safety and efficacy profile compared to current standards of care.[1][2] Its therapeutic rationale is based on the hypothesis that inhibiting FXIa can prevent thrombosis with a reduced risk of bleeding.[3][4] This guide will detail the quantitative kinetic parameters of this compound's interaction with FXIa, the experimental methodologies used to determine these parameters, and the role of FXIa in the coagulation cascade.
Core Inhibition Kinetics
This compound is a potent and selective inhibitor of human Factor XIa. The key kinetic parameters defining this interaction have been determined through a series of in vitro enzymatic and coagulation assays.
Table 1: Quantitative Kinetic Data for this compound Inhibition of Human Factor XIa
| Parameter | Value | Species | Method | Reference(s) |
| Ki | 0.11 nM | Human | Enzyme Inhibition Assay | [2][3][5] |
| kon | 2 µM⁻¹s⁻¹ | Human | Stopped-flow Spectrophotometry | [5] |
| Mechanism | Reversible, Direct, Active-site | Human | Enzyme Inhibition and Coagulation Assays | [2][5] |
The inhibition constant (Ki) of 0.11 nM demonstrates this compound's high affinity for human FXIa.[2][3][5] The association rate constant (kon), a measure of how quickly the inhibitor binds to the enzyme, has been determined to be 2 µM⁻¹s⁻¹.[5] While a specific dissociation rate constant (koff) has not been explicitly reported in the reviewed literature, the reversible nature of the inhibition is well-established.[5] Based on the relationship Ki = koff/kon, an estimated koff can be calculated, further characterizing the binding dynamics.
Selectivity Profile
A critical aspect of a targeted inhibitor's profile is its selectivity. This compound has been shown to be highly selective for FXIa over other related serine proteases.
Table 2: Selectivity of this compound Against Other Serine Proteases
| Enzyme | Ki (nM) | Selectivity Fold (vs. FXIa) | Species | Reference(s) |
| Factor XIa | 0.11 | - | Human | [5] |
| Chymotrypsin | 35 | >300 | Not Specified | [5] |
| Plasma Kallikrein | 44 | >400 | Human | [5] |
| Thrombin | 1700 | >15,000 | Rabbit | [5] |
| Factor Xa | >18,000 | >160,000 | Rabbit | [5] |
This high degree of selectivity underscores the targeted mechanism of action of this compound, which is crucial for minimizing off-target effects and potentially contributing to a favorable safety profile.
Experimental Protocols
The determination of this compound's kinetic parameters involved a combination of enzymatic assays and advanced biophysical techniques.
Factor XIa Enzyme Inhibition Assay for Ki Determination
The inhibition constant (Ki) of this compound against human FXIa was determined using a competitive enzyme inhibition assay. While specific buffer compositions can vary, a typical protocol involves:
-
Reagents:
-
Procedure:
-
FXIa is pre-incubated with varying concentrations of this compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.
-
The initial velocities at each inhibitor concentration are determined.
-
-
Data Analysis:
-
The Ki value is calculated by fitting the data to the appropriate equation for competitive inhibition, often the Morrison equation for tight-binding inhibitors.
-
Stopped-Flow Spectrophotometry for kon Determination
The association rate constant (kon) was determined using stopped-flow spectrophotometry, a technique suitable for measuring rapid kinetic events.
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and data acquisition.[8][9][10]
-
Procedure:
-
A solution of human FXIa is rapidly mixed with a solution containing this compound and a chromogenic substrate.
-
The progress of the reaction is monitored in real-time by measuring the change in absorbance.
-
The observed association rate constant (kobs) is determined at various this compound concentrations.
-
-
Data Analysis:
-
The kon is determined from a secondary plot of kobs versus the inhibitor concentration.[5] This relationship is linear for a simple bimolecular interaction.
-
Visualizing the Core Mechanisms
To better illustrate the context and methodologies described, the following diagrams have been generated.
Caption: The Coagulation Cascade and the Site of this compound Action.
Caption: Experimental Workflow for Determining this compound's Kinetic Parameters.
Conclusion
This compound demonstrates potent, selective, and reversible inhibition of human Factor XIa. The detailed kinetic analysis, including a high-affinity Ki value and a rapid on-rate, provides a strong molecular basis for its mechanism of action. This in-depth understanding of this compound's inhibition kinetics is fundamental for its ongoing clinical development as a novel antithrombotic agent. The experimental protocols outlined herein provide a framework for the continued investigation of this and other Factor XIa inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.williams.edu [web.williams.edu]
- 9. hpst.cz [hpst.cz]
- 10. agilent.com [agilent.com]
Preclinical Profile of Milvexian: A Technical Guide to its Antithrombotic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of milvexian, a novel, orally bioavailable, small-molecule inhibitor of Factor XIa (FXIa), for the prevention and treatment of thrombosis. The following sections detail the compound's mechanism of action, its efficacy in established animal models of thrombosis, and its safety profile, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Core Efficacy and Safety Data
This compound has demonstrated potent antithrombotic efficacy in preclinical models of both venous and arterial thrombosis, coupled with a favorable safety profile characterized by a low bleeding risk.[1][2] The quantitative data from these key studies are summarized below.
In Vitro Activity and Selectivity
This compound is a reversible and highly selective inhibitor of FXIa.[3] Its inhibitory activity against FXIa from different species and its selectivity over other related serine proteases are detailed in Table 1.
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound
| Target Enzyme | Species | Inhibition Constant (Ki) |
| Factor XIa | Human | 0.11 nM |
| Factor XIa | Rabbit | 0.38 nM |
| Factor XIa | Dog | 0.64 nM |
| Factor XIa | Rat | 490 nM |
| Factor XIa | Mouse | 350 nM |
| Chymotrypsin | Human | 35 nM |
| Plasma Kallikrein | Human | 44 nM |
| Data compiled from multiple sources.[3][4] |
Efficacy in a Rabbit Model of Arterial Thrombosis
In a rabbit model of electrically-induced carotid artery thrombosis (ECAT), this compound demonstrated dose-dependent efficacy in both preventing and treating arterial thrombosis.[3]
Table 2: Efficacy of this compound in the Rabbit ECAT Model (Prevention)
| This compound Dose (IV Bolus + Infusion) | Preservation of Carotid Blood Flow (%) | Reduction in Thrombus Weight (%) |
| 0.063 + 0.04 mg/kg + mg/kg/h | 32 ± 6 | 15 ± 10 |
| 0.25 + 0.17 mg/kg + mg/kg/h | 54 ± 10 | 45 ± 2 |
| 1 + 0.67 mg/kg + mg/kg/h | 76 ± 5 | 70 ± 4 |
| *p < 0.05 vs. vehicle; n=6/dose.[3] |
Table 3: Efficacy of this compound in the Rabbit ECAT Model (Treatment)
| This compound Dose (IV Bolus + Infusion) | Carotid Blood Flow at 90 min (%) | Reduction in Thrombus Weight (%) |
| Vehicle | 1 ± 0.3 | - |
| 0.25 + 0.17 mg/kg + mg/kg/h | 39 ± 10 | 25 ± 7 |
| 1 + 0.67 mg/kg + mg/kg/h | 66 ± 2 | 61 ± 6 |
| p < 0.05 vs. vehicle.[3] |
Efficacy in a Rabbit Model of Venous Thrombosis
This compound's efficacy in preventing venous thrombosis was assessed in a rabbit arteriovenous (AV) shunt model. The results demonstrated a significant, dose-dependent reduction in thrombus formation.[2][4]
Table 4: Efficacy of this compound in the Rabbit AV Shunt Model
| This compound Dose (IV Bolus + Infusion) | Thrombus Weight Reduction (%) |
| 0.25 + 0.17 mg/kg + mg/kg/h | 34.3 ± 7.9 |
| 1.0 + 0.67 mg/kg + mg/kg/h | 51.6 ± 6.8 (p < 0.01) |
| 4.0 + 2.68 mg/kg + mg/kg/h | 66.9 ± 4.8 (p < 0.001) |
| Data presented as mean ± SEM; n=5-6 per group.[2][4] |
Pharmacodynamic Effects and Safety Profile
A key feature of this compound's preclinical profile is its ability to prevent thrombosis without significantly impacting hemostasis. This is evidenced by its effects on coagulation parameters and bleeding time.[2][3]
Table 5: Pharmacodynamic and Safety Parameters of this compound
| Parameter | Species | Observation |
| Activated Partial Thromboplastin Time (aPTT) | Human, Rabbit | Dose-dependent prolongation.[2][3] |
| Prothrombin Time (PT) | Human, Rabbit | No significant change.[2][3] |
| Thrombin Time (TT) | Human, Rabbit | No significant change.[2][3] |
| Platelet Aggregation | Rabbit | No alteration in response to ADP, arachidonic acid, or collagen.[3] |
| Bleeding Time (Cuticle) | Rabbit | No increase, even in combination with aspirin.[2][3] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
In Vitro Enzyme Inhibition Assays
The inhibitory activity of this compound against human and various animal species' FXIa and other serine proteases was determined using purified enzymes and synthetic substrates. The inhibition constant (Ki) was calculated by measuring enzyme activity across a range of substrate and inhibitor concentrations.[3]
Rabbit Model of Electrically-Induced Carotid Artery Thrombosis (ECAT)
This model was utilized to assess both the prevention and treatment of arterial thrombosis.[3]
-
Animal Model: Anesthetized New Zealand White rabbits.
-
Thrombosis Induction: A localized electrical current is applied to a segment of the carotid artery to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: For prevention studies, this compound was administered as an intravenous (IV) bolus followed by a continuous infusion prior to the electrical injury. In treatment studies, the drug was administered after thrombosis had been established.
-
Efficacy Endpoints: The primary efficacy endpoints were carotid blood flow, monitored continuously, and the final weight of the thrombus at the end of the experiment.
-
Pharmacodynamic and Safety Assessments: Blood samples were collected for ex vivo measurement of aPTT, PT, and TT. Bleeding time was assessed using a standardized cuticle bleeding model.
Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis
This model was employed to evaluate the efficacy of this compound in preventing venous thrombosis.[2][4][5]
-
Animal Model: Anesthetized New Zealand White rabbits.
-
Thrombosis Induction: An extracorporeal AV shunt, containing a thrombogenic surface (e.g., a silk thread), is placed between the carotid artery and the jugular vein.
-
Drug Administration: this compound was administered as an IV bolus followed by a continuous infusion.
-
Efficacy Endpoint: The primary endpoint was the weight of the thrombus formed within the shunt after a set period.
-
Pharmacodynamic Assessments: Ex vivo measurements of aPTT, PT, and TT were conducted on blood samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the workflows of the key preclinical models.
Caption: this compound's mechanism of action in the coagulation cascade.
Caption: Experimental workflow for the rabbit ECAT model.
Caption: Experimental workflow for the rabbit AV shunt model.
References
- 1. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and this compound in Routine Coagulation Assays [mdpi.com]
discovery and synthesis of milvexian
An In-depth Technical Guide on the Discovery and Synthesis of Milvexian
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (formerly BMS-986177/JNJ-70033093) is an orally bioavailable, reversible, and selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] Developed through a collaboration between Bristol Myers Squibb and Janssen Pharmaceuticals, this compound is under investigation as a novel antithrombotic agent.[2][4] The therapeutic hypothesis is that inhibiting FXIa can reduce the risk of pathological thrombosis with a lower risk of bleeding compared to current anticoagulants that target Factor Xa or thrombin.[5][6] This is based on evidence from human genetics, where Factor XI deficiency is associated with a reduced risk of ischemic stroke but infrequent spontaneous bleeding.[6][7] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data for this compound.
Discovery and Lead Optimization
The discovery of this compound originated from the pursuit of a novel antithrombotic agent with an improved safety profile.[7] The development program focused on identifying a potent and selective FXIa inhibitor with oral bioavailability.
The research led to the discovery of a novel series of macrocyclic FXIa inhibitors.[5][8][9] This macrocyclic chemotype provided a rigid scaffold for efficient interaction with the FXIa active site, while also offering multiple points for chemical modification to optimize pharmacokinetic properties.[7] A significant challenge in developing oral FXIa inhibitors is the need to interact with the polar S' region of the active site, which can compromise oral absorption.[7]
Through extensive structure-activity relationship (SAR) studies, the macrocyclic series was optimized for key properties including:
-
Potency : High affinity for the FXIa active site.
-
Selectivity : Minimal inhibition of other serine proteases in the coagulation cascade to reduce off-target effects.
-
Pharmacokinetics : Suitable oral bioavailability, half-life, and clearance.
-
Solubility : Improved pharmaceutical properties for oral formulation.
This optimization effort culminated in the identification of this compound as a clinical candidate.[8][9] Structurally, this compound is characterized by a de novo designed 12-membered macrocyclic ring.[5]
Chemical Synthesis
The synthesis of this compound involves several key chemical transformations. While a detailed, step-by-step manufacturing process is proprietary, key aspects of the synthesis have been described, highlighting modern synthetic methodologies.[5]
Key synthetic strategies employed in the discovery and development of this compound and its analogs include:
-
C-H Activation : Utilized for the efficient construction of key bonds within the molecular framework.
-
Ring-Closing Metathesis : A crucial step for the formation of the 12-membered macrocyclic ring.
-
One-Step Pyrimidinone Construction : A streamlined method for the synthesis of the pyrimidinone core of the molecule.
A scalable synthesis for the side chain of this compound has also been developed to support its clinical development program.[10]
Mechanism of Action
This compound is a direct, active-site, reversible inhibitor of human and rabbit FXIa.[1] By binding to FXIa, this compound blocks the propagation of the intrinsic coagulation pathway, thereby interrupting the amplification of thrombin generation.[5][11] This targeted inhibition is distinct from that of Factor Xa inhibitors or direct thrombin inhibitors, which act on the common pathway of coagulation.[12]
The key therapeutic advantage of this mechanism is the potential to uncouple antithrombotic efficacy from bleeding risk. FXIa is believed to play a more significant role in pathological thrombus formation than in normal hemostasis, which is primarily initiated via the tissue factor-dependent extrinsic pathway.[3][5] By selectively inhibiting FXIa, this compound is expected to prevent thrombosis while preserving the hemostatic functions necessary to prevent spontaneous bleeding.[5]
Signaling Pathway
The following diagram illustrates the coagulation cascade and the point of intervention for this compound.
References
- 1. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor this compound Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [jnj.com]
- 5. Role of synthetic chemistry in the discovery of this compound: An investigational next-generation antithrombotic therapy - American Chemical Society [acs.digitellinc.com]
- 6. This compound in Phase 2 trial for preventing secondary strokes. [breakthroughsforphysicians.nm.org]
- 7. Discovery of BMS-986177/JNJ-70033093 an inhibitor of FXIa in phase 2 studies for antithrombotic therapy [morressier.com]
- 8. Discovery of this compound, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Milvexian Oral Bioavailability: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of milvexian, an investigational, orally bioavailable, small-molecule inhibitor of Factor XIa (FXIa). The information presented is collated from preclinical and clinical studies to support further research and development.
Introduction to this compound
This compound is a novel anticoagulant designed to inhibit Factor XIa, a key component of the intrinsic pathway of the blood coagulation cascade.[1] By targeting FXIa, this compound aims to prevent pathological thrombosis with a potentially lower risk of bleeding compared to existing anticoagulants that target Factor Xa or thrombin.[2][3] Its development represents a significant effort to create a safer antithrombotic therapy.[4][5] The efficacy and safety of this compound are currently being evaluated in a comprehensive Phase III clinical trial program called LIBREXIA, which includes studies on patients with atrial fibrillation, acute coronary syndrome, and those who have had an ischemic stroke.[6][7][8]
Core Pharmacokinetic Profile
This compound generally exhibits a favorable pharmacokinetic profile characterized by rapid absorption and a half-life that supports once or twice-daily dosing regimens.[9][10]
Data on Oral Bioavailability and Pharmacokinetics
The following tables summarize key quantitative data from various studies on this compound's oral bioavailability and pharmacokinetics.
Table 1: Absolute Oral Bioavailability of this compound Formulations in Healthy Adults
| Formulation | Dose | Condition | Absolute Bioavailability (F) | Citation |
| Oral Solution | 200 mg | Fasted | ~100% | [11] |
| Spray-Dried Dispersion (SDD) | 25 mg | Fasted | 58.2% | [11] |
| Spray-Dried Dispersion (SDD) | 25 mg | Fed | 44.3% | [11] |
| Spray-Dried Dispersion (SDD) | 200 mg | Fasted | 54.2% | [11] |
| Spray-Dried Dispersion (SDD) | 200 mg | Fed | 75.6% | [11] |
Table 2: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Adults (Fasted)
| Dose | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (t1/2) (h) | Citation |
| 4 mg | - | 3 | 8.3 - 13.8 | [10] |
| 20 mg | - | 3 | 8.3 - 13.8 | [10] |
| 60 mg | - | 3 | 8.3 - 13.8 | [10] |
| 200 mg | - | 3 | 8.3 - 13.8 | [10] |
| 300 mg | - | 3 | 8.3 - 13.8 | [10] |
| 500 mg | 1853 | 3 | 8 - 14 | [9][12] |
Table 3: Effect of Food on this compound Pharmacokinetics
| Dose | Condition | Effect on Bioavailability | Citation |
| 200 mg | High-fat meal | 1.4-fold increase | [12][13] |
| 500 mg | High-fat meal | 2.0-fold increase | [12][13] |
Table 4: Pharmacokinetic Parameters in Specific Healthy Adult Populations
| Population | Dose | Tmax (h) | Half-life (t1/2) (h) | Citation |
| Japanese | 50 mg & 200 mg | 2.5 - 3.0 | 8.9 - 11.9 | [14] |
| Japanese | 500 mg (fed) | 7.0 - 8.0 | 8.9 - 11.9 | [14] |
| Chinese | 25 mg, 100 mg, 200 mg | 3.0 - 4.0 | 9.0 - 10.0 | [15] |
| Mild Hepatic Impairment | 60 mg | 2.0 - 4.0 | 11.9 - 15.0 | [9] |
| Moderate Hepatic Impairment | 60 mg | 2.0 - 4.0 | 11.9 - 15.0 | [9] |
Table 5: Preclinical Oral Bioavailability
| Species | Bioavailability | Citation |
| Rat | 18% | [16] |
| Cynomolgus Monkey | 32% | [16] |
Experimental Protocols
First-in-Human Single and Multiple Ascending Dose Study
-
Study Design: This was a two-part, double-blind, placebo-controlled study in healthy adult volunteers.[10]
-
Part 1 (SAD): Six panels of eight participants were randomized (3:1) to receive a single oral dose of this compound (4, 20, 60, 200, 300, or 500 mg) or a placebo in a fasted state. The 200 mg and 500 mg dose groups were also evaluated under fed conditions (high-fat meal) to assess the food effect.[10]
-
Part 2 (MAD): Seven panels of eight participants were randomized (3:1) to receive multiple doses of this compound or a placebo for 14 days. Dosing regimens included once-daily and twice-daily administrations.[10]
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dosing to determine the plasma concentrations of this compound.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[10]
Absolute Bioavailability Study with Intravenous Microtracer
-
Study Design: An open-label, two-period crossover study in healthy adult participants to assess the absolute oral bioavailability of the this compound spray-dried dispersion (SDD) formulation.[11]
-
Methodology: Participants received a single oral dose of this compound (25 mg or 200 mg of the SDD formulation) and a simultaneous intravenous (IV) microdose (100 µg) of [¹³C]-labeled this compound. The study was conducted under both fasted and fed conditions.[11]
-
Pharmacokinetic Sampling: Plasma samples were collected over time to measure the concentrations of both the unlabeled oral and the labeled IV this compound.
-
Analytical Method: LC-MS/MS was used to differentiate and quantify the concentrations of the oral and IV forms of this compound.
-
Bioavailability Calculation: The absolute bioavailability (F) was calculated as the ratio of the dose-normalized area under the curve (AUC) from oral administration to the AUC from IV administration.[11]
Visualizations
Signaling Pathway: The Coagulation Cascade
Caption: this compound's mechanism of action within the coagulation cascade.
Experimental Workflow: Oral Bioavailability Study
Caption: A typical experimental workflow for a clinical oral bioavailability study.
Logical Relationship: Dose, Food, and Bioavailability
Caption: The relationship between this compound dose, food intake, and oral bioavailability.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound vs apixaban for stroke prevention in atrial fibrillation: The LIBREXIA atrial fibrillation trial rationale and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Janssen collaboration launches pivotal phase III Librexia Clinical Trial Program evaluating this compound, an investigational oral factor XIa inhibitor | medthority.com [medthority.com]
- 8. This compound Granted U.S. FDA Fast Track Designation for All Three Indications Under Evaluation in Phase 3 Librexia Program: Ischemic Stroke, Acute Coronary Syndrome and Atrial Fibrillation [jnj.com]
- 9. tandfonline.com [tandfonline.com]
- 10. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absolute oral bioavailability of this compound spray‐dried dispersion formulation under fasted and fed conditions in healthy adult participants: An intravenous microtracer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: An Oral, Bioavailable Factor XIa Inhibitor | springermedizin.de [springermedizin.de]
- 13. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, pharmacokinetics, and pharmacodynamics of this compound in healthy Japanese participants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of this compound in Healthy Chinese Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Milvexian's Selectivity for Factor XIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, reversible, small-molecule inhibitor of Factor XIa (FXIa), a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade.[1] By selectively targeting FXIa, this compound aims to provide effective antithrombotic therapy with a reduced risk of bleeding compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin.[2][3] This technical guide provides an in-depth analysis of this compound's selectivity for FXIa, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Core Principles of this compound's Action
Factor XI is a component of the blood coagulation system and is activated to Factor XIa (FXIa) by Factor XIIa or thrombin in response to vascular injury.[1] FXIa then amplifies thrombin generation by activating Factor IX, contributing to the formation of a stable fibrin clot.[1] Genetic studies and preclinical models suggest that inhibiting FXIa can effectively prevent thrombosis while having a minimal impact on hemostasis, the physiological process that stops bleeding.[4]
This compound is an active-site inhibitor of FXIa, binding with high affinity and selectivity.[4][5] This targeted inhibition of the intrinsic pathway is designed to interrupt the amplification of thrombin generation involved in pathological thrombus formation without significantly impairing the extrinsic pathway, which is crucial for hemostasis.[6]
Quantitative Selectivity Profile
This compound demonstrates high selectivity for human Factor XIa over other related serine proteases. The inhibitory activity of this compound is quantified by the inhibition constant (Ki), with a lower Ki value indicating higher potency.
| Target Enzyme | Species | Ki (nM) | Selectivity vs. Human FXIa (-fold) | Reference |
| Factor XIa | Human | 0.11 | - | [1] |
| Plasma Kallikrein | Human | 44 | 400 | [1] |
| Chymotrypsin | Bovine | 35 | 318 | [1] |
| Thrombin | Rabbit | 1700 | 15,455 | [1] |
| Factor Xa | Rabbit | >18,000 | >163,636 | [1] |
| Thrombin | Cynomolgus Monkey | 670 | 6,091 | [1] |
Note: Data for other human serine proteases such as prothrombin, thrombin, FIXa, FVIIa, FXa, FXIIa, tPA, uPA, plasmin, and APC are not publicly available in the form of specific Ki values. However, it is reported that this compound has a greater than 5000-fold selectivity for FXIa over these related serine proteases.[1]
Coagulation Assay Data
The anticoagulant effect of this compound is further demonstrated in plasma-based coagulation assays.
| Assay | Species | Parameter | Value | Reference |
| Activated Partial Thromboplastin Time (aPTT) | Human | Concentration for 2-fold increase | 0.5 - 2.4 µM | [1] |
| Prothrombin Time (PT) | Human | Effect | Unaffected at therapeutic concentrations | [1] |
| Thrombin Time (TT) | Human | Effect | Unaffected at therapeutic concentrations | [1] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (Determination of Ki)
This protocol outlines the general procedure for determining the inhibition constant (Ki) of this compound against a target serine protease, such as Factor XIa, using a chromogenic substrate.
Materials:
-
Purified human Factor XIa (or other target serine protease)
-
Chromogenic substrate specific for the target enzyme (e.g., S-2366 for FXIa)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-buffered saline with BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of this compound in assay buffer. Prepare solutions of the target enzyme and chromogenic substrate at their respective working concentrations in assay buffer.
-
Assay Setup: To each well of the microplate, add the assay buffer, the this compound dilution (or vehicle control), and the enzyme solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Kinetic Measurement: Immediately begin reading the absorbance of the wells at a specific wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals using a microplate reader.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each this compound concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a functional plasma-based assay that assesses the integrity of the intrinsic and common coagulation pathways.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound stock solution (in DMSO)
-
Coagulometer
Procedure:
-
Sample Preparation: Spike citrated human plasma with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation with aPTT Reagent: Add the aPTT reagent to the plasma samples and incubate for a specific time at 37°C to activate the contact-dependent factors.
-
Clotting Initiation: Initiate the clotting cascade by adding a pre-warmed CaCl2 solution to the plasma-reagent mixture.
-
Clot Detection: The coagulometer detects the time taken for the formation of a fibrin clot.
-
Data Analysis: The clotting time in seconds is recorded. The concentration of this compound that causes a doubling of the baseline aPTT is often determined to quantify its anticoagulant effect.
Signaling Pathways and Experimental Workflows
Coagulation Cascade and this compound's Site of Action
Caption: Intrinsic pathway of coagulation showing this compound's inhibition of Factor XIa.
Experimental Workflow for Determining this compound's Ki
Caption: Workflow for determining the inhibition constant (Ki) of this compound.
Logical Relationship of this compound's Selectivity
Caption: this compound's selective inhibition leads to antithrombosis while preserving hemostasis.
Conclusion
This compound is a highly potent and selective inhibitor of human Factor XIa. The quantitative data from in vitro enzyme assays and plasma-based coagulation tests consistently demonstrate its high affinity for FXIa and significant selectivity over other serine proteases involved in the coagulation cascade. This selectivity profile is the foundation of its proposed mechanism of action: to provide effective antithrombotic protection with a potentially lower risk of bleeding complications compared to less selective oral anticoagulants. The detailed experimental protocols provided in this guide offer a basis for the replication and further investigation of this compound's unique pharmacological properties.
References
- 1. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound vs apixaban for stroke prevention in atrial fibrillation: The LIBREXIA atrial fibrillation trial rationale and design - PubMed [pubmed.ncbi.nlm.nih.gov]
Milvexian's Targeted Disruption of the Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of milvexian, an oral, small-molecule inhibitor of activated Factor XI (FXIa). By selectively targeting a key component of the intrinsic coagulation pathway, this compound represents a novel approach to antithrombotic therapy, with the potential to uncouple hemostasis from pathological thrombosis. This document details the drug's effects on the coagulation cascade, supported by quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to evaluate its activity.
Core Mechanism: Selective Inhibition of Factor XIa
This compound is an active-site, reversible inhibitor of human Factor XIa.[1][2] Its mechanism centers on the highly specific and high-affinity binding to FXIa, a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][3] This targeted inhibition prevents the downstream amplification of thrombin generation, a key process in the formation and propagation of thrombi.[4]
Unlike traditional anticoagulants that target Factor Xa or thrombin in the common pathway, this compound's action is positioned upstream.[3][5] This selectivity is hypothesized to preserve the extrinsic pathway, which is crucial for initiating hemostasis in response to tissue injury, thereby potentially reducing the bleeding risk associated with broader-spectrum anticoagulants.[5][6] Evidence suggests that while the intrinsic pathway is central to pathological thrombus formation, it is less critical for normal hemostasis.[6][7][8]
Below is a diagram illustrating the position of this compound's action within the coagulation cascade.
Quantitative Effects on Coagulation Parameters
The inhibitory effect of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Value | Reference |
| Ki for FXIa | Human | 0.11 nM | [2][4] |
| Rabbit | 0.38 nM | [2] | |
| Selectivity over other proteases | |||
| vs. Chymotrypsin | Human | >5000-fold (Ki = 35 nM) | [2] |
| vs. Plasma Kallikrein | Human | >5000-fold (Ki = 44 nM) | [2] |
Table 2: Effect of this compound on In Vitro Coagulation Assays in Human Plasma
| Assay | Parameter | This compound Concentration | Effect | Reference |
| aPTT | 2-fold increase | 0.44 - 2.1 µM | Concentration-dependent prolongation | [2] |
| PT | Minimal increase | Concentrations that double aPTT | Minimal effect, indicating specificity | [2] |
| Thrombin Time (TT) | Minimal increase | Concentrations that double aPTT | Minimal effect | [2] |
| Thrombin Generation (Intrinsic Pathway) | Endogenous Thrombin Potential (ETP) | Clinically relevant concentrations | >70% to complete inhibition | [5] |
| Thrombin Generation (Extrinsic Pathway) | Endogenous Thrombin Potential (ETP) | Clinically relevant concentrations | Modest inhibition (<20%) | [5] |
Table 3: Pharmacodynamic Effects of this compound from Clinical and Preclinical Studies
| Study Type | Model/Population | Dosage | Key Findings | Reference |
| Preclinical | Rabbit Arteriovenous Shunt | 0.25 + 0.17 mg/kg + mg/kg/h | 34.3% reduction in thrombus weight | [9] |
| 1.0 + 0.67 mg/kg + mg/kg/h | 51.6% reduction in thrombus weight | [9] | ||
| 4.0 + 2.68 mg/kg + mg/kg/h | 66.9% reduction in thrombus weight | [9] | ||
| Phase 1 | Healthy Adults | Single doses up to 500 mg | Dose-proportional prolongation of aPTT | [10] |
| Phase 2 (AXIOMATIC-TKR) | Patients undergoing knee arthroplasty | 100 mg twice daily | 9% incidence of venous thromboembolism (vs. 21% for enoxaparin) | [11] |
| 200 mg twice daily | 8% incidence of venous thromboembolism | [12] |
Detailed Experimental Protocols
The evaluation of this compound's effect on the coagulation cascade relies on a set of standardized and specialized assays. Below are the methodologies for key experiments cited.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: Plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids to initiate the intrinsic pathway. The time to clot formation after the addition of calcium is measured. FXIa inhibitors like this compound are expected to prolong the aPTT in a concentration-dependent manner.[2]
Typical Protocol:
-
Sample Preparation: Citrated platelet-poor plasma is prepared from whole blood by centrifugation.
-
Incubation: A known volume of plasma is mixed with an aPTT reagent containing a contact activator and phospholipids and incubated at 37°C for a specified time.
-
Clot Initiation: Calcium chloride is added to the mixture to initiate coagulation.
-
Detection: The time taken for a fibrin clot to form is measured optically or mechanically.
-
Analysis: The clotting time of the test sample is compared to that of a control plasma. For inhibitor studies, a dose-response curve is generated by spiking plasma with varying concentrations of the inhibitor.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to plasma to initiate the extrinsic pathway. The time to clot formation is measured. This compound is expected to have a minimal effect on the PT, demonstrating its specificity for the intrinsic pathway.[2]
Typical Protocol:
-
Sample Preparation: Citrated platelet-poor plasma is used.
-
Incubation: Plasma is warmed to 37°C.
-
Clot Initiation: A reagent containing thromboplastin and calcium chloride is added to the plasma.
-
Detection: The time to fibrin clot formation is recorded.
-
Analysis: The PT of the test sample is often reported as a ratio to the control (International Normalized Ratio - INR), though for inhibitor specificity studies, the absolute clotting time is compared.
Thrombin Generation Assay (TGA)
The TGA provides a more comprehensive assessment of the coagulation potential of a plasma sample by measuring the total amount of thrombin generated over time.
Principle: Coagulation is initiated in plasma by adding a trigger (e.g., a low concentration of tissue factor for the extrinsic pathway or a contact activator for the intrinsic pathway) and a fluorogenic substrate for thrombin. The rate of fluorescence generation is proportional to the amount of active thrombin.
Typical Protocol:
-
Sample Preparation: Platelet-poor or platelet-rich plasma is prepared.
-
Reagent Preparation: A fluorogenic thrombin substrate is reconstituted. Coagulation activators (e.g., STA®-PTT Automate reagent for the intrinsic pathway, PPP Reagent for the extrinsic pathway) are prepared.[5]
-
Assay Execution:
-
Plasma (with or without the inhibitor) is pipetted into a microplate well.
-
The coagulation activator is added.
-
The reaction is started by adding the fluorogenic substrate and calcium chloride.
-
-
Data Acquisition: The fluorescence is measured kinetically over time in a fluorometer at 37°C.
-
Analysis: The data is used to generate a thrombin generation curve. Key parameters calculated include the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the area under the curve.
The following diagram illustrates a generalized workflow for an in vitro coagulation assay.
Conclusion
This compound's targeted inhibition of Factor XIa represents a significant advancement in anticoagulant therapy. Its mechanism of action, focused on the intrinsic pathway of coagulation, is supported by robust quantitative data demonstrating its potency and selectivity. The minimal impact on the extrinsic pathway, as evidenced by in vitro assays, underpins its potential for a wider therapeutic window with a reduced risk of bleeding compared to conventional anticoagulants. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other next-generation antithrombotic agents. As this compound progresses through late-stage clinical trials, its unique profile holds promise for addressing unmet needs in the prevention and treatment of thromboembolic disorders.[6][13]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in Phase 2 trial for preventing secondary strokes. [breakthroughsforphysicians.nm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. 917793 | Stanford Health Care [stanfordhealthcare.org]
Milvexian Pharmacodynamics in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of milvexian, a novel, orally bioavailable, direct inhibitor of Factor XIa (FXIa). The data herein is collated from various animal models, offering insights into its antithrombotic efficacy and hemostatic profile.
Core Mechanism of Action
This compound is an active-site, reversible inhibitor of human and rabbit FXIa.[1] By selectively targeting FXIa in the intrinsic pathway of the coagulation cascade, this compound effectively inhibits the amplification of thrombin generation without significantly impacting the extrinsic pathway, which is crucial for hemostasis.[2][3] This targeted approach is hypothesized to uncouple antithrombotic efficacy from bleeding risk, a significant limitation of current anticoagulants.[4][5]
Signaling Pathway: The Coagulation Cascade and Site of this compound Action
Caption: this compound inhibits Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade.
Antithrombotic Efficacy in Animal Models
This compound has demonstrated dose-dependent antithrombotic effects in various rabbit models of thrombosis.
Arterial Thrombosis: Electrolytic-Induced Carotid Artery Thrombosis (ECAT) Model
In a rabbit ECAT model, this compound was effective in both the prevention and treatment of arterial thrombosis.[1]
Table 1: Efficacy of this compound in Prevention of Arterial Thrombosis in Rabbits [1]
| This compound Dose (IV Bolus + Infusion) | Carotid Blood Flow Preservation (%) | Thrombus Weight Reduction (%) |
| 0.063 + 0.04 mg/kg + mg/kg/h | 32 ± 6 | 15 ± 10 |
| 0.25 + 0.17 mg/kg + mg/kg/h | 54 ± 10 | 45 ± 2 |
| 1 + 0.67 mg/kg + mg/kg/h | 76 ± 5 | 70 ± 4 |
| *p < .05 vs. vehicle |
Table 2: Efficacy of this compound in Treatment of Arterial Thrombosis in Rabbits [1]
| This compound Dose (IV Bolus + Infusion) | Carotid Blood Flow at 90 min (%) |
| Vehicle | 1 ± 0.3 |
| 0.25 + 0.17 mg/kg + mg/kg/h | 39 ± 10 |
| 1 + 0.67 mg/kg + mg/kg/h | 66 ± 2 |
| p < .05 vs. vehicle |
Venous Thrombosis: Arteriovenous (AV) Shunt Model
This compound demonstrated potent, dose-dependent prevention of venous thrombosis in a rabbit AV shunt model.[2][6]
Table 3: Efficacy of this compound in a Rabbit AV Shunt Model of Venous Thrombosis [2][6]
| This compound Dose (IV Bolus + Infusion) | Thrombus Weight Reduction (%) | Plasma Drug Level (μM) |
| 0.25 + 0.17 mg/kg + mg/kg/h | 34.3 ± 7.9 | 0.515 ± 0.063 |
| 1.0 + 0.67 mg/kg + mg/kg/h | 51.6 ± 6.8 | 1.695 ± 0.059 |
| 4.0 + 2.68 mg/kg + mg/kg/h | 66.9 ± 4.8*** | 5.467 ± 0.533 |
| p < 0.01, ***p < 0.001 vs. vehicle |
Pharmacodynamic Effects on Coagulation Parameters
Consistent with its mechanism of action, this compound selectively prolongs the activated partial thromboplastin time (aPTT), a marker of the intrinsic pathway, without significantly affecting prothrombin time (PT) or thrombin time (TT).[2][7]
Table 4: In Vitro and Ex Vivo Effects of this compound on Coagulation Parameters
| Species/Model | Parameter | Observation | Reference |
| Rabbit, Cynomolgus Monkey, Dog (in vitro) | aPTT | Concentration-dependent increase. 2x increase at 0.5-2.4 μM. | [7] |
| Rabbit (ECAT model) | aPTT | A 1.6-fold prolongation was associated with a 50% reduction in thrombus weight. | [7] |
| Rabbit (AV shunt model) | aPTT | Dose-dependent prolongation (1.54x, 2.23x, and 3.12x increase from baseline). | [2][6] |
| Human, Rabbit (in vitro) | PT, TT | No significant changes observed. | [2][7] |
| Rabbit (AV shunt model) | PT, TT | No changes observed. | [2][6] |
Hemostatic Profile in Animal Models
A key finding in preclinical studies is that this compound's antithrombotic activity does not appear to increase bleeding risk, even at full antithrombotic doses.[7][8]
-
Rabbit Cuticle Bleeding Time: In a rabbit cuticle bleeding time model, a full antithrombotic dose of this compound did not cause any changes in bleeding time.[7]
-
Combination with Antiplatelets: The combination of a high dose of this compound (1+0.67 mg/kg+mg/kg/h) with aspirin did not increase bleeding time compared to aspirin monotherapy in rabbits.[1]
Experimental Protocols
Rabbit Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model[1]
This protocol describes the methodology for evaluating both the prevention and treatment of arterial thrombosis.
Caption: Workflow for the Rabbit Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model.
Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis[2][6]
This protocol outlines the procedure for assessing the prevention of venous thrombosis.
Caption: Workflow for the Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis.
Rabbit Cuticle Bleeding Time Model[1][7]
This protocol is used to assess the hemostatic impact of the compound.
-
Animal Preparation: Rabbits are anesthetized.
-
Drug Administration: this compound, vehicle, or comparators (with or without aspirin) are administered, typically via IV infusion.
-
Incision: A standardized incision is made in the cuticle of a toenail.
-
Measurement: The time until bleeding stops is recorded. The bleeding site is blotted with filter paper at regular intervals (e.g., every 30 seconds) until no more blood is absorbed.
Conclusion
Preclinical data from various animal models, predominantly in rabbits, strongly support the pharmacodynamic profile of this compound as a potent antithrombotic agent with a wide therapeutic window. Its selective inhibition of FXIa leads to a dose-dependent reduction in both arterial and venous thrombosis without a corresponding increase in bleeding time, even when administered with antiplatelet agents. These findings have provided a solid foundation for the ongoing clinical development of this compound as a potentially safer anticoagulant therapy.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Focus on a New Oral Anticoagulant that Targets Factor XIa for Thromboembolism Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Milvexian: A Technical Deep Dive into Target Binding and Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule anticoagulant that selectively targets activated Factor XI (FXIa).[1][2] This document provides a comprehensive technical overview of its binding characteristics, affinity for its primary target, and the experimental methodologies used to elucidate these properties. By selectively inhibiting FXIa, a key component of the intrinsic pathway of blood coagulation, this compound is being investigated as a novel antithrombotic agent with the potential for a wider therapeutic window and a reduced risk of bleeding compared to traditional anticoagulants.[3][4]
Target Binding and Mechanism of Action
This compound functions as a direct-acting, reversible, and competitive inhibitor of the active site of human coagulation FXIa.[1][5][6] Its mechanism involves binding with high affinity and selectivity to FXIa, thereby interrupting the amplification of thrombin generation that is crucial for thrombus formation.[4][6] This targeted action on the intrinsic pathway leaves the extrinsic pathway, essential for hemostasis, largely intact.[4] This selective inhibition is evidenced by the prolongation of the activated partial thromboplastin time (aPTT), which is dependent on the intrinsic pathway, without a significant effect on the prothrombin time (PT), a measure of the extrinsic pathway.[5][7]
Quantitative Binding Affinity
The binding affinity of this compound for its target, FXIa, and other related serine proteases has been quantified through various in vitro enzyme assays. The inhibition constant (Ki) is a key measure of this affinity, with lower values indicating tighter binding.
| Target Enzyme | Species | Ki (nM) | Selectivity vs. Human FXIa |
| Factor XIa (FXIa) | Human | 0.11 | - |
| Factor XIa (FXIa) | Rabbit | 0.38 | ~3.5-fold lower affinity |
| Plasma Kallikrein | Human | 44 | >400-fold |
| Chymotrypsin | Not Specified | 35 | >318-fold |
| Thrombin | Rabbit | 1700 | >15,000-fold |
| Thrombin | Cynomolgus Monkey | 670 | >6,000-fold |
| Factor Xa (FXa) | Rabbit | >18,000 | >163,000-fold |
Data compiled from multiple sources.[5]
Signaling Pathway: The Coagulation Cascade
This compound intervenes in the intrinsic pathway of the coagulation cascade. The following diagram illustrates the point of inhibition.
Experimental Protocols
The determination of this compound's binding affinity and mechanism of action relies on established in vitro experimental protocols.
Enzyme Inhibition Assay (Determination of Ki)
The inhibition constant (Ki) of this compound for FXIa is determined through steady-state enzyme kinetics.
Objective: To quantify the binding affinity of this compound for FXIa.
General Protocol:
-
Enzyme and Substrate Preparation: Purified human FXIa is prepared at a constant concentration. A chromogenic peptide substrate for FXIa (e.g., S-2366) is prepared at various concentrations.[5]
-
Inhibitor Preparation: this compound is dissolved and serially diluted to create a range of concentrations.
-
Assay Reaction: In a microplate format, FXIa is incubated with varying concentrations of this compound.
-
Initiation of Reaction: The reaction is initiated by adding the chromogenic substrate.
-
Data Acquisition: The rate of substrate hydrolysis is measured over time by monitoring the change in absorbance using a spectrophotometer.
-
Data Analysis: Reaction velocities are plotted against substrate concentrations for each inhibitor concentration. The data is then fitted to the Morrison equation for tight-binding inhibitors or analyzed using Lineweaver-Burk or other kinetic models to determine the Ki value and the mode of inhibition (e.g., competitive).[5]
In Vitro Coagulation Assays
These assays assess the functional consequences of FXIa inhibition in plasma.
Objective: To determine the effect of this compound on the intrinsic and extrinsic coagulation pathways.
Protocols:
-
Activated Partial Thromboplastin Time (aPTT):
-
Pooled human plasma is incubated with this compound at various concentrations.[5]
-
An intrinsic pathway activator (e.g., kaolin) and phospholipids are added.[8]
-
Coagulation is initiated by the addition of calcium chloride.
-
The time to clot formation is measured. A prolongation of aPTT indicates inhibition of the intrinsic pathway.[9]
-
-
Prothrombin Time (PT):
-
Pooled human plasma is incubated with this compound.
-
Coagulation is initiated by the addition of a reagent containing tissue factor and calcium chloride.
-
The time to clot formation is measured. A minimal change in PT suggests selectivity for the intrinsic pathway.[5]
-
The following diagram outlines the general workflow for determining these key parameters.
Conclusion
This compound demonstrates high-affinity, selective, and reversible binding to Factor XIa. This specific mechanism of action, supported by robust in vitro and preclinical data, positions it as a promising next-generation anticoagulant. The detailed understanding of its binding kinetics and functional impact on the coagulation cascade is fundamental for its ongoing clinical development and potential future applications in the prevention and treatment of thrombotic disorders.[7][10]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper: Reversal of the Anticoagulant Effect of this compound By 4-Factor PCC and rFVIIa in Healthy Participants [ash.confex.com]
- 9. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor this compound Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [jnj.com]
Structural Analysis of the Milvexian-FXIa Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milvexian (formerly BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule, direct, and reversible inhibitor of Factor XIa (FXIa).[1] As a key enzyme in the intrinsic pathway of the coagulation cascade, FXIa has emerged as a promising target for antithrombotic therapies with a potentially lower bleeding risk compared to conventional anticoagulants.[2][3] This technical guide provides an in-depth analysis of the structural and functional interactions between this compound and FXIa, offering valuable insights for researchers and professionals involved in the development of novel anticoagulants. The X-ray crystal structure of this compound in complex with the FXIa protease domain has been determined and is available in the Protein Data Bank under the accession code 7MBO.[4][5]
Quantitative Analysis of this compound-FXIa Interaction
The binding affinity and inhibitory potency of this compound against human FXIa and its selectivity over other related serine proteases are critical parameters for its therapeutic potential. The following tables summarize the key quantitative data from in vitro studies.
| Parameter | Value | Species | Notes |
| Ki (Inhibition Constant) | 0.11 nM | Human | Competitive inhibition versus a peptide substrate.[1] |
| Association Rate Constant (kon) | - | Human | Calculated from nonlinear time courses of inhibition using stopped-flow spectrophotometry.[1] |
Table 1: Binding Affinity of this compound for Human FXIa
| Protease | Ki (nM) | Selectivity Fold (vs. Human FXIa) | Species |
| Factor XIa | 0.11 | - | Human |
| Plasma Kallikrein | 44 | >400 | Human |
| Chymotrypsin | 35 | >300 | - |
| Thrombin | 1700 | >15,000 | Rabbit |
| Thrombin | 670 ± 40 | >6000 | Cynomolgus Monkey |
| Factor Xa | >18,000 | >163,000 | Rabbit |
Table 2: Selectivity Profile of this compound [1]
Structural Insights from X-ray Crystallography
The co-crystal structure of this compound bound to the active site of the FXIa protease domain reveals the molecular basis of its potent and selective inhibition. This compound occupies the S1 pocket and the prime side region of FXIa.[6] Key interactions are observed with the catalytic triad residues (His57, Asp102, Ser195) and other important residues within the active site, including Arg39, Asp189, Lys192, and Tyr228.[4] The molecular surface of FXIa in the binding pocket exhibits electrostatic potential that complements the chemical features of this compound, contributing to the high-affinity interaction.[4]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the structural and functional data. The following sections outline the key protocols used in the characterization of the this compound-FXIa complex.
Enzyme Affinity Assays
The inhibitory potency (Ki) of this compound against FXIa and other serine proteases was determined using enzymatic assays. The general principle involves measuring the rate of a chromogenic or fluorogenic substrate cleavage by the target enzyme in the presence and absence of the inhibitor.
-
Enzyme and Substrate: Purified human FXIa and a specific peptide substrate (e.g., S-2366) are used.[1]
-
Inhibitor: this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Conditions: The reaction is typically carried out in a buffer system at a controlled pH and temperature.
-
Data Analysis: The initial reaction rates are measured, and the Ki value is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).[1]
X-ray Crystallography
The three-dimensional structure of the this compound-FXIa complex was determined by X-ray crystallography.
-
Protein Preparation: The protease domain of human FXIa is expressed and purified.
-
Complex Formation: The purified FXIa is incubated with an excess of this compound to ensure complete binding.
-
Crystallization: The this compound-FXIa complex is subjected to crystallization screening to identify conditions that yield diffraction-quality crystals.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is then solved and refined to provide a detailed atomic model of the complex.[5] The crystallographic data and refinement statistics for the FXIa complex with this compound are available.[5]
In Vitro Coagulation Assays
The anticoagulant activity of this compound is assessed using plasma-based coagulation assays.
-
Activated Partial Thromboplastin Time (aPTT): This assay measures the integrity of the intrinsic and common coagulation pathways. This compound demonstrates a concentration-dependent prolongation of aPTT.[1]
-
Prothrombin Time (PT): This assay evaluates the extrinsic and common pathways. This compound has little to no effect on PT, which is consistent with its mechanism of targeting FXIa in the intrinsic pathway.[1]
-
Thrombin Time (TT): This assay assesses the final step of coagulation (conversion of fibrinogen to fibrin). This compound does not affect TT.[1]
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the coagulation cascade, the experimental workflow for structural analysis, and the logical relationship of this compound's mechanism of action.
Caption: The Coagulation Cascade and the Site of this compound Action.
Caption: Experimental Workflow for Structural Analysis.
Caption: Logical Relationship of this compound's Mechanism of Action.
References
- 1. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Milvexian: A Technical Guide to Its Metabolism and Excretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milvexian is an orally bioavailable, direct inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. By selectively targeting FXIa, this compound represents a novel approach to antithrombotic therapy, with the potential to prevent thromboembolic events with a lower risk of bleeding compared to conventional anticoagulants. A thorough understanding of its metabolic and excretion pathways is critical for its continued development and safe clinical use. This technical guide provides an in-depth overview of the current knowledge regarding the metabolism and excretion of this compound, based on preclinical and clinical data.
Metabolic Pathways
This compound undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Preclinical and clinical studies have identified CYP3A4 as the major enzyme responsible for its biotransformation, with a minor contribution from CYP3A5.[1][2][3] this compound is also a substrate of the efflux transporter P-glycoprotein (P-gp).[1][4]
While the complete structures of all metabolites have not been publicly disclosed, the primary metabolic pathway is understood to involve oxidation.
Hypothetical Metabolic Pathway of this compound
Caption: Hypothetical metabolic pathway of this compound via CYP-mediated oxidation.
Excretion Pathways
This compound is eliminated from the body through multiple routes, with hepatic clearance being the predominant pathway. This includes both metabolism and direct biliary excretion of the parent drug. Renal excretion of unchanged this compound is a minor pathway.[3][5]
Based on preclinical data, metabolism accounts for approximately 40-50% of the administered dose, while direct biliary excretion contributes to about 30%.[2] In clinical studies, the amount of unchanged this compound excreted in the urine has been consistently low.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the metabolism and excretion of this compound.
Table 1: this compound Elimination Pathways
| Elimination Pathway | Proportion of Dose | Source |
| Hepatic Metabolism | ~40-50% | Preclinical Data |
| Direct Biliary Excretion | ~30% | Preclinical Data |
| Renal Excretion (unchanged) | < 20% | Clinical Data[3][5] |
| 6.9% - 17.8% | Clinical Data[4] |
Table 2: Impact of CYP3A4 and P-gp Modulators on this compound Pharmacokinetics
| Co-administered Drug | Modulator Effect | Change in this compound AUC | Change in this compound Cmax | Reference |
| Itraconazole | Strong CYP3A4 & P-gp Inhibitor | ↑ 2.5-fold | ↑ 28% | [6] |
| Diltiazem | Moderate CYP3A4 Inhibitor | ↑ 38% | ↑ 9.6% | [6] |
| Rifampin (multiple doses) | Strong CYP3A4 & P-gp Inducer | ↓ 85% | ↓ 78% | [1][7] |
| Rifampin (single dose) | OATP Inhibitor | No meaningful change | No meaningful change | [1][7][8] |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration
Experimental Protocols
The characterization of this compound's metabolism and excretion has been based on a combination of in vitro and in vivo studies.
In Vitro Metabolism Studies
-
Objective: To identify the primary enzymes responsible for this compound metabolism.
-
Methodology:
-
Incubation: this compound was incubated with human liver microsomes, which contain a high concentration of CYP enzymes. Separate incubations were also performed with recombinant human CYP isozymes (e.g., CYP3A4, CYP3A5, CYP2C9, etc.) to pinpoint the specific enzymes involved.
-
Analysis: The rate of disappearance of the parent drug (this compound) and the formation of metabolites were monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Inhibition Studies: To confirm the role of specific CYP enzymes, incubations were conducted in the presence of known chemical inhibitors of individual CYP isozymes. A significant reduction in this compound metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) would confirm that enzyme's involvement.
-
Transporter Substrate Assays
-
Objective: To determine if this compound is a substrate of key drug transporters like P-gp and OATP.
-
Methodology:
-
Cell-based Transporter Assays: Polarized cell lines overexpressing specific transporters (e.g., MDCK-MDR1 cells for P-gp) were used.
-
Transport Measurement: The transport of this compound across the cell monolayer from the apical to the basolateral side and vice versa was measured. A significantly higher efflux ratio (basolateral-to-apical transport / apical-to-basolateral transport) compared to control cells would indicate that this compound is a substrate for the efflux transporter.
-
Inhibition: The transport experiments were also performed in the presence of known inhibitors of the transporter to confirm the interaction.
-
Human Pharmacokinetic and Drug-Drug Interaction Studies
-
Objective: To evaluate the pharmacokinetics of this compound in humans and to assess the clinical relevance of its metabolism by CYP3A4 and transport by P-gp.
-
Methodology:
-
Study Design: Open-label, single-sequence, crossover studies in healthy human volunteers.
-
Treatment Periods:
-
Period 1: A single oral dose of this compound was administered alone.
-
Period 2: A single oral dose of this compound was co-administered with a strong or moderate inhibitor (e.g., itraconazole, diltiazem) or an inducer (e.g., rifampin) of CYP3A4 and/or P-gp.
-
-
Pharmacokinetic Sampling: Serial blood samples were collected over time after each treatment to determine the plasma concentrations of this compound.
-
Analysis: Pharmacokinetic parameters such as AUC and Cmax were calculated and compared between the treatment periods to quantify the effect of the interacting drug.
-
Experimental Workflow for a Drug-Drug Interaction Study
Caption: Workflow for a clinical drug-drug interaction study.
Conclusion
This compound is primarily cleared through hepatic mechanisms, involving both metabolism by CYP3A4/5 and direct biliary excretion. Its low renal excretion suggests that dose adjustments may not be necessary in patients with renal impairment. The significant impact of strong CYP3A4 and P-gp inducers and inhibitors on this compound's pharmacokinetics highlights the importance of considering potential drug-drug interactions in the clinical setting. Further research to fully characterize the chemical structures of its metabolites will provide a more complete understanding of its disposition.
References
- 1. Effects of rifampin on the pharmacokinetics and pharmacodynamics of this compound, a potent, selective, oral small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and pharmacodynamics of this compound in healthy Japanese participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound with aspirin and/or clopidogrel in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of rifampin on the pharmacokinetics and pharmacodynamics of this compound, a potent, selective, oral small molecule factor XIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Antithrombotic Profile of Milvexian: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milvexian is an orally bioavailable, reversible, small-molecule inhibitor of activated Factor XI (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By selectively targeting FXIa, this compound represents a novel approach to antithrombotic therapy, with the potential to uncouple the prevention of pathological thrombosis from an increased risk of bleeding.[3][4] This technical guide provides an in-depth overview of the antithrombotic profile of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Mechanism of Action
This compound exerts its antithrombotic effect by directly binding to the active site of FXIa, thereby preventing the activation of Factor IX to Factor IXa. This interruption of the intrinsic pathway of the coagulation cascade leads to a reduction in thrombin generation and subsequent fibrin clot formation.[1][2] A key feature of this mechanism is the preservation of the extrinsic pathway, which is crucial for hemostasis in response to tissue injury. This selective inhibition of the intrinsic pathway is hypothesized to contribute to a lower bleeding risk compared to broader-acting anticoagulants.
Preclinical Profile
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and antithrombotic efficacy.
In Vitro Characterization
This compound has demonstrated high affinity and selectivity for FXIa. The inhibition constant (Ki) for human FXIa is 0.11 nM, indicating potent inhibition.[2] In preclinical species, the Ki for rabbit FXIa was found to be 0.38 nM.[2]
| Target | Species | Ki (nM) |
| Factor XIa | Human | 0.11[2] |
| Factor XIa | Rabbit | 0.38[2] |
In Vivo Efficacy in Rabbit Thrombosis Models
The antithrombotic effects of this compound were evaluated in rabbit models of thrombosis. In a prevention model, this compound demonstrated a dose-dependent reduction in thrombus weight and preservation of carotid blood flow.[2] For instance, at a dose of 1+0.67 mg/kg+mg/kg/h, this compound reduced thrombus weight by 70 ± 4% and preserved 76 ± 5% of carotid blood flow.[5] In a treatment model where thrombosis was already initiated, this compound also showed a dose-dependent improvement in blood flow.[5]
| This compound Dose (mg/kg+mg/kg/h) | Thrombus Weight Reduction (%) | Carotid Blood Flow Preservation (%) |
| 0.063+0.04 | 15 ± 10[5] | 32 ± 6[5] |
| 0.25+0.17 | 45 ± 2[5] | 54 ± 10[5] |
| 1+0.67 | 70 ± 4[5] | 76 ± 5[5] |
Clinical Development
This compound has undergone extensive clinical evaluation in Phase 1 and Phase 2 trials, with a large-scale Phase 3 program currently underway.
Pharmacokinetics and Pharmacodynamics
In human studies, this compound is rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 3 hours.[1] Its terminal half-life ranges from 8 to 14 hours, supporting once or twice-daily dosing.[1][6] The pharmacodynamic effect of this compound is evident in a dose-dependent prolongation of the activated partial thromboplastin time (aPTT), a marker of the intrinsic coagulation pathway.[1] Notably, the prothrombin time (PT), which assesses the extrinsic and common pathways, remains largely unaffected.[3]
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~3 hours[1] |
| Terminal Half-life (T1/2) | 8-14 hours[1][6] |
| Effect on aPTT | Dose-dependent prolongation[1] |
| Effect on PT | No significant effect[3] |
Phase 2 Clinical Trials
Two key Phase 2 studies, AXIOMATIC-TKR and AXIOMATIC-SSP, have provided crucial insights into the efficacy and safety of this compound in different clinical settings.
This study evaluated various doses of this compound compared to enoxaparin for the prevention of venous thromboembolism (VTE) in patients undergoing total knee replacement surgery.[7] this compound demonstrated a dose-dependent reduction in the incidence of VTE.[7][8][9] Importantly, the rates of bleeding were low and comparable to enoxaparin.[3][7][8]
| Treatment Group | Incidence of Venous Thromboembolism (%) | Any Bleeding (%) | Major or Clinically Relevant Non-Major Bleeding (%) |
| This compound (Twice Daily) | |||
| 25 mg | 21[7] | 4 (combined this compound groups)[7][8] | 1 (combined this compound groups)[3][7][8] |
| 50 mg | 11[7] | ||
| 100 mg | 9[7] | ||
| 200 mg | 8[7] | ||
| This compound (Once Daily) | |||
| 25 mg | 25[7] | ||
| 50 mg | 24[7] | ||
| 200 mg | 7[7] | ||
| Enoxaparin (40 mg Once Daily) | 21[7] | 4[7][8] | 2[3][7][8] |
This trial investigated the efficacy and safety of different doses of this compound in addition to dual antiplatelet therapy for the prevention of recurrent stroke in patients with a recent ischemic stroke or transient ischemic attack.[10][11] The primary composite endpoint of symptomatic ischemic stroke or covert brain infarction was not significantly reduced with this compound compared to placebo.[10][11] However, there was no meaningful increase in the risk of major bleeding.[10][11]
| Treatment Group | Incidence of Symptomatic Ischemic Stroke or Covert Brain Infarction (%) | Major Bleeding (%) |
| This compound (Once Daily) | ||
| 25 mg | 16.7[10][11] | 1[10][11] |
| This compound (Twice Daily) | ||
| 25 mg | 16.6[10][11] | 1[10][11] |
| 50 mg | 15.6[10][11] | 2[10][11] |
| 100 mg | 15.4[10][11] | 2[10][11] |
| 200 mg | 15.3[10][11] | 1[10][11] |
| Placebo | 16.8[10][11] | 1[10][11] |
Experimental Protocols
In Vitro Factor XIa Inhibition Assay
The inhibitory activity of this compound on FXIa is typically determined using a chromogenic or fluorogenic substrate-based assay.
Principle: Purified human FXIa is incubated with varying concentrations of the inhibitor (this compound). A substrate that is specifically cleaved by FXIa to produce a colored or fluorescent product is then added. The rate of product formation is measured spectrophotometrically or fluorometrically. The inhibition constant (Ki) is calculated by analyzing the enzyme kinetics at different inhibitor and substrate concentrations.
General Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, add purified human FXIa to a buffer solution.
-
Add the this compound dilutions to the wells containing FXIa and incubate for a predetermined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a chromogenic or fluorogenic FXIa substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities and determine the Ki value using appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a functional coagulation assay used to assess the integrity of the intrinsic and common pathways.
Principle: The assay measures the time it takes for a fibrin clot to form after the addition of a contact activator and calcium to a plasma sample. Inhibitors of the intrinsic pathway, such as this compound, will prolong the aPTT.
General Procedure:
-
Collect whole blood into a tube containing a citrate anticoagulant.
-
Centrifuge the blood sample to obtain platelet-poor plasma.
-
Pre-warm the plasma sample and the aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) to 37°C.
-
Mix the plasma with the aPTT reagent and incubate for a specific time to allow for the activation of contact factors.
-
Initiate the clotting cascade by adding a pre-warmed calcium chloride solution.
-
Measure the time until a fibrin clot is formed using an automated or manual coagulometer.
In Vivo Rabbit Thrombosis Model (Electrolytic-induced Carotid Artery Thrombosis)
This model is used to evaluate the antithrombotic efficacy of compounds in an in vivo setting.
Principle: An occlusive thrombus is induced in the carotid artery of an anesthetized rabbit by applying a mild electrical current. The effect of a test compound on thrombus formation is assessed by measuring blood flow and the final weight of the thrombus.
General Procedure:
-
Anesthetize a New Zealand White rabbit.
-
Surgically expose the carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Administer the test compound (this compound) or vehicle, typically as an intravenous bolus followed by a continuous infusion.
-
Induce thrombosis by applying a controlled electrical current to the arterial wall using an external electrode.
-
Continuously monitor carotid blood flow for a defined period (e.g., 90 minutes).
-
At the end of the experiment, euthanize the animal, excise the thrombosed arterial segment, and determine the weight of the thrombus.
Visualizations
Caption: this compound's mechanism of action within the coagulation cascade.
Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) Assay.
Caption: Experimental workflow for the in vivo rabbit thrombosis model.
References
- 1. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. AXIOMATIC-TKR: this compound Promising for VTE Prevention | tctmd.com [tctmd.com]
- 5. researchgate.net [researchgate.net]
- 6. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the Prevention of Venous Thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for the prevention of ve ... | Article | H1 Connect [archive.connect.h1.co]
- 9. Antithrombotic Treatment With Factor XIa Inhibition to Optimize Management of Acute Thromboembolic Events in Total Knee Replacement - American College of Cardiology [acc.org]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Milvexian: An In-depth Technical Guide to Early-Phase Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milvexian is an orally bioavailable, direct-acting inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. By targeting FXIa, this compound represents a novel approach to antithrombotic therapy, with the potential to uncouple hemostasis from pathological thrombosis. This mechanism suggests that this compound could prevent thrombotic events, such as venous thromboembolism (VTE) and stroke, with a lower risk of bleeding compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin. This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound, focusing on the quantitative outcomes, experimental designs, and underlying mechanisms of action.
Mechanism of Action: The Coagulation Cascade and Factor XIa Inhibition
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway.
-
The Extrinsic Pathway: Initiated by tissue factor exposed at the site of vessel injury.
-
The Intrinsic Pathway: Activated by contact of blood with a foreign surface or through feedback activation by thrombin. Factor XI is a critical component of this pathway.
-
The Common Pathway: Begins with the activation of Factor X, leading to the generation of thrombin, which then converts fibrinogen to fibrin.
This compound's therapeutic rationale is based on the hypothesis that the intrinsic pathway, and specifically FXIa, plays a more significant role in the amplification of thrombin generation during pathological thrombus formation than in normal hemostasis. By inhibiting FXIa, this compound aims to reduce the risk of thrombosis without significantly impairing the body's ability to form essential clots in response to injury.
Caption: this compound's mechanism of action within the coagulation cascade.
Phase I Clinical Trial Data
The initial phase of clinical testing for this compound focused on its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy adult volunteers. These studies were crucial in establishing the dose range for subsequent Phase II trials.
Pharmacokinetics
A first-in-human, two-part, double-blind, placebo-controlled study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of this compound.
Experimental Protocol: Phase I SAD and MAD Study
-
Study Design: Randomized, double-blind, placebo-controlled, sequential single and multiple ascending dose study.
-
Participants: Healthy adult volunteers.
-
SAD Cohorts: Participants received single oral doses of this compound (4, 20, 60, 200, 300, or 500 mg) or placebo in a fasted state. The 200 mg and 500 mg cohorts also had a fed state arm to assess the impact of a high-fat meal.
-
MAD Cohorts: Participants received this compound once or twice daily for 14 days.
-
PK Sampling: Blood samples were collected at predefined time points to determine plasma concentrations of this compound.
-
Analytical Method: Plasma concentrations of this compound were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Table 1: Summary of Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Dose | Tmax (h) (median) | T1/2 (h) (range) | Effect of High-Fat Meal on Bioavailability |
| 4 mg | 3 | 8.3 - 13.8 | Not reported |
| 20 mg | 3 | 8.3 - 13.8 | Not reported |
| 60 mg | 3 | 8.3 - 13.8 | Not reported |
| 200 mg | 3 | 8.3 - 13.8 | 1.4-fold increase |
| 300 mg | 3 | 8.3 - 13.8 | Not reported |
| 500 mg | 3 | 8.3 - 13.8 | 2.0-fold increase |
Data sourced from a first-in-human study.
Pharmacodynamics
The pharmacodynamic effects of this compound were primarily assessed by measuring the activated partial thromboplastin time (aPTT), a laboratory test that evaluates the integrity of the intrinsic and common coagulation pathways.
Experimental Protocol: Pharmacodynamic Assessment
-
PD Marker: Activated partial thromboplastin time (aPTT).
-
PD Sampling: Blood samples for aPTT measurement were collected at the same time points as the PK samples.
-
Assay: aPTT was measured using a commercially available reagent in a central laboratory.
The results demonstrated a dose-dependent prolongation of aPTT, consistent with the mechanism of FXIa inhibition. A twofold increase in aPTT was observed at the highest tested single dose of 500 mg.
Table 2: Summary of Pharmacodynamic Effects of this compound in Healthy Volunteers
| Dose | Key Pharmacodynamic Finding |
| Up to 500 mg | Dose-dependent prolongation of aPTT. |
| 500 mg (single dose) | Approximately 2-fold increase in aPTT. |
Phase II Clinical Trial Data
Following the promising results from Phase I studies, this compound advanced to Phase II clinical trials to evaluate its efficacy and safety in specific patient populations. The two key Phase II studies were AXIOMATIC-TKR and AXIOMATIC-SSP.
AXIOMATIC-TKR: Venous Thromboembolism Prevention in Total Knee Replacement
The AXIOMATIC-TKR study was a Phase II, randomized, open-label, parallel-group, dose-ranging study that assessed the efficacy and safety of this compound for the prevention of VTE in patients undergoing elective total knee replacement (TKR) surgery.
Experimental Protocol: AXIOMATIC-TKR
-
Study Design: Randomized, open-label, parallel-group, dose-ranging, multicenter study.
-
Participants: 1,242 patients undergoing elective TKR surgery.
-
Treatment Arms: Patients were randomized to receive one of seven regimens of oral this compound (25 mg, 50 mg, 100 mg, or 200 mg twice daily; or 25 mg, 50 mg, or 200 mg once daily) or subcutaneous enoxaparin (40 mg once daily) for 10-14 days.
-
Primary Efficacy Outcome: The incidence of total VTE, which was a composite of asymptomatic deep-vein thrombosis (DVT) detected by mandatory venography, confirmed symptomatic VTE, or all-cause mortality up to 14 days.
-
Principal Safety Outcome: Any bleeding, defined as a composite of major, clinically relevant non-major, and minimal bleeding.
Caption: AXIOMATIC-TKR experimental workflow.
Table 3: Efficacy Results of AXIOMATIC-TKR - Incidence of Total Venous Thromboembolism
| Treatment Group | Incidence of VTE (%) | Number of Patients (n) |
| This compound Twice Daily | ||
| 25 mg | 21% | Not specified |
| 50 mg | 11% | Not specified |
| 100 mg | 9% | Not specified |
| 200 mg | 8% | Not specified |
| This compound Once Daily | ||
| 25 mg | 25% | Not specified |
| 50 mg | 24% | Not specified |
| 200 mg | 7% | Not specified |
| Enoxaparin Once Daily | ||
| 40 mg | 21% | Not specified |
Data sourced from the AXIOMATIC-TKR Phase 2 study.
Table 4: Safety Results of AXIOMATIC-TKR - Bleeding Events
| Treatment Group | Any Bleeding (%) | Major Bleeding (%) | Clinically Relevant Non-Major Bleeding (%) |
| This compound (all doses) | 4% | <1% | 2% |
| Enoxaparin 40 mg QD | 4% | <1% | 2% |
Data sourced from the AXIOMATIC-TKR Phase 2 study.
The AXIOMATIC-TKR study demonstrated a dose-dependent reduction in the risk of postoperative VTE with this compound, without an increased risk of bleeding compared to enoxaparin.
AXIOMATIC-SSP: Secondary Stroke Prevention
The AXIOMATIC-SSP study was a Phase 2, global, randomized, double-blind, placebo-controlled, dose-ranging study that evaluated the efficacy and safety of this compound for the prevention of new symptomatic ischemic stroke or new covert brain infarction in patients who had recently experienced an acute ischemic stroke or transient ischemic attack (TIA).
Experimental Protocol: AXIOMATIC-SSP
-
Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.
-
Participants: Patients with acute ischemic stroke or TIA.
-
Treatment Arms: Patients were randomized to receive one of five doses of this compound (25 mg once daily, or 25 mg, 50 mg, 100 mg, or 200 mg twice daily) or placebo for 90 days. All patients also received background antiplatelet therapy (dual antiplatelet therapy for the first 21 days, followed by single antiplatelet therapy).
-
Primary Efficacy Endpoint: A composite of new symptomatic ischemic stroke and new covert brain infarction detected by MRI at Day 90.
-
Main Safety Outcome: Major bleeding at 90 days.
Caption: AXIOMATIC-SSP experimental workflow.
Table 5: Efficacy Results of AXIOMATIC-SSP - Composite of Ischemic Stroke and Covert Brain Infarction at 90 Days
| Treatment Group | Incidence of Primary Endpoint (%) |
| Placebo | 16.8% |
| This compound 25 mg QD | 16.7% |
| This compound 25 mg BID | 16.6% |
| This compound 50 mg BID | 15.6% |
| This compound 100 mg BID | 15.4% |
| This compound 200 mg BID | 15.3% |
Data sourced from the AXIOMATIC-SSP Phase 2 study.
While the primary endpoint of a dose-response for the composite of symptomatic ischemic stroke and covert brain infarction was not met, a 30% relative risk reduction in recurrent symptomatic ischemic strokes was observed in three of the this compound arms compared to placebo.
Table 6: Safety Results of AXIOMATIC-SSP - Bleeding Events at 90 Days
| Treatment Group | Major Bleeding (%) | Any BARC Type Bleeding (%) |
| Placebo | 1% | 7.9% |
| This compound 25 mg QD | 1% | 10.8% |
| This compound 25 mg BID | 1% | 8.6% |
| This compound 50 mg BID | 2% | 12.3% |
| This compound 100 mg BID | 2% | 13.1% |
| This compound 200 mg BID | 1% | 10.2% |
Data sourced from the AXIOMATIC-SSP Phase 2 study.
Importantly, there was no increase in symptomatic intracranial hemorrhage or fatal bleeding in any of the this compound arms compared to placebo.
Conclusion
The early-phase clinical trial data for this compound have provided a strong foundation for its continued development as a novel antithrombotic agent. The Phase I studies established a favorable pharmacokinetic and pharmacodynamic profile, demonstrating dose-proportional exposure and a predictable effect on aPTT. The Phase II AXIOMATIC program has provided proof-of-concept for the efficacy of FXIa inhibition with this compound in preventing VTE after major orthopedic surgery and has shown a potential benefit in reducing recurrent ischemic strokes without a significant increase in major bleeding. These findings have informed the design of the ongoing, large-scale Phase III program, which will further elucidate the role of this compound in the prevention and treatment of a broad range of thromboembolic diseases. The data to date support the hypothesis that targeting Factor XIa with this compound may offer a new paradigm in anticoagulation, potentially separating antithrombotic efficacy from bleeding risk.
Methodological & Application
Application Notes and Protocols for Milvexian in Experimental Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule, reversible, and direct inhibitor of Factor XIa (FXIa).[1][2][3][4] As a key component of the intrinsic pathway of the coagulation cascade, FXIa has emerged as a promising therapeutic target for the prevention and treatment of thromboembolic events with a potentially lower risk of bleeding compared to traditional anticoagulants.[5][6][7] These application notes provide a comprehensive overview of the experimental protocols and data derived from preclinical studies of this compound in various thrombosis models. The information is intended to guide researchers in the design and execution of similar studies.
Mechanism of Action: Inhibition of the Intrinsic Coagulation Pathway
This compound selectively targets and inhibits the active site of FXIa, a critical enzyme in the amplification of thrombin generation.[3][5] By blocking FXIa, this compound effectively interrupts the intrinsic pathway of the coagulation cascade, which is a major contributor to the development of pathological thrombi.[5][7][8] Notably, this targeted inhibition is not expected to significantly impair hemostasis, which is primarily driven by the extrinsic pathway.[1][7] This mechanism of action suggests a wider therapeutic window for this compound compared to broader-acting anticoagulants.[1][2][3][4]
Below is a diagram illustrating the point of inhibition of this compound within the intrinsic coagulation pathway.
References
- 1. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. 917793 | Stanford Health Care [stanfordhealthcare.org]
- 7. This compound: An Oral, Bioavailable Factor XIa Inhibitor | springermedizin.de [springermedizin.de]
- 8. immune-system-research.com [immune-system-research.com]
Application Notes and Protocols for In Vitro Coagulation Assays for Milvexian
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule, reversible, and direct inhibitor of activated Factor XI (FXIa).[1][2] FXIa is a critical enzyme in the intrinsic pathway of the coagulation cascade, playing a significant role in the amplification of thrombin generation and the formation of pathological thrombi.[3][4] By selectively targeting FXIa, this compound represents a promising antithrombotic therapy with the potential to uncouple thrombosis from hemostasis, thereby reducing the risk of bleeding events commonly associated with traditional anticoagulants that target Factor Xa or thrombin.[3][5]
These application notes provide detailed protocols for key in vitro coagulation assays used to characterize the anticoagulant activity and mechanism of action of this compound.
Mechanism of Action: Inhibition of the Intrinsic Pathway
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway. This compound specifically inhibits FXIa, a key protease in the intrinsic pathway.[3] This inhibition reduces the downstream amplification of the coagulation cascade, thereby preventing pathological clot formation while having a minimal impact on normal hemostasis.[1][4]
Data Presentation
The following tables summarize the quantitative effects of this compound in various in vitro assays.
Table 1: In Vitro Affinity and Selectivity of this compound
| Parameter | Species | Value | Citation |
|---|---|---|---|
| Ki (FXIa) | Human | 0.11 nM | [1][2] |
| Ki (FXIa) | Rabbit | 0.38 nM | [1][2] |
| Selectivity | >5000-fold over FXIa-related serine proteases (except chymotrypsin and plasma kallikrein) |[1] |
Table 2: Effect of this compound on In Vitro Coagulation Assays in Human Plasma
| Assay | Parameter | This compound Concentration | Result | Citation |
|---|---|---|---|---|
| aPTT | 2-fold Increase | 0.44 µM to 2.1 µM | Concentration-dependent prolongation | [1] |
| aPTT | Prolongation | ≥ 0.3 µM | Statistically significant differences between reagents | [6] |
| PT | Clotting Time | Concentrations that double aPTT | Minimally increased | [1] |
| Thrombin Time (TT) | Clotting Time | Concentrations that double aPTT | Minimally increased | [1] |
| FXI Clotting Activity | Activity | Dose-dependent | Decreased activity |[7] |
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.[8] Due to its mechanism of action, this compound causes a concentration-dependent prolongation of the aPTT.[1][9] The sensitivity of the assay can be influenced by the choice of aPTT reagent, particularly the type of contact activator (e.g., ellagic acid, kaolin, silica) and phospholipid composition.[6][10]
Protocol:
-
Plasma Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant.
-
Prepare platelet-poor plasma (PPP) by centrifuging the blood sample (e.g., at 2500 x g for 15 minutes).[11]
-
Carefully aspirate the plasma, avoiding the buffy coat, and transfer it to a clean plastic tube. A second centrifugation step is recommended to ensure the plasma is platelet-poor.[12]
-
-
Sample Spiking:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike aliquots of pooled human PPP with varying concentrations of this compound (e.g., 0.1 µM to 10 µM).[6] Include a vehicle control (plasma with solvent only).
-
-
Assay Procedure:
-
Pre-warm the spiked plasma samples, aPTT reagent, and 0.025 M calcium chloride (CaCl₂) solution to 37°C.
-
Pipette 50 µL of a spiked plasma sample into a pre-warmed cuvette.
-
Add 50 µL of the aPTT reagent to the cuvette, mix, and incubate for the manufacturer-specified time (typically 3-5 minutes) at 37°C to activate the contact factors.[13]
-
Dispense 50 µL of the pre-warmed CaCl₂ solution into the cuvette to initiate the clotting reaction.
-
Simultaneously start a timer and measure the time taken for a fibrin clot to form using an automated or semi-automated coagulometer.
-
-
Data Analysis:
-
Record the clotting time in seconds.
-
Plot the aPTT clotting time (or the ratio of clotting time relative to baseline) against the this compound concentration to determine the concentration-response relationship.
-
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation by adding thromboplastin (a source of tissue factor) and calcium to plasma.[11] As this compound is a highly selective FXIa inhibitor, it has a minimal effect on the PT at concentrations that significantly prolong the aPTT.[1][5] This assay is therefore crucial for demonstrating the selectivity of this compound.
Protocol:
-
Plasma Preparation:
-
Prepare and spike PPP with this compound as described in the aPTT protocol.
-
-
Assay Procedure:
-
Pre-warm the spiked plasma samples and PT reagent (containing thromboplastin and calcium) to 37°C.
-
Pipette 50 µL of a spiked plasma sample into a pre-warmed cuvette.
-
Add 100 µL of the pre-warmed PT reagent to the cuvette to initiate clotting.
-
Simultaneously start a timer and measure the time to clot formation using a coagulometer.
-
-
Data Analysis:
-
Record the clotting time in seconds.
-
Compare the PT values of this compound-spiked samples to the vehicle control. No significant prolongation is expected.
-
Thrombin Generation Assay (TGA)
The Thrombin Generation Assay (TGA) provides a comprehensive assessment of the overall coagulation potential of a plasma sample.[14] It measures the concentration of thrombin generated over time following the activation of coagulation.[15][16] This assay is valuable for characterizing the inhibitory effect of this compound on the dynamics of thrombin formation. The assay can be initiated with a low concentration of tissue factor or, more specifically for an FXIa inhibitor, with FXIa itself.[17]
Protocol:
-
Plasma Preparation:
-
Prepare and spike PPP with this compound as described in the aPTT protocol.
-
-
Assay Procedure (using a Calibrated Automated Thrombogram system):
-
Pipette 80 µL of spiked plasma into the wells of a 96-well microplate.
-
Add 20 µL of a trigger solution (e.g., low concentration tissue factor and phospholipids, or FXIa) to each well.
-
Initiate the reaction by dispensing 20 µL of a reagent containing a fluorogenic thrombin substrate and calcium chloride into each well.
-
Immediately place the plate into a fluorescent plate reader pre-heated to 37°C.
-
Monitor the fluorescence generated over time (e.g., for 60-90 minutes). A thrombin calibrator is run in parallel to convert the fluorescence signal into thrombin concentration (nM).
-
-
Data Analysis:
-
The software generates a "thrombogram" (thrombin concentration vs. time).
-
Key parameters are derived from this curve:
-
Lag Time: Time until the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).[14]
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
-
Analyze the concentration-dependent effect of this compound on these parameters. This compound is expected to prolong the lag time and reduce the ETP and peak thrombin.
-
References
- 1. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Activated partial thromboplastin time assay - Clinical Laboratory int. [clinlabint.com]
- 9. mdpi.com [mdpi.com]
- 10. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and this compound in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlas-medical.com [atlas-medical.com]
- 12. nordx.testcatalog.org [nordx.testcatalog.org]
- 13. prismaonline.it [prismaonline.it]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 16. haemoscan.com [haemoscan.com]
- 17. Thrombin generation assay using factor XIa to measure factors VIII and IX and their glycoPEGylated derivatives is robust and sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating Milvexian in a Rabbit Arteriovenous Shunt Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule, reversible inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2][3][4] FXIa has emerged as a promising therapeutic target for anticoagulants because its inhibition may prevent thrombosis with a lower risk of bleeding compared to agents targeting the common pathway, such as Factor Xa or thrombin.[3][5][6] The rabbit arteriovenous (AV) shunt model is a widely utilized preclinical model to assess the antithrombotic efficacy of anticoagulants in a scenario that mimics venous thrombosis.[1] The thrombus formed in this model is composed mainly of red blood cells and fibrin, which is characteristic of human venous thrombi.[1] These notes provide a detailed protocol for evaluating this compound in the rabbit AV shunt model, along with representative data and visualizations of the experimental workflow and underlying mechanism.
Mechanism of Action: FXIa Inhibition
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It consists of the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway. This compound specifically targets and inhibits FXIa, a critical enzyme in the intrinsic pathway.[3] This inhibition reduces the downstream amplification of thrombin generation, thereby preventing pathological thrombus formation while having a minimal impact on normal hemostasis.[2][6] Consistent with this mechanism, this compound selectively prolongs the activated partial thromboplastin time (aPTT), a measure of the intrinsic pathway, without significantly affecting the prothrombin time (PT) or thrombin time (TT).[1][4][5]
Experimental Protocols
This section details the methodology for assessing this compound's antithrombotic effects in the rabbit AV shunt model.
Animal Model
-
Species: Male New Zealand White rabbits.[7]
-
Housing: Animals should be housed in accordance with the NIH Guide for the Care and Use of Laboratory Animals.
-
Anesthesia: Anesthetize rabbits with an appropriate regimen, such as ketamine (50 mg/kg) and xylazine (10 mg/kg) administered intramuscularly, followed by a maintenance infusion.[7]
Arteriovenous (AV) Shunt Protocol
The rabbit AV shunt model is established as previously described.[8]
-
Surgical Preparation: Place the anesthetized rabbit on a surgical board. Surgically expose the left carotid artery and the right jugular vein.
-
Cannulation: Cannulate the carotid artery and jugular vein with polyethylene tubing.
-
Shunt Assembly: Create an extracorporeal shunt by connecting the arterial and venous cannulas with a central piece of silicone tubing (e.g., 8 cm length) that contains a thrombogenic surface, such as a silk thread or overlapping stents, to induce thrombus formation.[9]
-
Blood Flow Initiation: Open the cannulas to allow blood to flow from the carotid artery through the shunt to the jugular vein.
-
Thrombosis Period: Maintain blood flow through the shunt for a defined period (e.g., 40 minutes) to allow for thrombus development.
-
Thrombus Removal: At the end of the period, clamp the cannulas, remove the central silicone tubing, and carefully extract the formed thrombus.
-
Efficacy Measurement: Immediately weigh the extracted thrombus. This thrombus weight is the primary efficacy endpoint.[1][4]
Drug Administration
-
Vehicle Preparation: Prepare the vehicle solution. A common vehicle is 35% hydroxypropyl β-cyclodextrin in 10-mM phosphate buffer (pH 7.0).[1]
-
This compound Dosing Solution: Prepare this compound in the vehicle at the desired concentrations.
-
Administration Regimen: Administer vehicle or drugs as an intravenous (IV) bolus followed by a continuous IV infusion to achieve steady-state plasma drug levels during the thrombosis period.[1][4]
-
Example Dosing: A 30-minute infusion can be initiated prior to the start of the AV shunt thrombosis.[1]
-
Pharmacodynamic (PD) and Bioanalytical Assessments
-
Blood Sampling: Collect arterial blood samples into citrate tubes at baseline (before drug infusion) and at the end of the experiment.[10]
-
Plasma Preparation: Centrifuge the blood samples to obtain platelet-poor plasma.
-
Ex Vivo Coagulation Assays: Measure the following parameters using standard laboratory coagulometers:[1][4][10]
-
Activated Partial Thromboplastin Time (aPTT): To assess the intrinsic pathway.
-
Prothrombin Time (PT): To assess the extrinsic pathway.
-
Thrombin Time (TT): To assess the final step of fibrin formation.
-
-
Bioanalysis: Determine plasma concentrations of this compound using a validated liquid chromatographic tandem mass spectrometry (LC-MS/MS) method.[10]
Experimental Workflow
The overall experimental sequence is visualized below.
References
- 1. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - TH Open / Full Text [thieme-connect.com]
- 6. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution of Milvexian in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of milvexian (BMS-986177, JNJ-70033093) for in vitro and in vivo laboratory research. This compound is an orally bioavailable, reversible, and direct inhibitor of Factor XIa (FXIa), a key enzyme in the blood coagulation cascade.[1][2][3] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 626.45 g/mol | [1][4] |
| Molecular Formula | C28H23Cl2F2N9O2 | [1][4] |
| Appearance | Solid | [1] |
| CAS Number | 1802425-99-5 | [4] |
Solubility Data
This compound is a small molecule that exhibits solubility in organic solvents.[2] The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (159.63 mM) | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. The "≥" symbol indicates that saturation may not have been reached at this concentration. | [2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common starting point for further dilutions in aqueous buffers for cell-based or enzymatic assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or appropriate vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 626.45 g/mol x 1000 mg/g = 6.26 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 6.26 mg of this compound powder and transfer it to a clean, dry microcentrifuge tube.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Cap the tube securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions in Aqueous Buffer
For most biological assays, the DMSO stock solution will need to be diluted into an aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Tris buffer)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Determine the final desired concentration of this compound and DMSO in your experiment.
-
Perform serial dilutions: It is recommended to perform serial dilutions of the DMSO stock solution in the aqueous buffer to reach the final desired concentration. This helps to minimize the risk of precipitation.
-
Example Dilution: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of the aqueous buffer. This results in a 100 µM solution in 1% DMSO.
-
Further dilute this intermediate solution 1:10 by adding 10 µL of the 100 µM solution to 90 µL of the aqueous buffer. This will yield a final 10 µM this compound solution with 0.1% DMSO.
-
-
Vortexing: Gently vortex the working solution to ensure homogeneity.
-
Use immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid potential stability issues in aqueous solutions.
Mandatory Visualizations
This compound Dissolution Workflow
The following diagram illustrates the general workflow for dissolving and preparing this compound solutions for laboratory use.
Caption: Workflow for preparing this compound solutions.
Factor XIa Inhibition Pathway
The following diagram illustrates the simplified signaling pathway of coagulation and the point of inhibition by this compound.
Caption: this compound inhibits Factor XIa in the coagulation cascade.
References
- 1. This compound (BMS-986177, JNJ-70033093) | Factor XIa inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C28H23Cl2F2N9O2 | CID 118277544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Milvexian Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milvexian is an orally bioavailable, direct, and reversible inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] By selectively targeting FXIa, this compound offers a promising therapeutic strategy for the prevention and treatment of thrombotic events with a potentially lower risk of bleeding compared to traditional anticoagulants that target Factor Xa or thrombin.[2][3] These application notes provide a detailed protocol for a cell-based assay to evaluate the potency and mechanism of action of this compound and other FXIa inhibitors in a physiologically relevant environment.
This assay utilizes a co-culture of Human Umbilical Vein Endothelial Cells (HUVECs) and platelets to provide a surface for the initiation and propagation of the intrinsic coagulation cascade. Thrombin generation, a critical downstream event, is measured in real-time using a fluorogenic substrate. This cell-based model allows for the assessment of anticoagulants in a setting that more closely mimics the in vivo environment compared to purified enzyme or plasma-based assays.
Signaling Pathway: The Intrinsic Coagulation Cascade and this compound's Point of Intervention
The intrinsic pathway of coagulation is initiated by the contact of Factor XII with a negatively charged surface, leading to a cascade of enzymatic activations culminating in the generation of thrombin and the formation of a fibrin clot. This compound intervenes at the level of Factor XIa, preventing the activation of Factor IX and thereby inhibiting downstream thrombin generation.
Experimental Workflow
The following diagram outlines the major steps involved in the this compound cell-based thrombin generation assay.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs)
-
Primary Cells: Human Platelets (isolated from fresh whole blood)
-
Reagents:
-
This compound (or other FXIa inhibitors)
-
Kaolin
-
Fluorogenic Thrombin Substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Human Prothrombin
-
Human Factor X
-
Human Factor IX
-
Human Factor VIII
-
Human Factor XII
-
Calcium Chloride (CaCl₂)
-
Bovine Serum Albumin (BSA)
-
Cell Culture Media (e.g., EGM-2)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Acid-Citrate-Dextrose (ACD) solution
-
-
Equipment:
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (Excitation/Emission ~360/460 nm)
-
Cell culture incubator (37°C, 5% CO₂)
-
Centrifuge
-
Microplate shaker
-
HUVEC Culture
-
Culture HUVECs in EGM-2 medium in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
-
For the assay, seed HUVECs into a 96-well black, clear-bottom microplate at a density of 2 x 10⁴ cells/well.
-
Culture for 48-72 hours until a confluent monolayer is formed.
Platelet Isolation
-
Collect fresh human whole blood into tubes containing Acid-Citrate-Dextrose (ACD) solution.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP and add a prostaglandin I₂ solution to prevent platelet activation.
-
Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration (e.g., 2 x 10⁸ platelets/mL).
Thrombin Generation Assay Protocol
-
Cell Preparation:
-
Wash the confluent HUVEC monolayer in the 96-well plate twice with pre-warmed PBS.
-
Add 50 µL of the prepared platelet suspension to each well containing the HUVEC monolayer.
-
Incubate the plate for 15 minutes at 37°C to allow the platelets to settle.
-
-
Inhibitor Addition:
-
Prepare serial dilutions of this compound (or other test compounds) in a suitable assay buffer.
-
Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 15 minutes at 37°C.
-
-
Initiation of Coagulation:
-
Prepare a coagulation initiation mixture containing kaolin, human prothrombin, and other necessary coagulation factors (FX, FIX, FVIII, FXII) in a calcium-containing buffer.
-
Add 20 µL of the initiation mixture to each well.
-
-
Thrombin Generation Measurement:
-
Immediately after adding the initiation mixture, add 20 µL of the fluorogenic thrombin substrate to each well.
-
Place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation/Emission ~360/460 nm) every minute for 60-90 minutes.
-
Data Presentation and Analysis
The kinetic fluorescence data is used to calculate the rate of thrombin generation. The primary parameters to be analyzed are:
-
Lag Time: The time to the start of thrombin generation.
-
Peak Thrombin: The maximum concentration of thrombin generated.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).
-
Time to Peak: The time at which the maximum thrombin concentration is reached.
The IC₅₀ value for this compound can be determined by plotting the percentage of inhibition of a key parameter (e.g., Peak Thrombin or ETP) against the log concentration of the inhibitor and fitting the data to a four-parameter logistic equation.
Example Data Table
| This compound (nM) | Lag Time (min) | Peak Thrombin (nM) | ETP (nM*min) | Time to Peak (min) | % Inhibition (Peak Thrombin) |
| 0 (Vehicle) | 5.2 ± 0.4 | 150.3 ± 12.1 | 2850 ± 210 | 15.8 ± 1.2 | 0% |
| 0.1 | 5.5 ± 0.5 | 145.1 ± 11.5 | 2780 ± 195 | 16.2 ± 1.3 | 3.5% |
| 1 | 6.8 ± 0.6 | 120.7 ± 9.8 | 2350 ± 180 | 18.5 ± 1.5 | 19.7% |
| 10 | 10.2 ± 0.9 | 75.2 ± 6.5 | 1450 ± 130 | 25.1 ± 2.1 | 49.9% |
| 100 | 18.5 ± 1.5 | 25.1 ± 2.8 | 510 ± 55 | 38.7 ± 3.2 | 83.3% |
| 1000 | 25.3 ± 2.1 | 5.3 ± 0.9 | 110 ± 15 | 45.2 ± 4.1 | 96.5% |
Data are presented as mean ± standard deviation (n=3).
Conclusion
This cell-based thrombin generation assay provides a robust and physiologically relevant platform for the evaluation of FXIa inhibitors like this compound. By incorporating endothelial cells and platelets, the assay models the cellular surfaces crucial for the intrinsic coagulation pathway. The detailed protocol and data analysis framework presented here will enable researchers to accurately determine the potency and characterize the mechanism of action of novel antithrombotic agents. This assay is a valuable tool in the preclinical development of next-generation anticoagulants.
References
Application Notes and Protocols for Milvexian Activated Partial Thromboplastin Time (aPTT) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milvexian is an orally bioavailable, small-molecule, reversible, direct inhibitor of Factor XIa (FXIa), a key component of the intrinsic pathway of the coagulation cascade.[1][2][3] By selectively targeting FXIa, this compound is under investigation as an antithrombotic agent with the potential for a reduced bleeding risk compared to traditional anticoagulants.[1][2] The activated partial thromboplastin time (aPTT) assay is a fundamental pharmacodynamic tool used to measure the anticoagulant effect of drugs that inhibit the intrinsic and common pathways of coagulation.[4][5][6] As such, the aPTT assay is a critical tool for the preclinical and clinical development of this compound, providing a reliable measure of its anticoagulant activity.[1][7] This document provides a detailed protocol for performing the aPTT assay to evaluate the effect of this compound, guidance on data interpretation, and an overview of the underlying biochemical pathway.
Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby inhibiting its enzymatic activity.[2][3] FXIa is responsible for the activation of Factor IX to Factor IXa in the intrinsic pathway of the coagulation cascade. By inhibiting this step, this compound effectively reduces the amplification of thrombin generation, a central process in the formation of a stable fibrin clot, without significantly impacting the extrinsic pathway, which is crucial for hemostasis.[8] This targeted inhibition is consistent with the observation that this compound prolongs the aPTT, which is sensitive to the intrinsic pathway, while having no effect on the prothrombin time (PT), a measure of the extrinsic pathway.[3]
Caption: this compound's Inhibition of the Intrinsic Coagulation Pathway.
Quantitative Data Summary
This compound demonstrates a consistent, concentration-dependent prolongation of the aPTT across various studies. The tables below summarize the in vitro effects of this compound on aPTT in human plasma. It is important to note that the sensitivity of the aPTT assay to this compound can be influenced by the choice of reagent, with those containing ellagic acid or kaolin as activators showing higher sensitivity.[7][9]
Table 1: In Vitro aPTT Prolongation in Human Plasma by this compound
| This compound Concentration (µM) | aPTT Fold Increase vs. Baseline (Ratio) | Species | Reference |
|---|---|---|---|
| 0.3 | > 1.0 (statistically significant difference among reagents) | Human | [7] |
| 0.5 - 2.4 | ~ 2.0 | Cynomolgus Monkey, Rabbit, Dog | [7] |
| 10 | ~ 4.4 | Human |[2] |
Table 2: Dose-Dependent Effect of Single Oral Doses of this compound on aPTT in Healthy Chinese Adults
| This compound Dose | Maximal Mean Increase in aPTT from Baseline (%) | Time to Maximal Effect (hours) | Reference |
|---|---|---|---|
| 25 mg (Day 1) | ~ 56% | 4 | [10] |
| 25 mg (Day 12, QD) | ~ 69% | 3 |[10] |
Experimental Protocols
This section details the methodology for conducting an in vitro aPTT assay to determine the anticoagulant activity of this compound.
Materials and Reagents
-
This compound: Stock solution of known concentration (e.g., in DMSO).
-
Pooled Normal Human Plasma: Citrated, platelet-poor plasma (PPP) from healthy donors. Can be purchased commercially or prepared in-house.
-
aPTT Reagent: A commercial kit containing a contact activator (e.g., ellagic acid, kaolin) and phospholipids (e.g., cephalin, purified soy phosphatides). Reagents with ellagic acid or kaolin are recommended for higher sensitivity.[7][9]
-
Calcium Chloride (CaCl₂): 0.025 M solution, typically provided with the aPTT reagent kit.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, 0.5% v/v).
-
Coagulation Analyzer: Automated or semi-automated instrument for measuring clot formation.
-
Calibrated Pipettes and Tips
-
Incubator or Water Bath (37°C)
-
Test Tubes or Cuvettes compatible with the coagulation analyzer.
Preparation of this compound-Spiked Plasma
-
Thaw Plasma: Thaw pooled normal human plasma at 37°C for approximately 10 minutes.
-
Prepare this compound Dilutions: Create a series of this compound dilutions from the stock solution to achieve the desired final concentrations in plasma (e.g., 0.1 to 10 µM).
-
Spike Plasma: Add a small, fixed volume of each this compound dilution or vehicle control to aliquots of the pooled plasma (e.g., a 1:200 dilution, resulting in a final vehicle concentration of 0.5% v/v).
-
Incubate: Gently mix and incubate the this compound-spiked and vehicle-control plasma samples for 10 minutes at room temperature (25°C) to allow for drug-protein binding.[2]
aPTT Assay Procedure (Automated Method)
The following is a general protocol. Users should always refer to the specific instructions provided by the coagulation analyzer and aPTT reagent manufacturer.
Caption: Standard Workflow for the this compound aPTT Assay.
-
Pre-incubation: Pre-warm the aPTT reagent, CaCl₂ solution, and the prepared plasma samples to 37°C.
-
Plasma Addition: Pipette 50 µL of the this compound-spiked plasma or vehicle-control plasma into a test cuvette.
-
Incubation I: Incubate the cuvette at 37°C for a specified time (e.g., 3 minutes).
-
aPTT Reagent Addition: Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubation II (Activation): Incubate the plasma-reagent mixture at 37°C for a specified activation time (e.g., 3 minutes). This allows the contact activator in the reagent to activate Factor XII.
-
Initiate Clotting: Dispense 50 µL of the pre-warmed CaCl₂ solution into the cuvette. The coagulation analyzer will automatically start timing upon the addition of CaCl₂.
-
Clot Detection: The instrument will monitor the sample for clot formation (typically via optical or mechanical means) and record the time in seconds.
-
Data Analysis: Express the results as the clotting time in seconds or as a ratio of the clotting time of the this compound-spiked sample to the clotting time of the vehicle-control sample.
Quality Control
-
Run normal and abnormal control plasmas with each batch of tests to ensure the reagent and instrument are performing within acceptable limits.
-
Perform each sample measurement in duplicate or triplicate to ensure precision.
-
The coefficient of variability for aPTT measurements should typically be between 5-8%.[7]
Conclusion
The aPTT assay is an essential and reliable method for quantifying the pharmacodynamic effect of the Factor XIa inhibitor, this compound. A dose- and concentration-dependent prolongation of aPTT is consistently observed, reflecting this compound's mechanism of action on the intrinsic coagulation pathway. For optimal results, researchers should select a sensitive aPTT reagent and follow a standardized, well-controlled protocol as outlined in these notes. This will ensure the generation of high-quality, reproducible data critical for the research and development of this novel anticoagulant.
References
- 1. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticoagulant effects of this compound, a novel small molecule factor XIa inhibitor, are neutralized by activated prothrombin complex concentrates and recombinant factor VIIa in human plasma and whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. APTT Reagent - Fortress Diagnostics [fortressdiagnostics.com]
- 5. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]
- 6. Activated partial thromboplastin time assay - Clinical Laboratory int. [clinlabint.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Impact of asundexian on a panel of coagulation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of this compound in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Milvexian Solution Preparation and Stability for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of milvexian solutions for intravenous (IV) and oral administration in preclinical in vivo studies. It also outlines a protocol for assessing the stability of these preparations, a critical step for ensuring accurate dosing and reliable experimental outcomes. This compound is an orally bioavailable, reversible, direct inhibitor of factor XIa with low aqueous solubility.[1] Proper formulation is therefore essential for achieving desired exposures in animal models.
I. Physicochemical Properties of this compound
A summary of relevant physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 626.45 g/mol | [2][3] |
| Chemical Formula | C₂₈H₂₃Cl₂F₂N₉O₂ | [2][3] |
| Appearance | Solid powder | [4] |
| Solubility | Low aqueous solubility | [1] |
| In Vitro Kᵢ (human) | 0.11 nM | [2] |
| In Vitro Kᵢ (rabbit) | 0.38 nM | [2] |
II. Intravenous Solution Preparation
This protocol is based on a formulation reported for use in rabbit thrombosis models.[2]
A. Materials and Reagents
-
This compound (BMS-986177/JNJ-70033093) powder
-
Polyethylene glycol (PEG), e.g., PEG 400
-
Ethanol (200 proof, absolute)
-
Sterile Water for Injection (WFI)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
B. Recommended Vehicle Composition
A commonly used vehicle for intravenous administration of this compound in preclinical rabbit studies consists of:
-
70% Polyethylene glycol (PEG)
-
10% Ethanol
-
20% Sterile Water for Injection
C. Preparation Protocol
-
Vehicle Preparation:
-
In a sterile container, combine the required volumes of PEG and ethanol.
-
Slowly add the sterile water while stirring continuously until a homogenous solution is formed.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder.
-
Slowly add the powder to the vehicle while stirring.
-
Continue stirring until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but care should be taken to avoid degradation.
-
-
Sterilization:
-
Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile vial.
-
-
Important Note on Stability:
-
It is highly recommended to prepare this solution fresh daily before each use. Studies have indicated that this formulation is prepared immediately prior to administration, suggesting potential for limited short-term stability.[2]
-
D. Experimental Workflow for IV Solution Preparation
Caption: Workflow for preparing intravenous this compound solution.
III. Oral Suspension Preparation
As this compound has low aqueous solubility, a suspension is often the most practical formulation for oral gavage in preclinical studies. A methylcellulose-based vehicle is a standard and widely accepted choice for such compounds.[5][6]
A. Materials and Reagents
-
This compound (BMS-986177/JNJ-70033093) powder
-
Methylcellulose (e.g., 400 cP viscosity)
-
Tween 80 (Polysorbate 80) - optional, as a surfactant
-
Purified water
-
Hot plate and magnetic stirrer
-
Ice bath
-
Homogenizer (optional, for particle size reduction)
B. Recommended Vehicle Composition
A standard vehicle for oral suspensions of poorly soluble compounds is:
-
0.5% (w/v) Methylcellulose in purified water
-
Optionally, 0.1% - 0.2% (v/v) Tween 80 can be added to improve wettability of the drug powder.
C. Preparation Protocol
-
Methylcellulose Vehicle Preparation:
-
Heat approximately one-third of the final required volume of purified water to 70-80°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure the particles are wetted and dispersed without clumping.[1]
-
Once dispersed, remove the solution from the heat and add the remaining two-thirds of the water as cold water or ice.
-
Continue to stir the solution in an ice bath until it becomes clear and viscous. This process can take several hours, and overnight stirring at 4°C is common.[1]
-
If using Tween 80, it can be added to the final clear solution.
-
-
This compound Suspension:
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of the methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired concentration.
-
If necessary, the suspension can be briefly homogenized to ensure uniform particle size distribution.
-
-
Storage and Use:
-
Store the suspension in a refrigerator (2-8°C).
-
Always stir the suspension thoroughly before each dose administration to ensure homogeneity.
-
D. Experimental Workflow for Oral Suspension Preparation
Caption: Workflow for preparing oral this compound suspension.
IV. Stability Assessment Protocol
No specific stability data for this compound in these preclinical formulations is publicly available. Therefore, it is essential to conduct a stability study to ensure the formulation maintains its concentration throughout the duration of the experiment.
A. Objective
To determine the stability of this compound in the prepared intravenous and oral formulations under intended storage and use conditions.
B. Experimental Design
-
Prepare a batch of the this compound formulation (IV or oral) as described above.
-
Divide the batch into aliquots for analysis at different time points.
-
Store the aliquots under the intended storage conditions (e.g., room temperature, 2-8°C).
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of this compound in triplicate.
C. Analytical Method
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be used. The method should be able to separate this compound from any potential degradants.
D. Data Analysis and Acceptance Criteria
-
The concentration of this compound at each time point should be expressed as a percentage of the initial (time 0) concentration.
-
The formulation is generally considered stable if the concentration remains within 90-110% of the initial concentration.[7]
-
Visual inspection for precipitation (for solutions) or changes in appearance/resuspendability (for suspensions) should also be performed at each time point.
E. Stability Testing Workflow
Caption: General workflow for stability assessment of this compound formulations.
V. Summary of Formulations and Dosing
The following table summarizes the key quantitative data for the preparation of this compound solutions for in vivo studies.
Table 2: Summary of this compound Formulations for In Vivo Studies
| Parameter | Intravenous (IV) Formulation | Oral Gavage Formulation |
| Vehicle Composition | 70% PEG, 10% Ethanol, 20% Water | 0.5% (w/v) Methylcellulose in Water (optional 0.1-0.2% Tween 80) |
| Preparation Method | Dissolution | Suspension |
| Reported Animal Model | Rabbit | General for poorly soluble drugs in rodents (e.g., rats, mice)[5][6] |
| Reported Doses | 0.063 to 4 mg/kg (bolus + infusion) | 20 mg/kg (in rabbits, vehicle not specified) |
| Stability | Prepare fresh daily ; stability should be confirmed | Stability should be determined; store refrigerated |
| Reference | [2] | [1][5][6] |
By following these detailed protocols and application notes, researchers can confidently prepare and use this compound solutions for their in vivo studies, ensuring accurate dosing and the generation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (BMS-986177, JNJ-70033093) | Factor XIa inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | C28H23Cl2F2N9O2 | CID 118277544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
Application Notes and Protocols for Preclinical Evaluation of Milvexian Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule, reversible, and direct inhibitor of Factor XIa (FXIa).[1][2][3] FXIa is a serine protease in the intrinsic pathway of the coagulation cascade.[4] Targeting FXIa is a promising antithrombotic strategy with the potential for a wider therapeutic window compared to conventional anticoagulants.[5][6][7] Preclinical animal models are crucial for evaluating the efficacy and safety of novel anticoagulants like this compound. These models allow for the investigation of antithrombotic effects in both venous and arterial thrombosis settings, as well as the assessment of bleeding risk. This document provides an overview of relevant animal models, experimental protocols, and key efficacy data for this compound.
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
This compound selectively inhibits Factor XIa, a key enzyme in the intrinsic pathway of blood coagulation.[8] The intrinsic pathway is initiated by the contact of blood with certain surfaces, leading to a cascade of enzymatic reactions that culminate in the formation of a fibrin clot. By inhibiting FXIa, this compound disrupts the amplification of thrombin generation, a central process in thrombus formation.[9] A key advantage of targeting FXIa is that it is believed to play a more significant role in pathological thrombosis than in normal hemostasis.[5][6] This suggests that inhibiting FXIa could reduce the risk of thrombotic events with a lower propensity for bleeding complications compared to anticoagulants that target the common pathway, such as Factor Xa or thrombin inhibitors.[5][6]
Animal Models for Efficacy and Safety Assessment
Several animal models have been utilized to characterize the antithrombotic and hemostatic effects of this compound. Rabbit models have been prominently featured in preclinical studies due to their suitable size for surgical procedures and the comparable pharmacodynamic response of this compound in rabbits and humans.[1][2][3]
Key Animal Models:
-
Rabbit Arteriovenous (AV) Shunt Model (Venous Thrombosis): This is a widely used model to evaluate the efficacy of antithrombotic agents in a venous thrombosis setting.[6][7]
-
Rabbit Electrolytic-induced Carotid Arterial Thrombosis (ECAT) Model (Arterial Thrombosis): This model is employed to assess the prevention and treatment of arterial thrombosis.[1][3]
-
Rabbit Cuticle Bleeding Time Model (Hemostasis): This model is used to evaluate the potential bleeding risk associated with antithrombotic therapies.[1][3]
-
Factor XI Knockout Mice: While not a direct testing model for this compound, studies in FXI-deficient mice provided the foundational evidence that inhibiting this factor could prevent thrombosis with minimal impact on hemostasis.[5][6]
Quantitative Data Summary
The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize the key findings.
Table 1: Efficacy of this compound in Rabbit AV Shunt Model of Venous Thrombosis [6][7]
| This compound Dose (IV Bolus + Infusion) | Thrombus Weight Reduction (%) | Fold Increase in aPTT |
| 0.25 + 0.17 mg/kg + mg/kg/h | 34.3 ± 7.9 | 1.54 |
| 1.0 + 0.67 mg/kg + mg/kg/h | 51.6 ± 6.8 | 2.23 |
| 4.0 + 2.68 mg/kg + mg/kg/h | 66.9 ± 4.8 | 3.12 |
aPTT: activated Partial Thromboplastin Time
Table 2: Efficacy of this compound in Rabbit ECAT Model of Arterial Thrombosis (Prevention) [1][3]
| This compound Dose (IV Bolus + Infusion) | Preservation of Carotid Blood Flow (%) | Thrombus Weight Reduction (%) |
| 0.063 + 0.04 mg/kg + mg/kg/h | 32 ± 6 | 15 ± 10 |
| 0.25 + 0.17 mg/kg + mg/kg/h | 54 ± 10 | 45 ± 2 |
| 1.0 + 0.67 mg/kg + mg/kg/h | 76 ± 5 | 70 ± 4 |
Table 3: Efficacy of this compound in Rabbit ECAT Model of Arterial Thrombosis (Treatment) [1][3]
| This compound Dose (IV Bolus + Infusion) | Carotid Blood Flow (%) 90 min post-treatment |
| Vehicle | 1 ± 0.3 |
| 0.25 + 0.17 mg/kg + mg/kg/h | 39 ± 10 |
| 1.0 + 0.67 mg/kg + mg/kg/h | 66 ± 2 |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the evaluation of this compound.
Protocol 1: Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis
Objective: To assess the antithrombotic efficacy of this compound in a model of venous thrombosis.
Materials:
-
Male New Zealand White rabbits
-
Anesthesia (e.g., ketamine/xylazine)
-
Polyethylene tubing for the AV shunt
-
Surgical silk thread
-
Infusion pumps
-
This compound or vehicle control
-
Blood collection tubes (for ex vivo coagulation assays)
Procedure:
-
Anesthetize the rabbits.
-
Isolate the carotid artery and jugular vein.
-
Administer this compound or vehicle as an intravenous bolus followed by a continuous infusion.
-
An AV shunt, consisting of a piece of polyethylene tubing containing a silk thread, is inserted between the carotid artery and the jugular vein.
-
Allow blood to circulate through the shunt for a predefined period (e.g., 40 minutes).
-
After the circulation period, clamp the shunt and carefully remove the silk thread bearing the thrombus.
-
Determine the wet weight of the thrombus.
-
Collect blood samples for ex vivo coagulation assays such as aPTT, Prothrombin Time (PT), and Thrombin Time (TT).
Primary Endpoint: Thrombus weight.
Protocol 2: Rabbit Electrolytic-induced Carotid Arterial Thrombosis (ECAT) Model
Objective: To evaluate the efficacy of this compound in preventing or treating arterial thrombosis.
Materials:
-
Male New Zealand White rabbits
-
Anesthesia
-
Doppler flow probe
-
Electrolytic injury device (e.g., a needle electrode connected to a constant current source)
-
This compound or vehicle control
-
Aspirin (for combination studies)
Procedure (Prevention):
-
Anesthetize the rabbit and isolate a segment of the carotid artery.
-
Place a Doppler flow probe proximally to the injury site to monitor blood flow.
-
Administer this compound or vehicle intravenously (bolus plus infusion).
-
Induce thrombosis by applying a low electrical current to the adventitial surface of the carotid artery for a specified duration.
-
Monitor carotid blood flow for a set period (e.g., 90 minutes) to assess vessel patency.
-
At the end of the experiment, excise the thrombotic segment of the artery and weigh the thrombus.
Procedure (Treatment):
-
Follow steps 1 and 2 from the prevention protocol.
-
Induce thrombosis as described in step 4.
-
Once blood flow is reduced to a specific level (e.g., 40% of baseline), administer this compound or vehicle.
-
Monitor carotid blood flow for a set period to assess reperfusion.
Primary Endpoints: Carotid blood flow, thrombus weight.
Protocol 3: Rabbit Cuticle Bleeding Time Model
Objective: To assess the effect of this compound on hemostasis.
Materials:
-
Male New Zealand White rabbits
-
Anesthesia
-
Template device for standardized incisions
-
Filter paper
-
Saline solution
-
This compound or vehicle control
-
Aspirin (for combination studies)
Procedure:
-
Anesthetize the rabbit.
-
Administer this compound, aspirin, the combination, or vehicle.
-
Make standardized incisions in the nail cuticle.
-
Gently blot the blood from the incision with filter paper at regular intervals (e.g., every 30 seconds) until bleeding ceases.
-
The bleeding time is defined as the time from incision to the cessation of bleeding.
Primary Endpoint: Bleeding time.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating a novel antithrombotic agent like this compound in a preclinical thrombosis model.
Conclusion
Preclinical animal models are indispensable for characterizing the efficacy and safety profile of novel anticoagulants. The rabbit AV shunt and ECAT models have demonstrated the dose-dependent antithrombotic efficacy of this compound in both venous and arterial thrombosis settings.[1][3][6][7] Importantly, these studies also suggest a favorable safety profile, with limited impact on hemostasis, even when combined with antiplatelet agents like aspirin.[1][3] The data generated from these models have been crucial in supporting the clinical development of this compound as a promising new therapy for the prevention and treatment of thromboembolic disorders.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Milvexian Administration in Experimental Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milvexian is an orally bioavailable, small-molecule, reversible, and direct inhibitor of Factor XIa (FXIa), a key component of the intrinsic pathway of blood coagulation. Its mechanism of action makes it a promising candidate for antithrombotic therapy with a potentially lower risk of bleeding compared to current anticoagulants. This document provides a detailed overview of the administration routes of this compound in various experimental animal models, based on available preclinical research. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
I. Quantitative Data Summary
The following tables summarize the quantitative data on this compound administration in different animal species, including dosages, administration routes, and key pharmacokinetic parameters.
Table 1: Intravenous Administration of this compound in Experimental Animals
| Species | Dosage | Administration Details | Key Pharmacokinetic/Pharmacodynamic Parameters | Reference(s) |
| Rabbit (New Zealand White) | 0.8 mg/kg | Bolus injection | Cmax: ~2000 nM (at 10 min); Concentration at 8h: ~100 nM | [1] |
| 0.063 mg/kg bolus + 0.04 mg/kg/h infusion | Continuous infusion | Preserved 32 ± 6% of carotid blood flow | [2] | |
| 0.25 mg/kg bolus + 0.17 mg/kg/h infusion | Continuous infusion | Preserved 54 ± 10% of carotid blood flow; Reduced thrombus weight by 45 ± 2% | [2] | |
| 1 mg/kg bolus + 0.67 mg/kg/h infusion | Continuous infusion | Preserved 76 ± 5% of carotid blood flow; Reduced thrombus weight by 70 ± 4% | [2] | |
| 4.0 mg/kg bolus + 2.68 mg/kg/h infusion | Continuous infusion | Reduced thrombus weight by 66.9 ± 4.8% | [3] |
Table 2: Oral Administration of this compound in Experimental Animals
| Species | Dosage | Administration Details | Key Pharmacokinetic/Pharmacodynamic Parameters | Reference(s) |
| Rabbit (New Zealand White) | 20 mg/kg | Oral gavage | Cmax: ~2000 nM (at 1h); Concentration at 24h: ~40 nM | [1] |
| Rat (Sprague-Dawley) | Not specified | Oral administration mentioned in preclinical studies | Reduced potency observed in plasma from rats. | [1] |
| Cynomolgus Monkey | Not specified | Oral administration mentioned in preclinical studies | Concentration-dependent prolongation of aPTT observed in plasma. | [1] |
II. Experimental Protocols
A. Intravenous Administration Protocol in Rabbits
This protocol is based on studies investigating the antithrombotic effects of this compound in a rabbit model of thrombosis.[2][3]
1. Animal Model:
-
Male New Zealand White rabbits.
2. Materials:
-
This compound
-
Vehicle: 70% polyethylene glycol (PEG) 400, 10% ethanol, and 20% sterile water for injection.
-
Syringes and infusion pump.
-
Catheters for intravenous administration (e.g., marginal ear vein).
3. Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a stock solution of this compound in the vehicle.
-
Further dilute the stock solution to the desired final concentrations for bolus and infusion.
-
-
Administration:
-
Anesthetize the rabbit according to the approved institutional animal care and use committee (IACUC) protocol.
-
Place a catheter in the marginal ear vein for drug administration.
-
Administer an initial intravenous bolus of this compound over a short period (e.g., 1-2 minutes).
-
Immediately following the bolus, start a continuous intravenous infusion at the specified rate for the duration of the experiment.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points from a contralateral vessel to assess pharmacokinetic and pharmacodynamic parameters (e.g., aPTT, this compound plasma concentration).
-
B. Oral Administration Protocol in Rabbits
This protocol is based on pharmacokinetic studies of orally administered this compound in rabbits.[1]
1. Animal Model:
-
Male New Zealand White rabbits.
2. Materials:
-
This compound
-
Vehicle for oral administration (e.g., appropriate suspension or solution).
-
Oral gavage needle.
-
Syringes.
3. Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
-
Administration:
-
Gently restrain the rabbit.
-
Administer the this compound formulation directly into the stomach using an appropriately sized oral gavage needle.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., predose, 1, 2, 4, 8, and 24 hours) to determine the pharmacokinetic profile.[1]
-
III. Signaling Pathways and Experimental Workflows
A. This compound's Mechanism of Action in the Coagulation Cascade
This compound targets Factor XIa (FXIa) in the intrinsic pathway of the coagulation cascade. By inhibiting FXIa, this compound prevents the amplification of thrombin generation, a critical step in the formation of a stable fibrin clot.
Caption: this compound inhibits Factor XIa, a key enzyme in the intrinsic coagulation pathway.
B. Experimental Workflow for Evaluating Antithrombotic Efficacy in Rabbits
The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of this compound in a rabbit model of thrombosis.
Caption: Workflow for in vivo evaluation of this compound in a rabbit thrombosis model.
IV. Discussion
The available data primarily focuses on the administration of this compound in rabbits, where both intravenous and oral routes have been successfully employed to achieve systemic exposure and demonstrate antithrombotic efficacy. The vehicle formulation of 70% PEG 400, 10% ethanol, and 20% water has been used for intravenous studies in this species.
While preclinical studies have also involved rats and cynomolgus monkeys, detailed administration protocols and comprehensive pharmacokinetic data for these species are not as readily available in the public domain. It is noted that this compound exhibits reduced potency in rat plasma, which may necessitate higher doses in this species to achieve a therapeutic effect.[1] For cynomolgus monkeys, in vitro studies confirm a concentration-dependent anticoagulant effect, suggesting their utility in preclinical safety and efficacy evaluations.[1]
Researchers planning to use this compound in rats or cynomolgus monkeys may need to perform initial dose-ranging and pharmacokinetic studies to establish appropriate dosing regimens and vehicle formulations. The principles of the protocols outlined for rabbits can serve as a starting point for developing species-specific administration procedures.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive literature review and consultation with appropriate experts. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
milvexian assay variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the variability and reproducibility of assays related to milvexian. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on assay performance to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an oral, direct, and reversible inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2][3] By selectively targeting FXIa, this compound is being investigated as an antithrombotic agent with the potential to prevent pathological clot formation with a lower risk of bleeding compared to traditional anticoagulants that target Factor Xa or thrombin.[1][3]
Q2: Which laboratory assays are used to measure the effect of this compound?
The primary pharmacodynamic assay used to measure the anticoagulant effect of this compound is the Activated Partial Thromboplastin Time (APTT) assay.[4] Other key assays include a chromogenic anti-XIa assay to measure FXIa activity and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to quantify this compound concentrations in plasma.[4]
Q3: What are the expected effects of this compound on routine coagulation assays?
This compound produces a concentration-dependent prolongation of the APTT.[4] It does not significantly affect the Prothrombin Time (PT) or platelet aggregation.[4]
Q4: Why am I seeing high variability in my APTT results with this compound?
Variability in APTT results can be attributed to several factors, including the type of APTT reagent used (specifically the activator and phospholipid composition), the concentration of this compound in the sample, and pre-analytical variables such as sample collection and processing.[5] Different commercial APTT reagents exhibit varying sensitivity to FXIa inhibitors like this compound.[5]
Q5: How can I improve the reproducibility of my this compound assays?
To enhance reproducibility, it is crucial to use standardized and validated protocols for all assays. For APTT, selecting a sensitive reagent and ensuring consistent incubation times are important. For all assays, careful sample handling, adherence to instrument-specific procedures, and the use of appropriate calibrators and controls are essential.
Troubleshooting Guides
Activated Partial Thromboplastin Time (APTT) Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Coefficient of Variation (CV) in replicate measurements | Inconsistent pipetting, temperature fluctuations, reagent instability, or instrument malfunction. | - Ensure proper pipette calibration and technique. - Verify that the instrument's temperature is stable at 37°C. - Use freshly reconstituted reagents and controls. - Perform instrument maintenance and quality control checks as per the manufacturer's instructions. |
| Inconsistent results between different batches of reagent | Lot-to-lot variability in reagent sensitivity to FXIa inhibitors. | - Perform a lot-to-lot comparison study before using a new batch of reagents. - If a significant shift is observed, re-establish baseline values and quality control ranges. |
| APTT results are shorter than expected at a given this compound concentration | - Use of an APTT reagent with low sensitivity to FXIa inhibition. - Pre-analytical issues such as a short-drawn blood collection tube or a clotted sample. | - Switch to an APTT reagent containing a kaolin or ellagic acid activator, which have shown higher sensitivity. - Ensure proper blood collection techniques and sample quality. |
| APTT results are unexpectedly prolonged in control samples | Contamination of glassware or reagents, or improper sample handling leading to activation of the coagulation cascade. | - Use clean, dedicated labware for coagulation testing. - Ensure proper sample collection and processing to avoid hemolysis or tissue factor contamination. |
Chromogenic Anti-XIa Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low signal or poor dose-response | - Inappropriate substrate concentration. - Sub-optimal incubation time or temperature. - Degraded enzyme or substrate. | - Optimize substrate concentration according to the kit manufacturer's instructions. - Ensure accurate incubation timing and temperature control. - Use fresh reagents and store them properly. |
| High background noise | - Contamination of reagents or microplate. - Non-specific binding. | - Use high-quality, sterile reagents and labware. - Include appropriate blocking steps in the assay protocol. |
LC-MS/MS Assay for this compound Quantification
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape or resolution | - Improper mobile phase composition. - Column degradation. - Matrix effects. | - Optimize the mobile phase composition and gradient. - Use a guard column and replace the analytical column as needed. - Employ appropriate sample clean-up procedures to minimize matrix interference. |
| Inconsistent retention times | - Fluctuations in column temperature. - Inconsistent mobile phase flow rate. | - Use a column oven to maintain a stable temperature. - Ensure the LC pump is functioning correctly and the mobile phase is properly degassed. |
| Low sensitivity | - Inefficient ionization. - Sub-optimal mass spectrometer settings. | - Optimize ion source parameters (e.g., temperature, gas flow). - Tune the mass spectrometer for the specific m/z transitions of this compound and its internal standard. |
Quantitative Data on Assay Variability and Reproducibility
Activated Partial Thromboplastin Time (APTT) Assay
The variability of APTT measurements in plasma samples containing this compound is dependent on the reagent used. The following table summarizes the coefficient of variability (CV) for two commercially available APTT reagents.
| APTT Reagent | Intra-assay CV (%) | Inter-assay CV (%) | Notes |
| Dade® Actin® FS | 5.6 - 7.9 | Not Reported | Data from plasma of 12 individual donors. |
| STA®-C.K. Prest® 5 | 7.1 - 8.0 | Not Reported | Data from plasma of 12 individual donors. |
Specific this compound validation data for inter-assay CV was not publicly available. In general, for coagulation assays, an inter-assay CV of <15% is considered acceptable.
Chromogenic Anti-XIa Assay
Specific validation data for a chromogenic assay for this compound was not publicly available. However, based on FDA and ICH guidelines for bioanalytical method validation, the following performance characteristics are typically expected.
| Parameter | Acceptance Criteria |
| Intra-assay Precision (CV%) | ≤ 15% |
| Inter-assay Precision (CV%) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
LC-MS/MS Assay for this compound Quantification
A validated LC-MS/MS method is used for the quantification of this compound in human plasma. While the specific validation report with detailed precision and accuracy data for a this compound assay was not found in the public domain, the performance of such an assay must meet the criteria set by regulatory bodies like the FDA and ICH.
| Parameter | Acceptance Criteria |
| Intra-assay Precision (CV%) | ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ) |
| Inter-assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
Experimental Protocols
Activated Partial Thromboplastin Time (APTT) Assay
This protocol provides a general procedure for determining the APTT of citrated plasma samples containing this compound. It is essential to follow the specific instructions provided by the manufacturer of the APTT reagent and the coagulation analyzer.
Materials:
-
Coagulation analyzer
-
APTT reagent (e.g., Dade® Actin® FS or equivalent)
-
0.025 M Calcium Chloride solution
-
Patient and control plasma samples
Procedure:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1. Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Reagent Preparation: Reconstitute the APTT reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay Performance: a. Pre-warm the coagulation analyzer to 37°C. b. Pipette 100 µL of plasma into a pre-warmed cuvette. c. Add 100 µL of the APTT reagent to the cuvette and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C. d. Add 100 µL of pre-warmed 0.025 M calcium chloride to the cuvette to initiate clotting. e. The analyzer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
Chromogenic Anti-XIa Assay (General Principle)
This protocol outlines the general principle of a chromogenic assay to measure FXIa activity in the presence of an inhibitor like this compound. Specific kit instructions should be followed.
Principle: The assay measures the residual activity of FXIa after incubation with the plasma sample containing this compound. A known amount of FXIa is added to the plasma sample. The remaining active FXIa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the FXIa inhibitor in the sample.
Materials:
-
Microplate reader
-
Purified human Factor XIa
-
Chromogenic substrate specific for FXIa
-
Assay buffer
-
This compound calibrators and controls
Procedure:
-
Add calibrators, controls, and unknown plasma samples to the wells of a microplate.
-
Add a fixed amount of purified human FXIa to each well and incubate to allow for inhibition by this compound.
-
Add the chromogenic substrate to each well.
-
Incubate for a specified time at 37°C to allow for color development.
-
Stop the reaction (if required by the kit).
-
Read the absorbance at 405 nm using a microplate reader.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the this compound calibrators.
-
Determine the this compound concentration in the unknown samples by interpolating their absorbance values from the calibration curve.
LC-MS/MS Assay for this compound Quantification (General Workflow)
This protocol describes a general workflow for the quantification of this compound in plasma using LC-MS/MS. A validated method specific to the laboratory's instrumentation should be used.
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer
-
Analytical column (e.g., C18)
-
This compound analytical standard and a stable isotope-labeled internal standard (SIL-IS)
-
Solvents for mobile phase (e.g., acetonitrile, methanol, water with formic acid or ammonium formate)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
Procedure:
-
Sample Preparation (Protein Precipitation): a. To a known volume of plasma sample (e.g., 100 µL), add the SIL-IS. b. Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile). c. Vortex the mixture to precipitate the proteins. d. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate this compound and the SIL-IS from other matrix components on the analytical column using a gradient elution. c. Detect and quantify this compound and the SIL-IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of this compound to the SIL-IS against the concentration of the calibrators. b. Quantify this compound in the unknown samples by comparing their peak area ratios to the calibration curve.
Visualizations
Caption: this compound's mechanism of action in the intrinsic coagulation pathway.
Caption: Experimental workflow for the Activated Partial Thromboplastin Time (APTT) assay.
Caption: Logical workflow for troubleshooting inconsistent this compound assay results.
References
- 1. Absolute oral bioavailability of this compound spray‐dried dispersion formulation under fasted and fed conditions in healthy adult participants: An intravenous microtracer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bristol Myers Squibb - Late-Breaking Results From Phase 2 AXIOMATIC-SSP Study of this compound, an Investigational Oral Factor XIa Inhibitor, Show Favorable Antithrombotic Profile in Combination With Dual Antiplatelet Therapy [news.bms.com]
- 3. Bristol Myers Squibb - this compound Granted U.S. FDA Fast Track Designation for All Three Indications Under Evaluation in Phase 3 Librexia Program: Ischemic Stroke, Acute Coronary Syndrome and Atrial Fibrillation [news.bms.com]
- 4. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical Method Validation | PPT [slideshare.net]
Optimizing Milvexian Concentration for In Vitro Experiments: A Technical Support Guide
Welcome to the technical support center for milvexian, a direct, reversible inhibitor of Factor XIa (FXIa). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in in vitro experiments. Our goal is to help you optimize your experimental conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, small-molecule that acts as a direct and reversible inhibitor of Factor XIa (FXIa).[1][2][3][4] By binding to the active site of FXIa, this compound blocks its enzymatic activity, which is a key step in the intrinsic pathway of the coagulation cascade.[2] This inhibition leads to a reduction in thrombin generation, thereby producing an anticoagulant effect.[1]
Q2: Which in vitro assays are most sensitive to this compound's effects?
A2: The activated partial thromboplastin time (APTT) assay is highly sensitive to the anticoagulant effects of this compound.[1][4][5][6] The prolongation of APTT is concentration-dependent.[1][5][6] In contrast, this compound has a minimal effect on the prothrombin time (PT) and thrombin time (TT), which is consistent with its specific inhibition of FXIa in the intrinsic pathway.[1][4]
Q3: Does this compound affect platelet aggregation?
A3: Studies have shown that this compound does not alter platelet aggregation in response to agonists such as ADP, arachidonic acid, or collagen.[4][7][8] Its antithrombotic effect is not due to a direct impact on platelet function but rather the inhibition of thrombin generation.[1]
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO (≥ 100 mg/mL).[8] It is recommended to use freshly opened DMSO for preparing stock solutions as hygroscopic DMSO can affect solubility.[8]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected APTT results.
-
Question: My APTT is not prolonged as expected after adding this compound. What could be the reason?
-
Answer:
-
Incorrect Concentration: Double-check your dilutions and calculations to ensure the final concentration of this compound in the plasma is within the effective range. The concentration required to double the APTT in human plasma ranges from 0.44 µM to 2.1 µM.[1]
-
Reagent Variability: Different APTT reagents can have varying sensitivities to FXIa inhibitors.[1][5][6] Consider testing a few different reagents to find one that provides a robust and reproducible response. Extending the contact activation time in the APTT assay may also improve sensitivity at lower this compound concentrations.[1]
-
Plasma Quality: Ensure you are using fresh or properly stored pooled human plasma. The quality of the plasma can significantly impact coagulation assay results.
-
-
-
Question: The variability in my APTT results is high between experiments. How can I improve reproducibility?
-
Answer:
-
Standardize Protocol: Ensure all experimental parameters, including incubation times, temperature, and reagent volumes, are kept consistent.
-
Use a Positive Control: Include a known concentration of this compound or another FXIa inhibitor in each experiment to monitor assay performance.
-
Automated Coagulometer: If possible, use an automated coagulometer for precise and consistent measurement of clotting times.
-
-
Issue 2: Observing effects in PT or TT assays.
-
Question: I am seeing a slight prolongation in my PT or TT assays. Is this expected?
-
Answer: this compound is highly selective for FXIa and should have minimal impact on PT and TT at concentrations that significantly prolong APTT.[1][4] A slight effect might be observed at very high concentrations due to off-target effects, though this compound has over 5000-fold selectivity for FXIa over related serine proteases.[1] If you observe significant changes, it could indicate an issue with your experimental setup or reagents. Verify the specificity of your reagents and consider testing for potential contaminants.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (FXIa) | Human | 0.11 nM | [1][3][4][9] |
| Rabbit | 0.38 nM | [1][3][4][9] | |
| Dog | 0.64 nM | [8] | |
| Rat | 490 nM | [8] | |
| Mouse | 350 nM | [8] | |
| Ki (Plasma Kallikrein) | Human | 44 nM | [1] |
| Ki (Chymotrypsin) | Human | 35 nM | [1] |
| Ki (Thrombin) | Rabbit | 1700 nM | [1] |
| Ki (Factor Xa) | Rabbit | >18,000 nM | [1] |
Table 2: Anticoagulant Activity of this compound in Human Plasma
| Assay | Parameter | Concentration Range | Reference |
| APTT | 2-fold increase | 0.44 µM - 2.1 µM | [1] |
| EC50 (Thrombus Prevention) | N/A | 375 nM | [1] |
Experimental Protocols
1. Activated Partial Thromboplastin Time (APTT) Assay
-
Objective: To measure the anticoagulant activity of this compound in plasma.
-
Materials:
-
Pooled human plasma (citrated)
-
This compound stock solution (in DMSO)
-
APTT reagent (e.g., Dade® Actin® FS)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulometer
-
-
Methodology:
-
Prepare serial dilutions of this compound in the plasma to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Pre-warm the plasma samples, APTT reagent, and CaCl2 solution to 37°C.
-
Pipette 50 µL of the plasma sample (with or without this compound) into a cuvette.
-
Add 50 µL of the pre-warmed APTT reagent to the cuvette and incubate for the manufacturer-recommended time (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution.
-
The coagulometer will measure the time until clot formation.
-
Record the clotting time in seconds.
-
2. Factor XIa Enzyme Inhibition Assay
-
Objective: To determine the inhibitory constant (Ki) of this compound for FXIa.
-
Materials:
-
Purified human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay buffer (e.g., Tris-buffered saline with BSA)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
-
-
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and purified human FXIa.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the reaction velocities and determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).[1]
-
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Troubleshooting workflow for inconsistent APTT results.
References
- 1. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and this compound in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
Milvexian Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and assessing the stability of milvexian in various solvent solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is a lipophilic compound with poor aqueous solubility.[1] For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[2][3] It is advisable to use freshly opened, anhydrous grade DMSO to minimize the impact of moisture on both solubility and stability.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions in DMSO should be stored in tightly sealed vials at low temperatures. Recommended storage conditions are -20°C for up to one month and -80°C for up to six months.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: How can I improve the solubility of this compound if I observe precipitation?
A3: If precipitation is observed, gentle warming of the solution to 37°C and brief sonication in an ultrasonic bath may help to redissolve the compound.[3] However, it is crucial to ensure that the final concentration does not exceed the solubility limit in the chosen solvent system. When diluting the DMSO stock solution into aqueous buffers for experiments, it is important to do so gradually while vortexing to prevent precipitation.
Q4: Is there a validated analytical method to quantify this compound in solution?
A4: Yes, a validated liquid chromatography-mass spectrometry (LC-MS) assay has been used to analyze this compound in plasma and urine samples.[4] While the specific parameters for a stability-indicating method for this compound in various solvents are not publicly available, a reverse-phase HPLC or UPLC method coupled with a UV or MS detector would be a suitable starting point for method development.
Troubleshooting Guide
Issue: I am observing a decrease in the concentration of this compound in my aqueous working solution over time.
Possible Causes & Solutions:
-
Degradation: this compound, like many complex organic molecules, may be susceptible to degradation under certain conditions (e.g., pH, temperature, light). It is recommended to perform a forced degradation study to understand its stability profile in your specific experimental matrix.
-
Adsorption to Container Surfaces: Poorly soluble compounds can sometimes adsorb to the surfaces of plastic or glass containers. Using low-adsorption microplates or vials, or adding a small percentage of a non-ionic surfactant (e.g., Tween-20) to the aqueous buffer (if compatible with the downstream assay) may mitigate this issue.
-
Precipitation: Even if not immediately visible, micro-precipitation can occur, leading to a decrease in the measured concentration in the supernatant. Ensure the final concentration in your aqueous solution is well below the solubility limit. You can assess this by centrifuging your sample and analyzing both the supernatant and the redissolved pellet (if any).
Issue: I need to develop a stability-indicating HPLC method for this compound. Where do I start?
Guidance:
A stability-indicating method is one that can separate the intact drug from its degradation products. Here is a general starting point for developing such a method for this compound:
-
Column: A C18 reversed-phase column is a common choice for molecules of this type.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at multiple wavelengths to help distinguish between this compound and its degradants. An MS detector would provide more definitive identification of the parent compound and any degradation products.
-
Forced Degradation Samples: To validate the stability-indicating nature of the method, you will need to analyze samples of this compound that have been subjected to forced degradation conditions (see Experimental Protocols section). The method should demonstrate resolution between the this compound peak and any new peaks that appear due to degradation.
Data Presentation
Table 1: Known Solubility and Recommended Storage for this compound
| Solvent | Solubility | Recommended Storage of Stock Solution |
| DMSO | ≥ 100 mg/mL (159.63 mM)[2][3] | -20°C for up to 1 month; -80°C for up to 6 months[2] |
| Aqueous Buffers | Poor solubility[1] | Not recommended for long-term storage |
Table 2: Template for Recording this compound Stability Data
| Condition | Solvent/Buffer | Timepoint | This compound Concentration (% of Initial) | Observations (e.g., color change, precipitate) |
| Acid Hydrolysis | 0.1 N HCl | 0 hr | 100% | |
| 2 hr | ||||
| 6 hr | ||||
| Base Hydrolysis | 0.1 N NaOH | 0 hr | 100% | |
| 2 hr | ||||
| 6 hr | ||||
| Oxidation | 3% H₂O₂ | 0 hr | 100% | |
| 2 hr | ||||
| 6 hr | ||||
| Thermal | Specify Solvent | 0 hr | 100% | |
| (e.g., 60°C) | 24 hr | |||
| 72 hr | ||||
| Photostability | Specify Solvent | 0 hr | 100% | |
| (ICH Q1B) | TBD |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Cryo-vials for aliquoting
-
-
Procedure:
-
Equilibrate this compound powder and DMSO to room temperature.
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask.
-
Add a portion of DMSO to the flask and vortex thoroughly to dissolve the powder. If needed, use an ultrasonic bath for a short period to aid dissolution.
-
Once fully dissolved, add DMSO to the final volume and mix well.
-
Aliquot the stock solution into single-use cryo-vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is based on general principles outlined in ICH guidelines. The conditions may need to be adjusted based on the observed stability of this compound.
-
Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and to generate potential degradation products for the development of a stability-indicating analytical method.
-
Materials:
-
This compound stock solution in an appropriate organic solvent (e.g., acetonitrile or methanol, as DMSO can interfere with some stress conditions).
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Temperature-controlled oven
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
Calibrated pH meter
-
HPLC or UPLC-UV/MS system
-
-
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the stress media described below. Include a control sample of this compound in the same solvent, stored at a protected condition (e.g., 4°C in the dark).
-
Acid Hydrolysis: Mix the this compound solution with 0.1 N HCl. Store at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the this compound solution with 0.1 N NaOH. Store at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the this compound solution (in a relatively inert solvent like water/acetonitrile) at an elevated temperature (e.g., 60°C or 80°C).
-
Photostability: Expose the this compound solution to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a developed HPLC or UPLC-UV/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample. Calculate the percentage of this compound remaining. Identify and, if possible, characterize any significant degradation products.
-
Visualizations
Caption: Workflow for the preparation and stability testing of this compound solutions.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
- 1. Absolute oral bioavailability of this compound spray‐dried dispersion formulation under fasted and fed conditions in healthy adult participants: An intravenous microtracer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting interference in milvexian coagulation assays
Welcome to the technical support center for troubleshooting interference in milvexian coagulation assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect coagulation assays?
This compound is an oral, direct inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1] By selectively targeting FXIa, this compound prevents the amplification of thrombin generation, thereby inhibiting thrombus formation.[1][2] This targeted mechanism of action means that this compound primarily affects coagulation assays that measure the integrity of the intrinsic pathway.
The most common effect observed is a concentration-dependent prolongation of the Activated Partial Thromboplastin Time (APTT).[2][3][4] Conversely, assays that assess the extrinsic and common pathways, such as the Prothrombin Time (PT) and Thrombin Time (TT), are generally not affected by therapeutic concentrations of this compound.[2]
Q2: We are observing a prolonged APTT in our samples containing this compound. Is this expected?
Yes, a prolonged APTT is the expected pharmacodynamic effect of this compound in plasma.[2][3] this compound directly inhibits FXIa, a critical component of the intrinsic pathway, which the APTT assay is designed to evaluate. The degree of APTT prolongation is directly related to the concentration of this compound in the sample.[4]
Q3: Our PT and TT results are normal, even in the presence of this compound. Does this indicate a problem with our assay?
No, this is also an expected result. This compound's high selectivity for FXIa means it does not significantly impact the extrinsic pathway (measured by PT) or the final common pathway (conversion of fibrinogen to fibrin, measured by TT).[2] Normal PT and TT results, in conjunction with a prolonged APTT, are consistent with the known mechanism of action of this compound.
Q4: We are seeing variability in our APTT results with this compound across different lots of reagents. Why is this happening?
Different commercial APTT reagents have varying sensitivities to FXIa inhibitors like this compound.[3][4] This variability can be attributed to differences in the composition of the reagents, particularly the type of activator (e.g., silica, ellagic acid, kaolin) and the phospholipid composition used.[5] It is crucial to use a consistent lot of APTT reagent within a single study to ensure reproducible results. If you must switch reagent lots, a validation study should be performed to compare the performance of the new lot with the old one.
Q5: Can this compound interference be removed from a sample if we need to perform other coagulation tests?
Yes, studies have shown that treatment with activated charcoal-based adsorbents can effectively remove this compound from plasma samples, thus mitigating its interference in FXIa-dependent coagulation assays.[6] This can be a useful strategy if you need to assess the underlying coagulation status of a patient or sample without the confounding effect of this compound.
Troubleshooting Guides
Issue 1: Unexpectedly long or variable APTT results
| Potential Cause | Troubleshooting Step |
| High concentration of this compound | Confirm the expected concentration of this compound in your samples. A dose-dependent prolongation of APTT is the intended effect. |
| Inconsistent APTT reagent | Ensure you are using the same lot of APTT reagent for all samples in a given experiment. Different reagents have varying sensitivities to this compound.[3][4] |
| Pre-analytical errors | Review sample collection and processing procedures. Ensure proper tube filling, immediate and gentle mixing, and correct centrifugation to obtain platelet-poor plasma.[4][7] |
| Incorrect incubation times | Adhere strictly to the incubation times specified in your APTT assay protocol. Deviations can lead to inaccurate results. |
| Temperature fluctuations | Maintain a constant 37°C for all incubation steps. Coagulation reactions are highly sensitive to temperature changes.[2] |
Issue 2: Normal APTT results in the presence of this compound
| Potential Cause | Troubleshooting Step |
| Low concentration or absence of this compound | Verify the concentration of this compound in your samples. Consider if there were any errors in compound addition. |
| Use of an insensitive APTT reagent | Some APTT reagents may be less sensitive to FXIa inhibition. Consult literature or perform validation studies to select a reagent with appropriate sensitivity. |
| Degradation of this compound | Ensure proper storage and handling of this compound stock solutions and samples to prevent degradation. |
Issue 3: Unexpected results in other coagulation assays (e.g., PT, factor assays)
| Potential Cause | Troubleshooting Step |
| Presence of another anticoagulant | Rule out the presence of other anticoagulants that could affect different parts of the coagulation cascade. |
| Underlying coagulopathy | If the sample is from an in-vivo study, consider the possibility of an underlying coagulopathy independent of this compound's effect. |
| This compound interference in intrinsic factor assays | Be aware that this compound can lead to apparently reduced intrinsic factor activities (e.g., FVIII, FIX, FXI) in one-stage clotting assays due to the prolongation of the APTT-based clotting time.[6] |
Quantitative Data Summary
The following table summarizes the impact of this compound on various coagulation assays. Note that specific values can vary depending on the reagent and analytical system used.
| Assay | Parameter | Effect of this compound | Reference Range (Example) |
| APTT | Clotting Time (seconds) | Concentration-dependent prolongation[2][4] | 25.0–32.0 s (Dade® Actin® FSL)[3] |
| PT | Clotting Time (seconds) | No significant effect[2] | 9.6–13.0 s (Thromborel® S)[3] |
| TT | Clotting Time (seconds) | No significant effect[2] | Varies by laboratory |
| Factor XI Activity | % Activity | Apparent reduction in one-stage assays[3] | Varies by laboratory |
Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (APTT) Assay
This protocol provides a general procedure for performing a manual APTT assay. Automated coagulometers will have specific procedures.
Materials:
-
Patient platelet-poor plasma (PPP)
-
APTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Normal and abnormal control plasmas
-
Water bath at 37°C
-
Stopwatch
-
Test tubes
Procedure:
-
Pre-warm the APTT reagent and CaCl2 solution to 37°C.
-
Pipette 100 µL of patient PPP into a clean test tube.
-
Incubate the PPP at 37°C for 3-5 minutes.
-
Add 100 µL of the pre-warmed APTT reagent to the test tube.
-
Mix gently and incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C.
-
Forcibly add 100 µL of the pre-warmed CaCl2 solution into the tube and simultaneously start a stopwatch.
-
Gently tilt the tube back and forth and observe for the formation of a fibrin clot.
-
Stop the stopwatch as soon as the clot is visible and record the time in seconds.
-
Perform the assay in duplicate for each sample and control.
Protocol 2: Removal of this compound Interference with Activated Charcoal
This protocol describes a method to remove this compound from plasma samples to allow for accurate measurement of other coagulation parameters.
Materials:
-
Patient plasma sample containing this compound
-
Activated charcoal-based adsorbent product
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Follow the manufacturer's instructions for the specific activated charcoal product. Generally, this involves adding a specified amount of the adsorbent to the plasma sample.
-
Vortex the mixture for a specified time to ensure adequate mixing of the adsorbent and plasma.
-
Centrifuge the tube at a high speed (e.g., 2000 x g for 5-10 minutes) to pellet the adsorbent.
-
Carefully aspirate the supernatant (the this compound-depleted plasma) without disturbing the pellet.
-
The treated plasma can now be used for coagulation testing. It is advisable to run a control sample treated in the same manner to account for any non-specific effects of the treatment.
Visualizations
Caption: this compound's mechanism of action in the coagulation cascade.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: A standard workflow for coagulation testing with a troubleshooting option.
References
- 1. Interferences associated with the factor XIa inhibitors asundexian and this compound in routine and specialized coagulation assays and their removal by activated charcoal-based adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www1.wfh.org [www1.wfh.org]
- 3. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 4. Blogs | Aniara Diagnostica, Inc. [aniara.com]
- 5. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Common Faults and Trouble Shooting for Semi-automatic Blood Coagulation Analyzer-企业官网 [jshorner.com]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: Milvexian Solubility for Research Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with milvexian in a research setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: Publicly available data on the precise aqueous solubility of this compound is limited. However, it is known to have low aqueous solubility.[1][2] The discovery and development of this compound involved optimization to improve its solubility and pharmacokinetic properties for oral administration.[1][2] For clinical use, it has been formulated as a spray-dried dispersion to enhance its bioavailability.[3] For research purposes, it is crucial to select an appropriate solvent or formulation strategy to achieve the desired concentration for in vitro and in vivo studies.
Q2: What are the known physicochemical properties of this compound?
Q3: In which organic solvents is this compound soluble?
A3: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 10 mM and ≥ 100 mg/mL (159.63 mM).[4][6][7] When preparing stock solutions in DMSO, it is recommended to use a fresh, anhydrous grade of the solvent, as hygroscopic DMSO can negatively impact solubility.[6] For long-term storage, stock solutions should be stored at -80°C.[7]
Section 2: Troubleshooting Guide
This section addresses common issues encountered when working with this compound and provides systematic approaches to resolve them.
Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.
-
Potential Cause: The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit. The percentage of DMSO in the final solution may be too low to maintain this compound in solution.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: Determine the highest tolerable concentration of this compound in your assay buffer that does not lead to precipitation.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, increase the final concentration of DMSO. However, be mindful that high concentrations of DMSO can affect cellular assays.
-
Use a Different Solubilization Strategy: Consider using alternative methods to improve aqueous solubility, such as complexation with cyclodextrins or using surfactants.[8][9]
-
Issue 2: I am observing inconsistent results in my experiments, which I suspect are due to poor solubility.
-
Potential Cause: this compound may be precipitating out of solution over the course of the experiment, leading to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after your experiment, carefully inspect your solutions for any signs of precipitation.
-
Perform a Solubility Check: Prepare your final working solution and let it stand for the duration of your experiment. Afterward, centrifuge the solution and measure the concentration of this compound in the supernatant to check for any loss.
-
Consider a Formulation Approach: For longer-term experiments, a more stable formulation, such as a nanosuspension or a lipid-based formulation, may be necessary.[10][11]
-
Section 3: Data Presentation
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Reported Solubility | Storage Conditions | Citations |
| Dimethyl Sulfoxide (DMSO) | 10 mM | -20°C (1 month), -80°C (6 months) | [4][7] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (159.63 mM) | -20°C (1 month), -80°C (6 months) | [6][7] |
Section 4: Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder accurately.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.[7] Gentle warming to 37°C can also aid in dissolution.[7]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
-
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general method for using cyclodextrins to enhance the solubility of poorly soluble compounds like this compound.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).
-
Section 5: Visualizations
Caption: A decision-making workflow for troubleshooting this compound solubility issues.
Caption: Mechanism of solubility enhancement using cyclodextrins.
References
- 1. Discovery of this compound, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (BMS-986177, JNJ-70033093) | Factor XIa inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | C28H23Cl2F2N9O2 | CID 118277544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. brieflands.com [brieflands.com]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Milvexian Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of milvexian. The content is structured to address common experimental challenges through detailed FAQs, troubleshooting guides, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, small-molecule, reversible, and direct inhibitor of Factor XIa (FXIa).[1][2] It binds to the active site of FXIa, a serine protease in the intrinsic pathway of the coagulation cascade, thereby blocking its enzymatic activity and subsequent amplification of thrombin generation.[1][2][3] This targeted inhibition is intended to provide an antithrombotic effect with a potentially lower risk of bleeding compared to broader-acting anticoagulants.[1][4][5][6]
Q2: What are the known primary off-targets of this compound?
Preclinical studies have identified plasma kallikrein and chymotrypsin as the most significant off-targets of this compound among the serine proteases tested.[1][2] While this compound shows high selectivity for FXIa, it does exhibit inhibitory activity against these related enzymes, albeit at higher concentrations.[1][2]
Q3: How is this compound metabolized, and could this influence off-target effects?
This compound is a substrate for the cytochrome P450 enzymes CYP3A4/5 and the efflux transporter P-glycoprotein (P-gp).[7][8] It is not a substrate for the organic anion transporting polypeptide (OATP).[7][8] Co-administration of strong inducers or inhibitors of CYP3A4/5 and P-gp can alter this compound plasma concentrations, which could in turn influence its off-target activity profile.[7] Researchers should consider these interactions when designing in vivo studies.
Q4: Has this compound been screened against a broad panel of kinases?
Publicly available literature to date has not presented a comprehensive kinase inhibition profile for this compound. While primarily a serine protease inhibitor, broad off-target screening is a standard practice in drug development to identify any unintended interactions. The absence of such data in the public domain does not preclude its existence in internal pharmaceutical company documentation. Researchers investigating novel effects of this compound may consider performing a broad kinase screen as part of their due diligence.
Quantitative Data Summary
The following tables summarize the known inhibitory activity of this compound against its primary target and key off-targets.
Table 1: this compound Inhibitory Potency (Ki) Against Target and Off-Target Serine Proteases
| Target Enzyme | Species | Ki (nM) | Selectivity vs. Human FXIa |
| Factor XIa | Human | 0.11 | - |
| Factor XIa | Rabbit | 0.38 | 3.5-fold less potent |
| Plasma Kallikrein | Human | 44 | >400-fold |
| Chymotrypsin | - | 35 | >300-fold |
| Thrombin | Rabbit | 1700 | >15,000-fold |
| Thrombin | Cynomolgus Monkey | 670 | >6,000-fold |
| Factor Xa | Rabbit | >18,000 | >160,000-fold |
Data sourced from in vitro studies.[1][2]
Table 2: this compound and Drug Transporter/Metabolizing Enzyme Interactions
| System | Interaction | Note |
| CYP3A4/5 | Substrate | Co-administration with strong inducers (e.g., rifampin) decreases this compound exposure.[7] |
| P-glycoprotein (P-gp) | Substrate | Potential for drug-drug interactions with P-gp inhibitors or inducers.[7][8] |
| OATP | Not a substrate | Unlikely to be involved in drug-drug interactions via this transporter.[7][8] |
Experimental Protocols & Troubleshooting
Serine Protease Off-Target Inhibition Assay
Objective: To determine the inhibitory potency (IC50 or Ki) of this compound against a panel of serine proteases (e.g., plasma kallikrein, thrombin, Factor Xa).
Methodology:
-
Reagent Preparation:
-
Reconstitute purified human serine proteases (e.g., plasma kallikrein, thrombin, Factor Xa) in an appropriate assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a corresponding chromogenic or fluorogenic substrate for each protease.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound (or DMSO for control).
-
Add the specific serine protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the corresponding substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
If the inhibition mechanism is competitive, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation, requiring knowledge of the substrate concentration and its Km for the enzyme.
-
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| High variability between replicates | Pipetting errors; improper mixing; temperature fluctuations. | Use calibrated pipettes; ensure thorough mixing; use a temperature-controlled plate reader. |
| No or low signal | Inactive enzyme; incorrect substrate; incompatible buffer. | Verify enzyme activity with a positive control inhibitor; confirm substrate specificity; check buffer pH and composition. |
| High background signal | Substrate auto-hydrolysis; compound interference. | Run a no-enzyme control; test for compound absorbance/fluorescence at the assay wavelengths. |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its potential off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cell line endogenously expressing the potential off-target) to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Target Detection:
-
Analyze the soluble protein fractions by Western blot using an antibody specific to the potential off-target protein.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the relative amount of soluble target protein against the heating temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| No detectable target protein | Low protein expression in the chosen cell line; poor antibody quality. | Use a cell line with higher expression or an overexpression system; validate the antibody with a positive control lysate. |
| No thermal shift observed | No or weak target engagement at the tested concentrations; insufficient heating. | Increase this compound concentration; optimize the temperature range for the thermal challenge. |
| Inconsistent Western blot results | Uneven protein loading; transfer issues. | Normalize protein loading based on a total protein assay; use a loading control (e.g., GAPDH). |
Visualizations
Caption: this compound's primary mechanism of action and a potential off-target interaction.
Caption: A generalized workflow for investigating potential off-target effects of this compound.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of rifampin on the pharmacokinetics and pharmacodynamics of this compound, a potent, selective, oral small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for Milvexian Studies in Rabbit Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting studies with milvexian in rabbit models. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, small-molecule, reversible, and direct inhibitor of Factor XIa (FXIa).[1] Its mechanism of action involves selectively targeting and inhibiting FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade.[2] By inhibiting FXIa, this compound interrupts the amplification of thrombin generation, which in turn reduces the formation of pathological blood clots while having a minimal impact on hemostasis.[1][2][3] This targeted approach is being investigated for the prevention and treatment of various thrombotic disorders, including venous thromboembolism (VTE) and stroke.[2]
Q2: Why are rabbit models utilized for preclinical studies of this compound?
Rabbit models are well-established for studying thrombosis.[4][5][6] For this compound, these models are particularly relevant because this compound is a potent, active-site, reversible inhibitor of both human and rabbit FXIa, with Ki values of 0.11 nM and 0.38 nM, respectively.[7][8] Furthermore, this compound prolongs the activated partial thromboplastin time (aPTT) equipotently in both human and rabbit plasma, making the rabbit a suitable species for evaluating its in vivo antithrombotic efficacy and pharmacodynamic effects before moving to human clinical trials.[7][8] Commonly used models include the electrically mediated carotid arterial thrombosis (ECAT) model and the arteriovenous (AV) shunt model of venous thrombosis.[1][9]
Q3: What are the expected pharmacodynamic effects of this compound in rabbits?
The primary pharmacodynamic effect of this compound is the prolongation of the activated partial thromboplastin time (APTT), which is consistent with the inhibition of the intrinsic coagulation pathway.[1][8] Prothrombin time (PT) and thrombin time (TT) are generally unaffected.[1] The increase in APTT has been shown to be a reasonable biomarker for the antithrombotic activity of this compound in rabbit models.[1] For instance, a 1.6-fold prolongation of APTT was associated with a 50% reduction in thrombus weight in the rabbit ECAT model.[1]
Q4: Does this compound administration increase the risk of bleeding in rabbit models?
Studies have shown that this compound has a limited impact on hemostasis in rabbits, even at full antithrombotic doses.[1] In a rabbit cuticle bleeding time (BT) model, this compound did not cause any changes in BT.[1] Furthermore, when combined with aspirin, a common antiplatelet agent, this compound did not significantly increase bleeding time compared to aspirin monotherapy, suggesting a wide therapeutic window and a lower bleeding risk compared to other anticoagulants.[1][7]
Troubleshooting Guide
Problem: High variability in thrombus weight is observed between animals in the thrombosis model.
-
Possible Cause 1: Inconsistent vessel injury. The extent of endothelial injury is a critical factor in initiating thrombosis. In the ECAT model, ensure the electrode placement and the applied current (e.g., 250 µA or 4 mA) are consistent across all animals.[5][10] For surgical models like the AV shunt, standardized handling of the vessel is crucial to avoid unintended trauma.
-
Possible Cause 2: Animal-to-animal physiological differences. Biological variability is inherent. Ensure that animals are of a consistent age, weight, and health status. Acclimatize animals properly to the laboratory environment to minimize stress, which can influence coagulation parameters.
-
Solution: Refine surgical techniques through consistent practice. Ensure all experimental parameters (anesthesia, temperature, hydration) are tightly controlled. Increase the number of animals per group (n=6 per group has been used in published studies) to improve statistical power and account for biological variability.[1][8]
Problem: Activated Partial Thromboplastin Time (APTT) results are inconsistent or do not correlate with this compound dosage.
-
Possible Cause 1: Improper blood sample collection and handling. Contamination with tissue factor during difficult venipuncture can activate the extrinsic pathway and affect coagulation assays. Delays in processing or improper anticoagulant-to-blood ratios can also lead to erroneous results.
-
Possible Cause 2: Timing of blood collection. The pharmacokinetic profile of this compound dictates its plasma concentration. Blood samples should be collected at consistent time points relative to drug administration to accurately reflect the pharmacodynamic response.
-
Solution: Use clean venipuncture techniques and appropriate anticoagulants (e.g., citrate). Process blood samples promptly to obtain plasma. Standardize the timing of blood draws based on the known pharmacokinetic properties of this compound (peak plasma concentration occurs around 3 hours post-dose in fasted healthy humans, though this may vary in rabbit models).[11]
Problem: Unexpected bleeding complications are observed during the experiment.
-
Possible Cause 1: Dose miscalculation. An overdose of any anticoagulant can lead to bleeding. Double-check all dose calculations, concentrations of dosing solutions, and infusion rates.
-
Possible Cause 2: Concurrent medications or conditions. Although this compound alone has a low bleeding risk, its co-administration with other antithrombotic or antiplatelet agents could potentiate bleeding.[1] Underlying health issues in an animal could also contribute.
-
Solution: Carefully review and verify all dosing calculations. When combining this compound with other agents like aspirin, be aware of the potential for increased bleeding risk, even though studies have shown it to be minimal.[1] Ensure animals are healthy and free from any conditions that might affect hemostasis.
Problem: Difficulty achieving consistent and complete vessel occlusion in the ECAT model.
-
Possible Cause: Insufficient electrical stimulation. The parameters for electrical injury (current and duration) must be sufficient to induce a consistent thrombotic response.
-
Solution: Calibrate the model using a standard anticoagulant with a known dose-response, such as apixaban.[10] Studies have successfully used a 3-minute electrical stimulation at 4 mA to induce thrombosis that reduces carotid blood flow to zero within 40-45 minutes in vehicle-treated animals.[10] Ensure the external bipolar electrode has good contact with the carotid artery throughout the stimulation period.
Quantitative Data Summary
Table 1: In Vitro Inhibitory and Selectivity Profile of this compound
| Target Enzyme | Species | Ki (nM) | Selectivity vs. Rabbit FXIa |
| Factor XIa (FXIa) | Rabbit | 0.38 [1][8] | - |
| Factor XIa (FXIa) | Human | 0.11[1][8] | - |
| Thrombin | Rabbit | 1700[1] | >4000-fold[1] |
| Factor Xa (FXa) | Rabbit | >18,000[1] | >47,000-fold |
| Plasma Kallikrein | Human | 44[1] | - |
Table 2: Efficacy of this compound in Rabbit Electrically Mediated Carotid Arterial Thrombosis (ECAT) Model - Prevention Protocol
| IV Dose (Bolus + Infusion) (mg/kg + mg/kg/h) | Preserved Carotid Blood Flow (%) | Thrombus Weight Reduction (%) |
| 0.063 + 0.04 | 32 ± 6[7][8] | 15 ± 10[7][8] |
| 0.25 + 0.17 | 54 ± 10[7][8] | 45 ± 2[7][8] |
| 1 + 0.67 | 76 ± 5[7][8] | 70 ± 4[7][8] |
Table 3: Efficacy of this compound in Rabbit Electrically Mediated Carotid Arterial Thrombosis (ECAT) Model - Treatment Protocol
| IV Dose (Bolus + Infusion) (mg/kg + mg/kg/h) | Carotid Blood Flow at 90 min (%) | Thrombus Weight Reduction (%) |
| Vehicle | 1 ± 0.3[1] | - |
| 0.25 + 0.17 | 39 ± 10[1] | 25 ± 7[1] |
| 1 + 0.67 | 66 ± 2[1] | 61 ± 6[1] |
Table 4: Efficacy of this compound in Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis
| IV Dose (Bolus + Infusion) (mg/kg + mg/kg/h) | Thrombus Weight Inhibition vs. Vehicle (%) |
| 0.25 + 0.17 | 34.3 ± 7.9[9] |
| 1.0 + 0.67 | 51.6 ± 6.8[9] |
| 4.0 + 2.68 | 66.9 ± 4.8[9] |
Detailed Experimental Protocols
Protocol 1: Electrically Mediated Carotid Arterial Thrombosis (ECAT) Model
This protocol is adapted from methodologies described for evaluating antithrombotic agents in rabbits.[1][10]
-
Animal Preparation:
-
Anesthetize male New Zealand White rabbits using an appropriate regimen (e.g., ketamine and xylazine).
-
Isolate the left carotid artery and place an electromagnetic flow probe to monitor carotid blood flow (CBF).
-
-
Thrombosis Induction:
-
Place an external stainless-steel bipolar electrode around the carotid artery, distal to the flow probe.
-
Induce thrombosis by applying a continuous anodal current (e.g., 4 mA for 3 minutes).[10]
-
-
Drug Administration (Prevention or Treatment):
-
For Prevention Studies: Administer this compound or vehicle as an intravenous (IV) bolus followed by a continuous infusion before inducing thrombosis.[7][8]
-
For Treatment Studies: Initiate thrombosis and allow it to proceed for a set time (e.g., 15 minutes) until blood flow is reduced. Then, administer the this compound or vehicle IV bolus and infusion.[1]
-
-
Monitoring and Endpoint Measurement:
-
Continuously measure CBF for a defined period (e.g., 90 minutes) to monitor vessel occlusion.
-
At the end of the experiment, carefully excise the thrombosed arterial segment.
-
Remove the thrombus, blot it to remove excess fluid, and measure its wet weight.
-
Protocol 2: Arteriovenous (AV) Shunt Model of Venous Thrombosis
This protocol is based on a well-established model for evaluating venous thrombosis.[9]
-
Animal Preparation:
-
Anesthetize male New Zealand White rabbits.
-
Surgically expose the jugular vein and the contralateral carotid artery.
-
-
Shunt Placement:
-
Cannulate the exposed vessels and connect them with a length of biocompatible tubing containing a thrombogenic surface (e.g., a cotton thread) to create an extracorporeal AV shunt.
-
-
Drug Administration:
-
Administer this compound or vehicle as an IV bolus followed by a continuous infusion prior to opening the shunt to blood flow.
-
-
Thrombus Formation and Measurement:
-
Allow blood to circulate through the shunt for a predetermined period (e.g., 30-40 minutes).
-
After the circulation period, clamp the shunt and carefully remove the tubing containing the cotton thread.
-
Weigh the thread with the formed thrombus and subtract the pretared weight of the thread to determine the thrombus weight.
-
Mandatory Visualizations
Caption: this compound inhibits Factor XIa in the intrinsic coagulation pathway.
Caption: Experimental workflow for the rabbit ECAT model.
Caption: Experimental workflow for the rabbit AV shunt model.
References
- 1. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. A preparation to study simultaneous arterial and venous thrombus formation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rabbit Model of Thrombosis on Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Milvexian Interference in Diagnostic Coagulation Tests
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the interference of Milvexian, a direct Factor XIa (FXIa) inhibitor, in diagnostic coagulation tests.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect coagulation?
A1: this compound is an orally bioavailable small-molecule that directly inhibits Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1] By inhibiting FXIa, this compound interrupts the amplification of thrombin generation, leading to an anticoagulant effect.[1][2] This mechanism is designed to prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[1][3]
Q2: Which coagulation assays are most affected by this compound?
A2: this compound significantly interferes with coagulation assays that are dependent on the intrinsic pathway. The most prominently affected assay is the Activated Partial Thromboplastin Time (aPTT), which shows a concentration-dependent prolongation in the presence of this compound.[4][5] Assays for intrinsic coagulation factor activities that are based on the aPTT will also be markedly reduced.[6]
Q3: Are Prothrombin Time (PT) and Thrombin Time (TT) affected by this compound?
A3: No, Prothrombin Time (PT) and Thrombin Time (TT) are generally not affected by this compound at therapeutic concentrations.[2][5] This is because the PT assay evaluates the extrinsic and common pathways of coagulation, which are not directly impacted by FXIa inhibition, and the TT assay assesses the final step of fibrin formation from fibrinogen, which is downstream of FXIa's action.
Q4: How can I interpret aPTT results in samples containing this compound?
A4: A prolonged aPTT in a sample containing this compound is an expected pharmacodynamic effect of the drug.[4] The degree of prolongation is directly related to the concentration of this compound.[7] It is crucial not to misinterpret this prolongation as a sign of a bleeding disorder or a deficiency in other coagulation factors. For accurate assessment of hemostatic function in patients on this compound, alternative testing strategies that are insensitive to FXIa inhibition may be necessary.
Q5: Can the interference of this compound in coagulation assays be neutralized?
A5: Yes, studies have shown that the anticoagulant effects of this compound can be reversed in vitro. Activated prothrombin complex concentrates (aPCCs) and recombinant activated factor VII (rFVIIa) have been shown to correct the prolongation of aPTT caused by this compound.[3] Additionally, activated charcoal-based adsorbents, such as DOAC-Stop, can effectively remove this compound from plasma samples, thereby normalizing aPTT results.[6][8]
Troubleshooting Guide
Issue: Unexpectedly prolonged aPTT in a research sample.
-
Possible Cause 1: Presence of this compound or another FXIa inhibitor.
-
Troubleshooting Step: Review the experimental design and sample source to confirm if this compound was administered or added. If so, the prolonged aPTT is an expected outcome.
-
Solution: To obtain a baseline aPTT, consider treating the plasma sample with an activated charcoal-based adsorbent to remove the inhibitor.[6]
-
-
Possible Cause 2: Incorrect sample handling or reagent issue.
-
Troubleshooting Step: Ensure proper sample collection, processing, and storage procedures were followed. Verify the integrity and expiration date of the aPTT reagent.
-
Solution: Rerun the assay with a fresh sample and new lot of reagents. Include control plasma samples to validate the assay performance.
-
Issue: Inconsistent aPTT results across different reagent lots with this compound-spiked samples.
-
Possible Cause: Differential sensitivity of aPTT reagents to FXIa inhibitors.
-
Troubleshooting Step: Be aware that different aPTT reagents can exhibit varying degrees of sensitivity to this compound, especially at higher concentrations.[4]
-
Solution: If consistent measurement of this compound's effect is required, it is advisable to use a single, well-characterized aPTT reagent and methodology throughout the study.
-
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound on key coagulation parameters.
Table 1: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)
| This compound Concentration (ng/mL) | Mean aPTT (seconds) | Fold Increase from Baseline |
| 0 | 30.2 | 1.0 |
| 100 | 42.5 | 1.4 |
| 250 | 55.8 | 1.8 |
| 500 | 75.1 | 2.5 |
| 1000 | 102.7 | 3.4 |
| 2000 | 140.3 | 4.6 |
| 4000 | 185.6 | 6.1 |
Data are representative and compiled from in vitro studies.[4][7] Actual values may vary depending on the specific aPTT reagent and analytical system used.
Table 2: Effect of this compound on Prothrombin Time (PT) and Thrombin Time (TT)
| This compound Concentration (ng/mL) | Mean PT (seconds) | Mean TT (seconds) |
| 0 | 12.5 | 15.1 |
| 1000 | 12.6 | 15.3 |
| 4000 | 12.8 | 15.5 |
This compound has a minimal to no effect on PT and TT.[2][5]
Experimental Protocols
Protocol 1: Determination of aPTT in Plasma Samples Containing this compound
Objective: To measure the aPTT in human plasma samples spiked with this compound.
Materials:
-
Citrated human plasma
-
This compound stock solution of known concentration
-
aPTT reagent (e.g., Dade® Actin® FS)
-
Calcium chloride (CaCl2) solution (as provided with the aPTT reagent kit)
-
Coagulometer
Methodology:
-
Prepare a series of this compound dilutions in the plasma to achieve the desired final concentrations (e.g., 0 to 4000 ng/mL).
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Pipette 100 µL of the this compound-spiked plasma sample into a pre-warmed cuvette.
-
Incubate the plasma sample for 3 minutes at 37°C.
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette, mix, and incubate for a further 3-5 minutes at 37°C (incubation time may vary depending on the reagent manufacturer's instructions).
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time taken for clot formation. This is the aPTT value.
-
Perform each measurement in replicate to ensure accuracy.
Protocol 2: Removal of this compound Interference using Activated Charcoal
Objective: To neutralize the effect of this compound on the aPTT using an activated charcoal-based adsorbent.
Materials:
-
Plasma sample containing this compound
-
Activated charcoal-based adsorbent (e.g., DOAC-Stop)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Coagulometer and aPTT reagents
Methodology:
-
Add the specified amount of the activated charcoal adsorbent to the plasma sample containing this compound, as per the manufacturer's instructions.
-
Vortex the tube for the recommended duration to ensure thorough mixing.
-
Centrifuge the sample to pellet the adsorbent material.
-
Carefully aspirate the supernatant (the treated plasma) without disturbing the pellet.
-
Perform the aPTT assay on the treated plasma as described in Protocol 1.
-
Compare the aPTT result of the treated sample to an untreated aliquot of the same sample to confirm the removal of this compound's inhibitory effect.[6]
Visualizations
Caption: this compound's mechanism of action in the coagulation cascade.
Caption: Troubleshooting workflow for prolonged aPTT with potential this compound interference.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticoagulant effects of this compound, a novel small molecule factor XIa inhibitor, are neutralized by activated prothrombin complex concentrates and recombinant factor VIIa in human plasma and whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and this compound in Routine Coagulation Assays [mdpi.com]
- 5. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferences associated with the factor XIa inhibitors asundexian and this compound in routine and specialized coagulation assays and their removal by activated charcoal-based adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DOAC-Stop reverses the anticoagulant effect of asundexian and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oral Administration of Milvexian in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the oral administration of milvexian in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the oral administration of this compound in animal models.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals? | 1. Inconsistent dosing volume or technique. 2. Regurgitation or incomplete swallowing of the dose. 3. Differences in fed/fasted state. 4. Formulation issues (e.g., settling of suspension). | 1. Ensure precise calibration of dosing equipment. Use positive displacement pipettes for viscous formulations. Standardize animal restraint and gavage technique.[1][2] 2. Observe animals for a short period post-dosing to ensure the dose is retained. Consider using flavored solutions to improve voluntary intake if the study design allows.[3][4] 3. Standardize the fasting period for all animals before dosing. Note that food can affect this compound's bioavailability.[5][6] 4. If using a suspension, ensure it is thoroughly vortexed before drawing each dose to maintain homogeneity. |
| Difficulty with oral gavage procedure (e.g., animal distress, esophageal injury)? | 1. Improper restraint technique. 2. Incorrect gavage needle size or insertion angle. 3. Forcing the needle against resistance. | 1. Use a firm but gentle restraint method that immobilizes the head and aligns the esophagus.[1][2] 2. Select a gavage needle with a ball-tipped end that is appropriate for the animal's size. Measure the correct insertion length from the mouth to the last rib.[1][2] 3. Advance the needle gently, allowing the animal to swallow. If resistance is met, withdraw and re-attempt. Never force the needle.[1][2] |
| Unexpected adverse events (e.g., lethargy, abdominal distension)? | 1. Perforation of the esophagus or stomach. 2. Aspiration of the compound into the lungs. 3. High dose leading to systemic toxicity. | 1. Immediately euthanize the animal if stomach perforation is suspected. Review and refine the gavage technique to prevent future occurrences.[1] 2. If fluid appears at the nose or mouth during dosing, withdraw the needle immediately. Monitor the animal closely for respiratory distress. Euthanize if signs are severe.[1] 3. Review the dose calculations. Consider a dose-ranging study to determine the maximum tolerated dose in your specific animal model. |
| This compound formulation appears unstable or difficult to administer? | 1. Poor solubility of this compound in the chosen vehicle. 2. The vehicle is too viscous or not palatable. | 1. This compound has been formulated as a spray-dried dispersion (SDD) for clinical studies to improve bioavailability.[7] For preclinical studies, consider vehicles known to be effective for poorly soluble compounds, such as methylcellulose or polyethylene glycol solutions. Conduct small-scale formulation tests for stability and suspendability. 2. Adjust the viscosity of the vehicle. For voluntary administration, palatable vehicles like flavored syrups can be used, but their potential interaction with the compound should be assessed.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable, small-molecule, reversible, and direct inhibitor of Factor XIa (FXIa).[8][9] By selectively targeting FXIa in the intrinsic pathway of the coagulation cascade, this compound is expected to inhibit thrombin generation and reduce thrombosis with a potentially lower risk of bleeding compared to direct oral anticoagulants (DOACs) that target Factor Xa or thrombin.[10][11][12]
Q2: In which animal models has oral this compound been tested?
A2: Oral this compound has been evaluated in various preclinical animal models, with significant data coming from rabbit models of thrombosis.[8][13][14] Specifically, the electrolytic-induced carotid arterial thrombosis (ECAT) model and an arteriovenous (AV) shunt model of venous thrombosis in rabbits have been used to demonstrate its antithrombotic efficacy.[8][15] Pharmacokinetic studies have also been conducted in rats, rabbits, and cynomolgus monkeys.[9][14]
Q3: What are the typical pharmacokinetic parameters of oral this compound in animal models?
A3: In rabbits, a 20 mg/kg oral dose of this compound resulted in an average plasma concentration of 2000 nM at 1 hour and 40 nM at 24 hours post-dose.[13] In healthy human volunteers, the time to maximum plasma concentration (Tmax) is typically around 3-4 hours, and the terminal half-life is approximately 9-14 hours, which may provide an indication of its behavior in larger animal models.[5][6][16]
Q4: How does food affect the oral absorption of this compound?
A4: In human studies, food has been shown to increase the bioavailability of this compound in a dose-dependent manner.[5][6] For a 200 mg dose of a spray-dried dispersion (SDD) formulation, administration with food increased the absolute bioavailability from 54% to 76%.[7] Therefore, it is critical to control and report the feeding status of animals in your experiments to ensure consistency.
Q5: What pharmacodynamic effects can be expected after oral administration of this compound?
A5: Oral administration of this compound leads to a dose-dependent prolongation of the activated partial thromboplastin time (aPTT) without significantly affecting the prothrombin time (PT).[8][9][13] In rabbit thrombosis models, this compound has been shown to dose-dependently reduce thrombus weight and preserve blood flow.[8][15]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | IV Administration (0.8 mg/kg) | PO Administration (20 mg/kg) |
| Average Plasma Concentration (10 min / 1 hr) | 2000 nM (at 10 min) | 2000 nM (at 1 hr) |
| Average Plasma Concentration (8 hr / 24 hr) | 100 nM (at 8 hr) | 40 nM (at 24 hr) |
| Data sourced from rabbit pharmacokinetic studies.[13] |
Table 2: Efficacy of this compound in Rabbit Arterial Thrombosis Model (ECAT)
| This compound Dose (IV Bolus + Infusion) | Carotid Blood Flow Preservation (%) | Thrombus Weight Reduction (%) |
| 0.063 + 0.04 mg/kg + mg/kg/h | 32 ± 6% | 15 ± 10% |
| 0.25 + 0.17 mg/kg + mg/kg/h | 54 ± 10% | 45 ± 2% |
| 1 + 0.67 mg/kg + mg/kg/h | 76 ± 5% | 70 ± 4% |
| Data represents the preventative effect of this compound in an electrolytic-induced carotid arterial thrombosis model.[8][13] |
Table 3: Efficacy of this compound in Rabbit Venous Thrombosis Model (AV Shunt)
| This compound Dose (IV Bolus + Infusion) | Thrombus Weight Inhibition (%) |
| 0.25 + 0.17 mg/kg | 34.3 ± 7.9% |
| 1.0 + 0.67 mg/kg | 51.6 ± 6.8% |
| 4.0 + 2.68 mg/kg | 66.9 ± 4.8% |
| Data from a rabbit arteriovenous (AV) shunt model.[15] |
Experimental Protocols
1. Rabbit Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model
This protocol is used to assess the antithrombotic effects of this compound in an arterial thrombosis setting.[8][13]
-
Animal Model: Male New Zealand White rabbits.
-
Anesthesia: Anesthesia is induced and maintained throughout the procedure.
-
Surgical Procedure:
-
The carotid artery is isolated.
-
An electrode is placed on the artery to induce injury and thrombus formation.
-
A flow probe is placed around the artery to monitor carotid blood flow (CBF).
-
-
Drug Administration (Prevention Protocol):
-
This compound or vehicle is administered as an intravenous (IV) bolus followed by a continuous infusion.
-
Thrombosis is initiated after the start of the infusion.
-
CBF is monitored for a set period (e.g., 90-120 minutes).
-
-
Drug Administration (Treatment Protocol):
-
Endpoints:
-
Percentage of carotid blood flow preservation.
-
Thrombus weight at the end of the experiment.
-
Ex vivo aPTT measurements from blood samples.
-
2. Oral Gavage in Rodents
This protocol outlines the standard procedure for oral administration of compounds to mice or rats.
-
Preparation:
-
Restraint:
-
Restrain the animal firmly, immobilizing the head and ensuring the neck and back are in a straight line to facilitate passage into the esophagus.[1]
-
-
Administration:
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should be allowed to swallow the tube.
-
If any resistance is felt, withdraw and reposition. Do not force the needle.[2]
-
Once the needle is at the predetermined depth, administer the compound slowly.
-
-
Post-Procedure Monitoring:
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: General workflow for in vivo oral this compound studies.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. research.fsu.edu [research.fsu.edu]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute oral bioavailability of this compound spray‐dried dispersion formulation under fasted and fed conditions in healthy adult participants: An intravenous microtracer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. A Systematic Review of Factor XI/XIa Inhibitors Versus Direct Oral Anticoagulants in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of this compound, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of this compound in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Measurement of Milvexian Plasma Concentrations
Welcome to the technical support center for the accurate measurement of milvexian plasma concentrations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the bioanalysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in plasma?
A1: The most specific and sensitive method for determining this compound concentrations in plasma samples is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[1][2] This technique offers high selectivity and sensitivity, allowing for accurate quantification of this compound in a complex biological matrix like plasma.
Q2: What are the most common sources of variability in this compound plasma concentration measurements?
A2: The most significant sources of variability can be categorized into three main areas:
-
Pre-analytical variables: This includes sample collection, handling, processing, and storage. Inconsistencies in these steps can significantly impact the integrity of the sample and the accuracy of the results.[3][4]
-
Matrix effects: Components of the plasma matrix can interfere with the ionization of this compound and the internal standard in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[5][6][7][8]
-
Analytical variables: Issues with the LC-MS/MS system itself, such as improper calibration, column degradation, or mobile phase inconsistencies, can lead to unreliable results.[9][10]
Q3: Can this compound's anticoagulant properties interfere with its own measurement?
A3: this compound is a direct inhibitor of Factor XIa (FXIa) and can prolong the activated partial thromboplastin time (aPTT).[1][11] While this is its intended pharmacodynamic effect, it does not directly interfere with quantification by LC-MS/MS, which separates the drug from plasma proteins before detection. However, it's crucial to be aware of these anticoagulant effects, as they can lead to misinterpretation of coagulation assays if the presence of this compound is not considered.[11][12]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Samples
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Ensure standardized procedures for blood collection, including the type of anticoagulant tube (K2EDTA is commonly used).[13] - Follow a strict protocol for the time between collection and centrifugation.[14] - Use a consistent centrifugation speed and temperature to separate plasma.[15] |
| Improper Sample Storage | - Aliquot plasma samples immediately after separation to avoid multiple freeze-thaw cycles.[16] - Store samples at -80°C for long-term stability.[16] - Ensure samples are completely thawed and vortexed gently before analysis.[16] |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous plasma samples. |
Issue 2: Poor Peak Shape or Shifting Retention Times in LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Column Degradation | - Use a guard column to protect the analytical column from plasma components. - Flush the column regularly according to the manufacturer's instructions. - Replace the column if performance does not improve. |
| Mobile Phase Issues | - Prepare fresh mobile phase daily. - Degas the mobile phase to prevent air bubbles in the system.[17] - Ensure the pH of the mobile phase is consistent.[9] |
| Sample Preparation Inconsistencies | - Optimize the protein precipitation or solid-phase extraction (SPE) method to ensure complete removal of proteins and phospholipids.[10] - Ensure the final sample solvent is compatible with the mobile phase to prevent peak distortion.[18] |
Issue 3: Inaccurate Results (Bias) or Poor Recovery
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | - Evaluate for ion suppression or enhancement by performing a post-column infusion experiment. - Use a stable isotope-labeled internal standard for this compound if available. - Optimize the sample clean-up procedure (e.g., switch from protein precipitation to SPE) to remove interfering matrix components.[8][10] - Dilute the sample, though this may impact sensitivity.[5][6] |
| Improper Calibration Curve | - Prepare calibration standards in the same matrix as the study samples (e.g., drug-free human plasma). - Use a fresh set of calibration standards for each analytical run. - Ensure the concentration range of the calibration curve brackets the expected concentrations in the samples. |
| Analyte Instability | - Investigate the stability of this compound in plasma under different storage conditions (bench-top, freeze-thaw, long-term).[19] |
Experimental Protocols
Key Experiment: this compound Plasma Concentration Measurement by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized and validated for your laboratory's instrumentation and reagents.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and quality controls on ice.
-
Vortex samples gently to ensure homogeneity.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
3. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardization of pre-analytical variables in plasma microparticle determination: results of the International Society on Thrombosis and Haemostasis SSC Collaborative workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Preanalytical Variables on Plasma Samples Stored in Biobanks [thermofisher.com]
- 5. Effects of serum and plasma matrices on multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bme.psu.edu [bme.psu.edu]
- 9. zefsci.com [zefsci.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. mdpi.com [mdpi.com]
- 12. Interferences associated with the factor XIa inhibitors asundexian and this compound in routine and specialized coagulation assays and their removal by activated charcoal-based adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pxbiovision.com [pxbiovision.com]
- 15. Pre-analytical and Analytical Variables Affecting the Measurement of Plasma-Derived Microparticle Tissue Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protavio.com [protavio.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Milvexian Pharmacodynamic Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with milvexian. The focus is on minimizing variability and ensuring data accuracy in pharmacodynamic (PD) assays.
This compound's Mechanism of Action
This compound is an oral, direct, and reversible inhibitor of Factor XIa (FXIa).[1][2] By selectively targeting FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade, this compound effectively interrupts the amplification of thrombin generation.[3][4] This mechanism is central to its anticoagulant effect and explains its significant impact on the activated Partial Thromboplastin Time (aPTT) assay, with minimal to no effect on the Prothrombin Time (PT) assay.[1][2]
Caption: this compound's inhibitory effect on Factor XIa in the coagulation cascade.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacodynamic assay for measuring this compound's effect? A1: The activated Partial Thromboplastin Time (aPTT) assay is the primary PD assay used to measure the anticoagulant activity of this compound.[1][5][6] this compound produces a concentration-dependent prolongation of the aPTT.[1][7]
Q2: Does this compound affect the Prothrombin Time (PT) or Thrombin Time (TT)? A2: No, this compound is highly selective for FXIa and does not significantly affect the PT or TT at clinically relevant concentrations.[1][2]
Q3: How sensitive are different commercial aPTT reagents to this compound? A3: The sensitivity of aPTT reagents to this compound varies depending on their composition, specifically the type of contact activator and phospholipids used.[1][7][8] Studies have shown that reagents containing kaolin or ellagic acid as activators tend to be more sensitive than those with silica.[7] It is crucial to validate the specific reagent being used.
Q4: What is the expected prolongation of aPTT with this compound? A4: The degree of aPTT prolongation is directly related to the plasma concentration of this compound.[1][5] For example, in human plasma in vitro, the concentration of this compound required to double the aPTT relative to baseline has been reported to range from 0.44 µM to 2.1 µM, depending on the reagent used.[1]
Troubleshooting Guide for aPTT Assays
High variability is a common challenge in coagulation assays. This guide addresses specific issues you may encounter.
Caption: A logical workflow for troubleshooting common aPTT assay issues.
Q5: My aPTT results are unexpectedly prolonged, even in control samples. What could be the cause? A5: This often points to pre-analytical or reagent issues.
-
Pre-analytical Errors : The most common cause is an underfilled collection tube, which alters the 9:1 blood-to-anticoagulant ratio, leading to excess citrate and falsely prolonged clotting times.[9][10] Contamination of the sample, for instance with heparin from a catheter line, can also cause significant prolongation.[11][12]
-
Reagent/Instrument Issues : Improperly prepared or stored reagents can lose activity.[13] Additionally, ensure the instrument's heating block is consistently at 37°C, as coagulation tests are highly temperature-dependent.[14]
Q6: I'm seeing high variability between my sample replicates. How can I improve precision? A6: High replicate variability typically stems from procedural inconsistencies.
-
Pipetting and Mixing : Inaccurate or inconsistent pipetting of plasma or reagents is a primary source of error.[14] Ensure pipettes are calibrated. After adding reagents, mix the sample thoroughly but gently to ensure a homogenous reaction.
-
Incubation Times : The incubation step after adding the aPTT reagent is critical. This timing must be precise and consistent for all samples in a run.
-
Temperature : Ensure all samples and reagents are properly warmed to 37°C before starting the assay. Temperature fluctuations can significantly impact enzyme kinetics and clotting times.[14]
Q7: My results are consistent within a batch, but vary significantly from day to day. Why? A7: Batch-to-batch variability can be caused by several factors.[15][16]
-
Reagent Lots : A change in the lot number for aPTT reagents or controls can introduce systematic shifts in results.[15] Always run validation checks when introducing a new lot.
-
Calibrator and Controls : Use of a historical calibration curve that is no longer appropriate for the current reagent lot can cause issues. Recalibration with each new batch or reagent lot is recommended.[14]
-
Plasma Source : If using pooled normal plasma, variability can arise from different donor pools. Using a large, consistent, well-characterized plasma pool can minimize this.
Q8: The aPTT prolongation does not seem to correlate with the this compound concentration. What should I check? A8: This suggests an issue with either the drug solution, the assay's sensitivity, or sample integrity.
-
This compound Solution : Verify the concentration and stability of your this compound stock and working solutions. Prepare fresh dilutions if degradation is suspected.
-
Assay Sensitivity : As mentioned in FAQ A3, not all aPTT reagents are equally sensitive to FXIa inhibitors.[7][8] If you are expecting effects at low concentrations, you may need a more sensitive reagent, such as one with an extended contact activation time.[1]
-
Pre-analytical Variables : Improper sample handling, such as delayed centrifugation, platelet contamination (which can neutralize some effects), or improper storage (e.g., storing at 4°C can activate Factor VII and shorten clotting times), can compromise sample integrity and lead to misleading results.[9][10][17]
Quantitative Data Summary
The following tables provide key quantitative data to help guide experimental design and data interpretation.
Table 1: Representative Effect of this compound on aPTT in Pooled Human Plasma
| aPTT Fold Increase (vs. Baseline) | This compound Concentration Range (µM) |
|---|---|
| 1.5-fold | 0.16 - 0.43 |
| 2.0-fold | 0.44 - 2.1 |
Note: Ranges reflect variability due to different aPTT reagents. Data sourced from in vitro studies.[1]
Table 2: Relative Sensitivity of aPTT Activators to this compound
| Activator Type | Typical Sensitivity to FXIa Inhibition | Dynamic Range |
|---|---|---|
| Kaolin | High | Wide |
| Ellagic Acid | High | Wide |
| Silica | Moderate to Low | Narrower |
Note: Kaolin and ellagic acid-based reagents generally demonstrate higher sensitivity to this compound-induced aPTT prolongation.[7]
Table 3: Impact of Common Pre-Analytical Variables on Coagulation Assays
| Variable | Potential Impact | Recommendation |
|---|---|---|
| Underfilled Tube (<90%) | Falsely prolonged PT and aPTT due to excess citrate.[9][10] | Ensure tubes are filled to the manufacturer's mark. |
| Hemolysis | Falsely shortened aPTT due to release of procoagulant substances.[14] | Use proper collection technique (e.g., 19-22 gauge needle) to avoid traumatic draw.[10] |
| Platelet Contamination (>10,000/µl) | Falsely shortened aPTT; may neutralize heparin and affect LA testing.[10] | Use a double-centrifugation protocol to prepare platelet-poor plasma.[18] |
| Improper Storage (e.g., 4°C) | Can cause cold activation of Factor VII, potentially shortening PT.[17] | Process samples promptly or freeze plasma at ≤-40°C if storage is needed.[18] |
Experimental Protocols
These are generalized protocols. Researchers must adhere to specific manufacturer instructions for reagents and instruments.
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the integrity of the intrinsic and common coagulation pathways.
Caption: Standard experimental workflow for an aPTT assay.
Methodology:
-
Sample Preparation: Collect whole blood into a 3.2% sodium citrate tube. Prepare platelet-poor plasma (PPP) by double-centrifuging the sample.[18] The first spin separates plasma; the second removes residual platelets.
-
Reagent Preparation: Reconstitute aPTT reagent (containing a contact activator and phospholipids) and 0.025 M calcium chloride (CaCl2) solution according to the manufacturer's instructions.
-
Assay Procedure (at 37°C): a. Pre-warm PPP, aPTT reagent, and CaCl2 to 37°C. b. Pipette an equal volume (e.g., 50-100 µL) of PPP and aPTT reagent into a coagulometer cuvette. c. Incubate the mixture for a precise period as specified by the reagent manufacturer (typically 3-5 minutes). d. Add an equal volume of pre-warmed CaCl2 to the cuvette to initiate clotting. e. The instrument's optical or mechanical system detects the formation of a fibrin clot and records the time in seconds.
Protocol 2: Prothrombin Time (PT) Assay
This assay is used as a control to demonstrate this compound's selectivity and should not be affected. It measures the extrinsic and common pathways.
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the aPTT assay.
-
Reagent Preparation: Reconstitute the PT reagent (thromboplastin and calcium) as directed by the manufacturer.
-
Assay Procedure (at 37°C): a. Pre-warm PPP and the PT reagent to 37°C. b. Pipette PPP (e.g., 50 µL) into a coagulometer cuvette. c. Add the PT reagent (e.g., 100 µL) to the cuvette to initiate clotting. d. The instrument measures and records the time to clot formation in seconds.[19][20]
Protocol 3: Chromogenic Factor XIa Activity Assay
This is a specific assay to directly measure FXIa activity or its inhibition by this compound.
Methodology:
-
Sample Preparation: Use platelet-poor plasma or a purified system. Some protocols may recommend a chloroform pretreatment of plasma to remove inhibitors.[21][22]
-
Activation: In a plasma sample, Factor XI is activated to FXIa using an activator solution (e.g., containing kaolin). This step is incubated to allow for complete activation.[23]
-
Inhibition of Interferences: Other proteases that might cleave the substrate (like Factor XIIa) are blocked using specific inhibitors provided in the assay kit.[23]
-
Substrate Addition: A chromogenic substrate that is specifically cleaved by FXIa is added. The substrate is typically a small peptide linked to para-nitroaniline (pNA).[21][24]
-
Measurement: Cleavage of the substrate by FXIa releases free pNA, which has a yellow color. The rate of color development is measured kinetically by reading the absorbance at 405 nm on a microplate reader.[21][23] The rate is proportional to the FXIa activity in the sample.
References
- 1. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of this compound in Healthy Chinese Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of this compound in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. myadlm.org [myadlm.org]
- 11. Troubleshooting an isolate prolongation of activated partial thromboplastin time in a patient with acute myocardial infarction—a paradigmatic case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 13. scribd.com [scribd.com]
- 14. www1.wfh.org [www1.wfh.org]
- 15. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 16. Sources of variability in coagulation factor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. hematology.testcatalog.org [hematology.testcatalog.org]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. testing.com [testing.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. content.abcam.com [content.abcam.com]
- 23. Laboratory and Molecular Diagnosis of Factor XI Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 24. coachrom.com [coachrom.com]
Navigating Milvexian Bioavailability in Preclinical Research: A Technical Guide
Technical Support Center
For researchers and drug development professionals, understanding the oral bioavailability of a compound under various conditions is critical for successful clinical translation. This guide provides a focused technical overview of the impact of food on the bioavailability of milvexian in preclinical studies, offering troubleshooting advice and answers to frequently asked questions encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of food on the oral bioavailability of this compound in preclinical species?
While specific quantitative data from preclinical food effect studies on this compound are not extensively published, it is a crucial parameter investigated during drug development.[1] Generally, for orally administered drugs, food can have several effects on bioavailability:
-
Increased Bioavailability: Food can enhance solubilization of poorly soluble compounds, leading to greater absorption.
-
Decreased Bioavailability: Food components can bind to the drug, or gastric pH changes can reduce absorption.
-
Delayed Absorption: Food can delay gastric emptying, leading to a later Tmax without a significant change in overall exposure (AUC).
In clinical studies with healthy human participants, food has been shown to increase the bioavailability of this compound in a dose-dependent manner.[1][2][3] This effect in humans provides a strong rationale for investigating similar effects in preclinical models to ensure robust and translatable data.
Q2: Which preclinical species have been used in the development of this compound?
Preclinical studies for this compound have utilized several species to evaluate its pharmacology, pharmacokinetics, and safety. These include:
The choice of species for a food effect study would depend on which species' gastrointestinal physiology and drug metabolism are most relevant to humans for this class of compounds.
Q3: We are observing high variability in our preclinical food effect study with this compound. What are the potential causes and troubleshooting steps?
High variability in food effect studies can obscure the true impact of food on drug absorption. Consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Food Composition | Ensure the composition and amount of the test meal are standardized across all animals. For rodents, utilize a consistent, palatable high-fat diet. |
| Variable Food Consumption | Monitor and record the amount of food consumed by each animal to ensure it is consistent. Acclimatize animals to the test meal beforehand. |
| Timing of Drug Administration Relative to Meal | Strictly control the timing of drug administration after the presentation of the meal. A common protocol is to administer the drug 30 minutes after providing the food. |
| Coprophagy (in rodents) | House rodents in cages designed to prevent coprophagy, as this can introduce variability in gut content and drug absorption. |
| Formulation Issues | Ensure the drug formulation is homogenous and stable. For suspensions, ensure adequate mixing before each administration. |
| Analytical Method Variability | Validate the bioanalytical method for precision and accuracy. Include a sufficient number of quality control samples in each analytical run. |
Experimental Protocols
A typical food effect study in a preclinical setting involves a crossover design where the same group of animals receives the drug under both fasted and fed conditions, with a washout period in between.
Key Experimental Details
| Parameter | Fasted State Protocol | Fed State Protocol |
| Fasting Period | Animals are fasted overnight (typically 8-12 hours) with free access to water. | Animals are fasted overnight, then provided with a standardized high-fat meal approximately 30 minutes to 1 hour before drug administration. |
| Drug Administration | This compound is administered orally via gavage at the specified dose. | This compound is administered orally via gavage at the specified dose, following the presentation of the meal. |
| Blood Sampling | Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose). | Serial blood samples are collected at the same predetermined time points as the fasted group. |
| Sample Processing | Plasma is harvested from blood samples and stored frozen until analysis. | Plasma is harvested and stored under the same conditions as the fasted group. |
| Bioanalysis | Plasma concentrations of this compound are determined using a validated LC-MS/MS method. | Plasma concentrations are determined using the same validated bioanalytical method. |
| Pharmacokinetic Analysis | Key pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for each animal in both states. | Key pharmacokinetic parameters are calculated and compared to the fasted state to determine the food effect. |
Data Presentation
While specific preclinical data is not publicly available, the following table illustrates how quantitative data from a hypothetical preclinical food effect study in dogs would be presented.
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs Following a Single Oral Dose (10 mg/kg) in Fasted and Fed States (n=6)
| Parameter | Fasted | Fed | Ratio (Fed/Fasted) |
| AUC0-t (ng*h/mL) | 1500 ± 350 | 2100 ± 420 | 1.40 |
| Cmax (ng/mL) | 300 ± 75 | 250 ± 60 | 0.83 |
| Tmax (h) | 2.0 ± 0.5 | 4.0 ± 1.0 | N/A |
Data are presented as mean ± standard deviation. AUC0-t: Area under the concentration-time curve from time 0 to the last quantifiable concentration. Cmax: Maximum observed plasma concentration. Tmax: Time to reach maximum plasma concentration.
Visualizations
Experimental Workflow for a Preclinical Food Effect Study
Caption: Crossover design for a preclinical food effect study.
Logical Relationship of Food Effect on this compound Pharmacokinetics
Caption: Potential mechanisms of food's impact on this compound oral absorption.
References
- 1. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (BMS-986177, JNJ-70033093) | Factor XIa inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Milvexian Dosage in Renal and Hepatic Impairment Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting milvexian dosage in preclinical and clinical models of renal or hepatic impairment. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of this compound?
A1: In a clinical study involving participants with moderate to severe renal impairment, a single 60 mg dose of this compound resulted in an increase in overall drug exposure.[1][2][3] The maximum concentration (Cmax) of this compound remained similar across all groups, but the area under the curve (AUC) was 41% higher in participants with an eGFR of 30 mL/min/1.73 m² and 54% higher in those with an eGFR of 15 mL/min/1.73 m² compared to individuals with normal renal function.[1][2][3] The half-life of the drug was also prolonged in participants with moderate (18.0 h) and severe (17.7 h) renal impairment compared to those with normal renal function (13.8 h).[1][2][3] Despite these changes, the single dose was found to be safe and well-tolerated.[1][2][3]
Q2: Is a dose adjustment for this compound required in patients with renal impairment?
A2: While pharmacokinetic data show increased exposure with worsening renal function, studies suggest that this compound has a favorable safety profile in this population.[1][4] this compound has a low renal excretion rate, estimated to be below 20%.[1][5] A single 60 mg dose was well-tolerated in individuals with moderate to severe renal impairment, with no serious adverse or bleeding events reported.[1][2][3] However, for chronic dosing regimens or in patients with end-stage renal disease, the increased exposure should be taken into consideration, and careful monitoring is advised.[1]
Q3: What is the impact of hepatic impairment on the pharmacokinetics of this compound?
A3: A study in participants with mild (Child-Pugh class A) and moderate (Child-Pugh class B) hepatic impairment showed slight increases in the exposure to both total and unbound this compound after a single 60 mg dose.[6] For total this compound, the maximum concentration (Cmax) and the area under the curve (AUC) increased by up to 18%.[6] For unbound this compound, the Cmax increased by up to 40% and the AUC by up to 30%.[6] The drug was well-tolerated in these populations.[6][7][8]
Q4: Is it necessary to adjust the dosage of this compound in patients with hepatic impairment?
A4: Based on the observed pharmacokinetic changes, it is considered unlikely that dose adjustments for this compound will be necessary for patients with mild to moderate hepatic impairment.[6][7][8] this compound is primarily metabolized by CYP3A4, with minor contributions from CYP3A5.[6] The disposition of the drug involves both metabolism and direct biliary excretion.[6][9] The conducted studies have shown that a single 60 mg dose was safe and well-tolerated in individuals with mild to moderate liver dysfunction.[6][7][8]
Troubleshooting Guide
Issue: Unexpectedly high plasma concentrations of this compound in a renal impairment model.
-
Possible Cause 1: Severity of renal impairment.
-
Possible Cause 2: Concomitant medications.
-
Troubleshooting: this compound is metabolized by CYP3A4/5 and is a substrate of P-gp.[10] Co-administration of strong inhibitors of these pathways could increase this compound exposure. Review all co-administered drugs for potential interactions.
-
-
Possible Cause 3: Assay variability.
-
Troubleshooting: Ensure that the bioanalytical method for quantifying this compound is validated and that sample collection and processing have been performed correctly.
-
Issue: Inconsistent pharmacokinetic results in a hepatic impairment study.
-
Possible Cause 1: Variability in hepatic function.
-
Possible Cause 2: Altered protein binding.
-
Troubleshooting: Hepatic impairment can lead to changes in plasma protein concentrations, which may affect the unbound, active fraction of this compound.[13] Consider measuring both total and unbound drug concentrations.
-
-
Possible Cause 3: Food effects.
-
Troubleshooting: The presence of food can increase the bioavailability of this compound.[5] Standardize feeding protocols across all study groups to minimize this source of variability.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Renal Impairment
| Parameter | Normal Renal Function (eGFR ≥ 90 mL/min/1.73 m²) | Moderate Renal Impairment (eGFR 30 to ≤ 59 mL/min/1.73 m²) | Severe Renal Impairment (eGFR < 30 mL/min/1.73 m²) |
| Cmax | Similar across groups | Similar across groups | Similar across groups |
| AUC Increase | - | 41% (at eGFR 30) | 54% (at eGFR 15) |
| Tmax (median) | 4.5 - 5.0 h | 4.5 - 5.0 h | 4.5 - 5.0 h |
| Half-life (t1/2) | 13.8 h | 18.0 h | 17.7 h |
| Data from a single 60 mg dose study.[1][2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Hepatic Impairment
| Parameter | Normal Hepatic Function | Mild Hepatic Impairment (Child-Pugh A) | Moderate Hepatic Impairment (Child-Pugh B) |
| Total this compound Cmax Increase | - | Up to 18% | Up to 18% |
| Total this compound AUC Increase | - | Up to 18% | Up to 18% |
| Unbound this compound Cmax Increase | - | Up to 40% | Up to 40% |
| Unbound this compound AUC Increase | - | Up to 30% | Up to 30% |
| Tmax (median) | 2.0 - 4.0 h | 2.0 - 4.0 h | 2.0 - 4.0 h |
| Half-life (t1/2) | 11.9 - 15.0 h | 11.9 - 15.0 h | 11.9 - 15.0 h |
| Data from a single 60 mg dose study.[6] |
Experimental Protocols
Renal Impairment Study Methodology
This was an open-label, parallel-group study.[1][3]
-
Participants: The study enrolled participants into three groups based on their estimated glomerular filtration rate (eGFR): normal renal function (eGFR ≥ 90 mL/min/1.73 m²), moderate renal impairment (eGFR ≥ 30 to ≤ 59 mL/min/1.73 m²), and severe renal impairment (eGFR < 30 mL/min/1.73 m²).[1][3]
-
Dosing: All participants received a single oral 60 mg dose of this compound following a standard meal.[1]
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.
-
Analysis: Pharmacokinetic parameters such as Cmax, AUC, Tmax, and half-life were calculated and compared between the groups. A regression analysis was performed to evaluate the relationship between this compound exposure and eGFR.[1][3]
Hepatic Impairment Study Methodology
This was an open-label study.[6][7][8]
-
Participants: The study included participants with mild hepatic impairment (Child-Pugh class A), moderate hepatic impairment (Child-Pugh class B), and healthy participants with normal hepatic function.[6][7][8] Healthy participants were matched to those with hepatic impairment by body weight, age, and sex.[7][8]
-
Dosing: A single 60 mg dose of this compound was administered to all participants.[6][7][8]
-
Pharmacokinetic Sampling: Serial blood samples were collected to measure both total and unbound plasma concentrations of this compound.
-
Analysis: Pharmacokinetic parameters were determined, and an analysis of variance was performed on the log-transformed exposure parameters.[7][8]
Visualizations
Caption: this compound's mechanism of action in the coagulation cascade.
Caption: Workflow for assessing this compound in renal impairment models.
Caption: Logical framework for this compound dose adjustment consideration.
References
- 1. Single-Dose Pharmacokinetics of this compound in Participants with Normal Renal Function and Participants with Moderate or Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-Dose Pharmacokinetics of this compound in Participants with Normal Renal Function and Participants with Moderate or Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Dose Pharmacokinetics of this compound in Participants with Mild or Moderate Hepatic Impairment Compared with Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Dose Pharmacokinetics of this compound in Participants with Mild or Moderate Hepatic Impairment Compared with Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. wolterskluwer.com [wolterskluwer.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Milvexian High-Dose Saturable Absorption
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering saturable absorption of milvexian at high doses during their experiments.
Troubleshooting Guides
Issue: Non-linear increase in this compound plasma concentration at doses above 200 mg.
Possible Causes:
-
Solubility-Limited Absorption: At high concentrations in the gastrointestinal (GI) tract, this compound may exceed its solubility, leading to precipitation and preventing further absorption.
-
Transporter-Mediated Saturation: The absorption of this compound may be dependent on specific intestinal transporters that become saturated at high drug concentrations.
Quantitative Data Summary:
The following table summarizes the observed pharmacokinetic behavior of this compound in a fasted state, as reported in the first-in-human study. Note the deviation from dose-proportionality at higher doses, which is indicative of saturable absorption.[1]
| Dose (mg) | Observed Cmax (ng/mL) | Expected Cmax (ng/mL) - Assuming Proportionality | Observation |
| 20 | ~150 | 150 | Dose-proportional |
| 60 | ~450 | 450 | Dose-proportional |
| 200 | ~1500 | 1500 | Dose-proportional |
| 300 | < 2250 | 2250 | Saturable Absorption |
| 500 | < 3750 | 3750 | Saturable Absorption |
Note: Expected Cmax values for 300 mg and 500 mg are extrapolated from the dose-proportional range (20-200 mg) for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Solubility and Permeability Assessment
Objective: To determine if the saturable absorption of this compound is due to poor solubility or transporter-mediated saturation.
Methodology:
-
Aqueous Solubility Determination:
-
Prepare solutions of this compound at various concentrations in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) at 37°C.
-
Concentrations should span the expected intraluminal concentrations at the 200 mg, 300 mg, and 500 mg doses.
-
Agitate the solutions for 24 hours to ensure equilibrium.
-
Filter the solutions and analyze the supernatant for this compound concentration using a validated HPLC method.
-
A sharp plateau in solubility as concentration increases would suggest solubility-limited absorption.
-
-
Caco-2 Cell Permeability Assay:
-
Culture Caco-2 cells on Transwell® inserts to form a confluent monolayer, which serves as a model of the intestinal epithelium.
-
Apply this compound at various concentrations (spanning the linear and saturation dose ranges) to the apical (AP) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (BL) side and quantify the amount of this compound that has permeated the monolayer.
-
Calculate the apparent permeability coefficient (Papp).
-
If the Papp value decreases as the apical concentration of this compound increases, it suggests the involvement of a saturable transport mechanism.
-
Frequently Asked Questions (FAQs)
Q1: We are observing a plateau in this compound plasma concentration at doses above 200 mg in our animal studies. What could be the reason?
A1: This phenomenon is consistent with findings from clinical studies and is referred to as saturable absorption.[1] The two primary hypotheses for this are:
-
Solubility Limitation: At higher doses, the concentration of this compound in the gastrointestinal tract may exceed its aqueous solubility, leading to precipitation and preventing further absorption.
-
Transporter Saturation: this compound's absorption from the gut into the bloodstream may rely on specific protein transporters. At high concentrations, these transporters can become saturated, creating a bottleneck for absorption.
Q2: How can we experimentally determine the cause of this compound's saturable absorption?
A2: A stepwise experimental approach can help elucidate the underlying mechanism. We recommend starting with in vitro assessments as outlined in our "Experimental Protocols" section. Determining the aqueous solubility of this compound in simulated GI fluids at relevant concentrations is a crucial first step. Following this, a Caco-2 cell permeability assay can help identify if a saturable transport process is involved.
Q3: Are there any formulation strategies that can help overcome the saturable absorption of this compound?
A3: Yes, several formulation strategies can be explored to improve the absorption of this compound at higher doses. A spray-dried dispersion (SDD) formulation of this compound has been developed, and its bioavailability is influenced by food in a dose-dependent manner.[2][3] This suggests that formulation can play a significant role. Other potential strategies include:
-
Amorphous Solid Dispersions: To enhance the aqueous solubility and dissolution rate.
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): To improve solubilization in the GI tract.
-
Particle Size Reduction (Micronization/Nanoparticles): To increase the surface area for dissolution.
Q4: Does food intake affect the absorption of this compound, and could this be related to the saturable absorption?
A4: Yes, food has been shown to increase the bioavailability of this compound in a dose-dependent fashion.[1] For the spray-dried dispersion formulation, food decreased bioavailability at a 25 mg dose but increased it at a 200 mg dose.[3] This complex interaction suggests that food components may enhance the solubility of this compound at higher concentrations or potentially influence intestinal transporters. Understanding this food effect is crucial when designing experiments and interpreting data.
Visualizations
Caption: Potential pathways leading to saturable absorption of this compound at high doses.
References
- 1. First‐in‐human study of this compound, an oral, direct, small molecule factor XIa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute oral bioavailability of this compound spray-dried dispersion formulation under fasted and fed conditions in healthy adult participants: An intravenous microtracer approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute oral bioavailability of this compound spray‐dried dispersion formulation under fasted and fed conditions in healthy adult participants: An intravenous microtracer approach - PMC [pmc.ncbi.nlm.nih.gov]
mitigating bleeding side effects of milvexian in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing milvexian in animal studies, with a focus on mitigating potential bleeding side effects.
Frequently Asked Questions (FAQs)
Q1: What is the expected bleeding risk associated with this compound in animal models based on preclinical data?
A1: Preclinical studies, primarily in rabbit models, indicate that this compound has a wide therapeutic window with a limited impact on hemostasis.[1] It is an effective antithrombotic agent that does not significantly increase bleeding time, even when administered at doses that effectively prevent thrombosis or when used in combination with antiplatelet agents like aspirin.[1][2]
Q2: How does this compound's mechanism of action contribute to its lower bleeding risk profile?
A2: this compound is a direct, reversible inhibitor of Factor XIa (FXIa), a key component of the intrinsic pathway of blood coagulation.[1][3] By selectively targeting FXIa, this compound can prevent the formation of pathological clots while minimizing the risk of bleeding, a common side effect associated with anticoagulants that target Factor Xa or thrombin.[3][4] The extrinsic pathway, which is crucial for hemostasis in response to injury, remains largely unaffected.
Q3: What are the key pharmacodynamic markers to monitor when working with this compound?
A3: The most relevant pharmacodynamic marker for this compound is the activated partial thromboplastin time (aPTT). This compound causes a dose-dependent prolongation of aPTT.[1][5] In contrast, it has no significant effect on prothrombin time (PT) or thrombin time (TT).[5] Monitoring aPTT can provide a good indication of this compound's anticoagulant activity.
Q4: In which animal models has the bleeding profile of this compound been characterized?
A4: The bleeding profile of this compound has been most extensively characterized in rabbit models.[1][5] The primary assay used to assess bleeding is the cuticle bleeding time (BT).[1]
Troubleshooting Guide: Managing and Mitigating Bleeding Risk
While preclinical studies report a low incidence of bleeding with this compound, it is crucial to be prepared for unexpected events and to ensure experimental robustness.
| Issue | Potential Cause | Recommended Action |
| Unexpected increase in cuticle bleeding time. | 1. Surgical variability: Inconsistent transection of the nail quick. 2. Animal health: Underlying conditions affecting hemostasis. 3. Incorrect this compound dosage: Dosing error leading to higher than intended exposure. | 1. Refine surgical technique: Ensure a standardized and clean transection of the nail quick to produce a free flow of blood without excessive tissue damage. 2. Health screening: Thoroughly screen animals for any underlying health issues prior to the study. 3. Verify dose calculations and administration: Double-check all calculations, stock solution concentrations, and administration volumes. |
| Spontaneous hemorrhage observed at the surgical site (e.g., carotid artery). | 1. Surgical trauma: Excessive vessel manipulation during the induction of thrombosis. 2. High anticoagulant effect: Potentially due to individual animal sensitivity or dosing error. 3. Combined anticoagulant effects: Unanticipated interaction if other compounds are co-administered. | 1. Minimize surgical trauma: Handle the carotid artery with care to avoid unintentional damage.[6] 2. Review dosing regimen: Consider a dose-response study to determine the optimal therapeutic window in your specific model. 3. Assess for drug interactions: If co-administering other agents, evaluate their potential impact on hemostasis. |
| Variability in aPTT results between animals in the same dose group. | 1. Sample collection and processing: Improper blood collection technique, incorrect citrate-to-blood ratio, or delayed processing. 2. Reagent issues: Improperly stored or prepared aPTT reagents. 3. Individual animal differences: Biological variability in drug metabolism or response. | 1. Standardize blood handling: Ensure clean venipuncture and immediate mixing with citrate anticoagulant. Process plasma promptly according to established protocols.[7] 2. Quality control aPTT reagents: Use reagents from the same lot and perform quality control checks with control plasmas.[8] 3. Increase sample size: A larger number of animals per group can help account for biological variability. |
Quantitative Data Summary
The following tables summarize the key quantitative data from animal studies on this compound.
Table 1: Effect of this compound on Thrombus Weight in a Rabbit Arteriovenous (AV) Shunt Model
| This compound Dose (bolus + infusion) | % Inhibition of Thrombus Weight (mean ± SEM) |
| 0.25 + 0.17 mg/kg | 34.3 ± 7.9 |
| 1.0 + 0.67 mg/kg | 51.6 ± 6.8[4] |
| 4.0 + 2.68 mg/kg | 66.9 ± 4.8[4] |
Table 2: Effect of this compound on Activated Partial Thromboplastin Time (aPTT) in a Rabbit AV Shunt Model
| This compound Dose (bolus + infusion) | aPTT Fold Increase from Baseline |
| 0.25 + 0.17 mg/kg | 1.54 |
| 1.0 + 0.67 mg/kg | 2.23 |
| 4.0 + 2.68 mg/kg | 3.12 |
| (Data adapted from a study by Wong et al.)[9] |
Table 3: Effect of this compound on Bleeding Time in a Rabbit Cuticle Bleeding Model
| Treatment Group | Bleeding Time Outcome |
| This compound (1 + 0.67 mg/kg+mg/kg/h) + Aspirin (4 mg/kg/h) | Did not increase bleeding time versus aspirin monotherapy.[1] |
Experimental Protocols
1. Rabbit Cuticle Bleeding Time (BT) Assay
-
Objective: To assess the effect of this compound on primary hemostasis.
-
Procedure:
-
Anesthetize the rabbit according to an approved institutional protocol. Position the animal in lateral recumbency.
-
Use a guillotine-type toenail clipper to make a clean transection of the nail just into the quick, ensuring a free flow of blood.
-
Start a stopwatch immediately upon transection.
-
Allow the nail to bleed freely.
-
Record the time until bleeding completely stops. This is the bleeding time.
-
After the measurement, cauterize the nail with a silver nitrate stick to prevent re-bleeding.
-
2. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rabbits
-
Objective: To evaluate the antithrombotic efficacy of this compound in an arterial thrombosis model.
-
Procedure:
-
Anesthetize the rabbit and isolate a section of the carotid artery.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
Administer this compound or vehicle via intravenous infusion.
-
After a set period of infusion, induce thrombosis by applying a filter paper saturated with FeCl₃ solution around the carotid artery, downstream of the flow probe.[6]
-
Monitor blood flow continuously. The time from FeCl₃ application to the cessation of blood flow (occlusion) is the primary endpoint.[6]
-
3. Activated Partial Thromboplastin Time (aPTT) Assay for Rabbit Plasma
-
Objective: To measure the in vitro anticoagulant effect of this compound.
-
Procedure:
-
Collect rabbit blood into a tube containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Prepare platelet-poor plasma (PPP) by double centrifugation.[7]
-
Pre-warm the PPP sample and aPTT reagent (containing a contact activator and phospholipids) to 37°C.[10]
-
Pipette equal volumes of PPP and aPTT reagent into a cuvette and incubate for a specified time (e.g., 3 minutes) at 37°C.[8][11]
-
Add pre-warmed calcium chloride solution to the mixture and simultaneously start a timer.[8][11]
-
Record the time in seconds for a fibrin clot to form. This is the aPTT.[10]
-
Visualizations
References
- 1. This compound, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A proposal for managing bleeding in patients on therapeutic factor XI(a) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible FXIa inhibitor may reduce bleeding risk | MDedge [mdedge.com]
- 4. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting the rabbit ferric chloride-induced arterial model of thrombosis to assess in vivo efficacy of antithrombotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 8. linear.es [linear.es]
- 9. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor this compound in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 11. atlas-medical.com [atlas-medical.com]
Validation & Comparative
A Preclinical Head-to-Head: Milvexian vs. Warfarin in Thrombosis Models
For researchers and drug development professionals, this guide provides an objective comparison of the preclinical performance of milvexian, a novel Factor XIa (FXIa) inhibitor, and warfarin, the long-standing vitamin K antagonist, in established thrombosis models. This analysis is based on published experimental data, offering insights into their respective antithrombotic efficacy and bleeding risk profiles.
At a Glance: Key Performance Indicators
The following tables summarize the quantitative data from preclinical studies, primarily in rabbit models of thrombosis. It is important to note that direct head-to-head studies are limited, and thus, this comparison is synthesized from multiple sources. Methodological differences between studies should be considered when interpreting these results.
Table 1: Efficacy in Arterial Thrombosis Models (Electrolytic-Induced Carotid Arterial Thrombosis - ECAT)
| Compound | Species | Dosing Regimen (Intravenous Bolus + Infusion) | Thrombus Weight Reduction (%) | Carotid Blood Flow Preservation (%) | Coagulation Parameter Changes |
| This compound | Rabbit | 0.063 + 0.04 mg/kg + mg/kg/h | 15 ± 10 | 32 ± 6 | Dose-dependent ↑ in aPTT; No change in PT |
| 0.25 + 0.17 mg/kg + mg/kg/h | 45 ± 2 | 54 ± 10 | |||
| 1 + 0.67 mg/kg + mg/kg/h | 70 ± 4 | 76 ± 5 | |||
| Warfarin | Rabbit | 1.5 mg/kg/day (oral, for 2 days) | Significant antithrombotic effect (quantitative data on thrombus weight not specified) | Not specified | Significant ↑ in Prothrombin Time |
Note: The warfarin data is from a stasis-induced thrombosis model which has different dynamics than the ECAT model. Direct comparison of efficacy values should be made with caution.
Table 2: Efficacy in Venous Thrombosis Models (Arteriovenous - AV Shunt)
| Compound | Species | Dosing Regimen (Intravenous Bolus + Infusion) | Thrombus Weight Reduction (%) | Coagulation Parameter Changes |
| This compound | Rabbit | 0.25 + 0.17 mg/kg + mg/kg/h | 34.3 ± 7.9 | Dose-dependent ↑ in aPTT; No change in PT or TT |
| 1.0 + 0.67 mg/kg + mg/kg/h | 51.6 ± 6.8 | |||
| 4.0 + 2.68 mg/kg + mg/kg/h | 66.9 ± 4.8 | |||
| Warfarin | Rabbit | Data from a comparable AV shunt model with quantitative thrombus weight reduction is not readily available in the searched literature. Studies in stasis models show a dose-dependent antithrombotic effect.[1] | Not Available | ↑ in Prothrombin Time |
Table 3: Safety Profile - Bleeding Time
| Compound | Species | Model | Dosing Regimen | Bleeding Time (Fold Increase vs. Control) |
| This compound | Rabbit | Cuticle Bleeding Time | 1 + 0.67 mg/kg + mg/kg/h (IV) + Aspirin | No significant increase versus aspirin alone |
| Warfarin | Rat | Tail Transection | Dose achieving 80% antithrombotic effect | Significant increase in total bleeding time |
Note: Bleeding time data for warfarin is from a rat model, which may not be directly comparable to the rabbit model used for this compound.
Mechanism of Action: A Tale of Two Pathways
This compound and warfarin achieve their anticoagulant effects through distinct mechanisms, targeting different points in the coagulation cascade.
This compound: Targeting the Intrinsic Pathway
This compound is a direct, reversible inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of coagulation. By selectively blocking FXIa, this compound is thought to prevent the amplification of thrombin generation, a critical step in thrombus formation, while potentially preserving initial hemostasis which is primarily driven by the extrinsic pathway.
References
Milvexian vs. Apixaban: A Head-to-Head Look at the Next Generation of Anticoagulants for Atrial Fibrillation
The landscape of anticoagulant therapy for atrial fibrillation (AF) is on the cusp of a potential paradigm shift with the development of milvexian, a novel oral Factor XIa (FXIa) inhibitor. This guide provides a comprehensive comparison of this compound and the established Factor Xa (FXa) inhibitor, apixaban, based on available clinical trial data and mechanistic profiles. The focus is on the ongoing head-to-head Phase III LIBREXIA-AF trial, which will provide the definitive comparison between these two agents.
Currently, direct oral anticoagulants (DOACs) like apixaban are the standard of care for stroke prevention in patients with atrial fibrillation.[1][2][3] However, the risk of bleeding remains a significant clinical concern.[1][2][3] this compound, by targeting a different point in the coagulation cascade, is hypothesized to offer a similar or better efficacy in preventing thromboembolic events with a reduced risk of bleeding compared to current DOACs.[1][2][3]
Comparative Clinical Trial Overview: LIBREXIA-AF
The pivotal study directly comparing this compound to apixaban in patients with atrial fibrillation is the LIBREXIA-AF trial (NCT05757869).[1][2][3][4] As this is an ongoing, event-driven trial, definitive results on the primary efficacy and safety endpoints are not yet available. The estimated primary completion date for the study is October 31, 2026.[4] However, the design and objectives of this landmark trial provide valuable insights into the potential positioning of this compound in the clinical landscape.
The choice of the this compound 100mg twice-daily dose for the LIBREXIA-AF trial was informed by preclinical data and the results of Phase II trials, AXIOMATIC-TKR and AXIOMATIC-SSP.[1][5]
Key Trial Design and Endpoints
The following table summarizes the key aspects of the LIBREXIA-AF trial.
| Feature | LIBREXIA-AF Trial |
| Status | Ongoing, Recruiting |
| Phase | III |
| Study Design | Randomized, double-blind, double-dummy, parallel-group, multicenter, event-driven, active-controlled |
| Patient Population | Participants with atrial fibrillation or atrial flutter |
| Target Enrollment | 15,500 participants |
| Intervention Arms | This compound 100 mg twice daily vs. Apixaban (5 mg or 2.5 mg per label indication) twice daily |
| Primary Efficacy Objective | To evaluate if this compound is non-inferior to apixaban for the prevention of the composite of stroke and systemic embolism.[1][2][3] |
| Primary Safety Objective | To evaluate if this compound is superior to apixaban in reducing the endpoint of International Society of Thrombosis and Hemostasis (ISTH) major bleeding events and the composite of ISTH major and clinically relevant nonmajor (CRNM) bleeding events.[1][2][3] |
| Estimated Primary Completion | October 31, 2026[4] |
Experimental Protocols: LIBREXIA-AF Trial Methodology
The LIBREXIA-AF study employs a rigorous, double-blind, double-dummy design to minimize bias.[1][2][3] Participants are randomly assigned to receive either this compound or apixaban. To maintain blinding, patients in the this compound group also receive a placebo that matches apixaban, and patients in the apixaban group receive a placebo that matches this compound.
The trial is event-driven, meaning it will continue until a prespecified number of primary efficacy and safety events have occurred.[2][3] This ensures the study is adequately powered to detect a statistically significant difference between the two treatment arms. Participants will be followed until 430 primary efficacy outcome events and 530 principal safety events are observed.[2][3]
Visualizing the Research
LIBREXIA-AF Trial Workflow
The following diagram illustrates the key stages of the LIBREXIA-AF clinical trial.
Caption: Workflow of the LIBREXIA-AF clinical trial.
Mechanism of Action: A Tale of Two Factors
The fundamental difference between this compound and apixaban lies in their targets within the coagulation cascade. This distinction is the basis for the hypothesis that this compound may have a safer bleeding profile.
-
Apixaban is a direct inhibitor of Factor Xa (FXa).[6][7][8][9][10] FXa is a crucial enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, responsible for converting prothrombin to thrombin.[7][8][9] Thrombin then converts fibrinogen to fibrin, the key component of a blood clot.[7][9]
-
This compound is a direct inhibitor of Factor XIa (FXIa).[11][12][13] FXIa is a component of the intrinsic pathway and acts upstream of FXa.[12] The intrinsic pathway is thought to be more critical for the amplification of thrombin generation that leads to pathological thrombosis, while having a lesser role in hemostasis, the physiological process that stops bleeding. By selectively inhibiting FXIa, this compound is theorized to prevent thrombosis with less disruption to normal hemostasis.[12]
Signaling Pathway Comparison
The following diagram illustrates the distinct points of intervention for this compound and apixaban in the coagulation cascade.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. This compound vs apixaban for stroke prevention in atrial fibrillation: The LIBREXIA atrial fibrillation trial rationale and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Apixaban - Wikipedia [en.wikipedia.org]
- 8. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Apixaban? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mechanisms of Action: Milvexian and Rivaroxaban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two anticoagulant agents: milvexian, a novel Factor XIa (FXIa) inhibitor, and rivaroxaban, an established direct Factor Xa (FXa) inhibitor. This document synthesizes available preclinical and clinical data to elucidate the distinct pharmacological profiles of these drugs, with a focus on their interaction with the coagulation cascade, their impact on thrombin generation, and the implications for their efficacy and safety profiles.
Introduction: Targeting Coagulation for Antithrombotic Therapy
Thrombotic disorders, including venous thromboembolism and arterial thrombosis, are leading causes of morbidity and mortality worldwide. Anticoagulant therapy is a cornerstone of prevention and treatment for these conditions. For decades, the therapeutic landscape was dominated by vitamin K antagonists. The advent of direct oral anticoagulants (DOACs), such as the FXa inhibitor rivaroxaban, marked a significant advancement, offering more predictable pharmacokinetics and a reduced need for routine monitoring.
However, the primary limitation of all current anticoagulants is the on-target risk of bleeding. This has spurred the development of a new generation of anticoagulants with the potential for an improved therapeutic window—effectively preventing thrombosis without a concomitant increase in bleeding risk. This compound, an orally bioavailable, small-molecule inhibitor of FXIa, represents one such promising agent. This guide will delve into the mechanistic differences between this compound and rivaroxaban, providing a framework for understanding their respective roles in the evolving field of anticoagulation.
Mechanism of Action: Distinct Targets in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Rivaroxaban and this compound exert their anticoagulant effects by targeting different key enzymes within this cascade.
Rivaroxaban , a selective, direct inhibitor of Factor Xa, acts at the convergence of the intrinsic and extrinsic pathways, in the common pathway.[1][2] Factor Xa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final effector enzyme in the coagulation cascade. By inhibiting both free and prothrombinase-bound FXa, rivaroxaban effectively attenuates the burst of thrombin generation, thereby preventing the formation of fibrin clots.[1]
This compound , in contrast, is an active-site, reversible inhibitor of Factor XIa, a key serine protease in the intrinsic pathway of coagulation.[3] Factor XI is activated by Factor XIIa and thrombin, and in turn, activates Factor IX. By inhibiting FXIa, this compound dampens the amplification of thrombin generation that is crucial for thrombus growth and stabilization, while potentially having a lesser impact on initial hemostasis, which is primarily driven by the extrinsic (tissue factor) pathway.[4][5][6]
The distinct points of intervention of this compound and rivaroxaban in the coagulation cascade are illustrated in the following diagram.
References
- 1. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Focus on a New Oral Anticoagulant that Targets Factor XIa for Thromboembolism Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticoagulant effects of this compound, a novel small molecule factor XIa inhibitor, are neutralized by activated prothrombin complex concentrates and recombinant factor VIIa in human plasma and whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Factor XIa Inhibitors: Milvexian and Asundexian
A new frontier in anticoagulation therapy is being explored with the development of Factor XIa (FXIa) inhibitors, a novel class of drugs promising a safer alternative to traditional anticoagulants. This guide provides a detailed comparative analysis of two leading oral FXIa inhibitors, milvexian and asundexian, for researchers, scientists, and drug development professionals. By targeting FXIa, a key player in the intrinsic pathway of coagulation, these agents aim to uncouple antithrombotic efficacy from the bleeding risks that have long been a concern with existing therapies.
This compound, being developed by Bristol Myers Squibb and Janssen, and asundexian, from Bayer, are both small molecule, reversible, direct inhibitors of FXIa.[1][2][3] The rationale behind their development is rooted in the observation that individuals with a congenital deficiency in Factor XI are protected from thromboembolic events with a minimal increase in spontaneous bleeding.[4] This suggests that inhibiting FXIa could prevent thrombosis without significantly impairing hemostasis.[1][2]
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
Both this compound and asundexian exert their anticoagulant effect by selectively binding to and inhibiting Factor XIa, a serine protease that plays a crucial role in the amplification of thrombin generation. By blocking FXIa, these inhibitors interrupt the intrinsic coagulation cascade, a pathway primarily involved in the formation of pathological thrombi.[1][2] This targeted approach is distinct from that of direct oral anticoagulants (DOACs) like Factor Xa and thrombin inhibitors, which act on the common pathway of coagulation and are associated with a higher risk of bleeding.[1]
Preclinical Data: A Quantitative Comparison
Preclinical studies have provided valuable insights into the potency and selectivity of this compound and asundexian. These in vitro and in vivo experiments are crucial for understanding the fundamental pharmacological differences between these two investigational drugs.
| Parameter | This compound | Asundexian |
| Mechanism of Action | Reversible, direct Factor XIa inhibitor | Reversible, direct Factor XIa inhibitor |
| Ki (human FXIa) | 0.11 nM[5] | Not directly reported, but IC50 is ~1.0 nM and Ki ≈ IC50 in the assay used[6] |
| IC50 (human FXIa, buffer) | Not reported | 1.0 nM[6] |
| Selectivity | >5000-fold selectivity over related serine proteases (except chymotrypsin and plasma kallikrein)[5] | High selectivity[5] |
| Effect on aPTT | Concentration-dependent prolongation[5] | Concentration-dependent prolongation[6] |
| Effect on PT | Minimally affected[5] | Not significantly affected |
| In Vivo Efficacy | Demonstrated antithrombotic efficacy in rabbit models of arterial and venous thrombosis[5] | Demonstrated antithrombotic efficacy in rabbit models of arterial and venous thrombosis[6] |
| Bleeding Risk (preclinical) | Limited impact on hemostasis, even when combined with aspirin in rabbits[5] | Did not increase bleeding times or blood loss in rabbit models, alone or in combination with antiplatelet drugs[6] |
Clinical Development and Key Trial Results
Both this compound and asundexian have undergone extensive clinical evaluation in various thromboembolic indications. The following tables summarize the key findings from their respective Phase 2 and 3 clinical trial programs.
This compound Clinical Trial Data
| Trial | Indication | Comparator | Key Efficacy Findings | Key Safety Findings |
| AXIOMATIC-TKR | VTE prevention after total knee replacement | Enoxaparin | Reduced the risk of postoperative VTE in a dose-dependent manner. At daily doses of at least 100 mg, VTE rates were significantly lower than with enoxaparin.[1] | No increase in bleeding risk compared to enoxaparin. No major bleeds were observed in the this compound arms.[1] |
| AXIOMATIC-SSP | Secondary stroke prevention | Placebo | Did not show a dose-dependent reduction in the primary composite endpoint of symptomatic ischemic stroke and covert brain infarction. However, a ~30% relative risk reduction in symptomatic ischemic stroke was observed at several doses.[7] | No increase in symptomatic intracranial hemorrhage or fatal bleeding compared to placebo, even with background dual antiplatelet therapy.[7] |
Asundexian Clinical Trial Data
| Trial | Indication | Comparator | Key Efficacy Findings | Key Safety Findings |
| PACIFIC-AF | Atrial Fibrillation | Apixaban | Not powered for efficacy, but showed near-complete in-vivo FXIa inhibition.[8] | Significantly lower rates of bleeding compared to apixaban.[8] |
| PACIFIC-STROKE | Secondary stroke prevention | Placebo | Did not significantly reduce the composite of covert brain infarction or ischemic stroke compared to placebo.[9] | Did not increase the composite of major or clinically relevant non-major bleeding compared to placebo.[9] |
| OCEANIC-AF | Atrial Fibrillation | Apixaban | Trial stopped prematurely due to inferior efficacy in preventing stroke and systemic embolism compared to apixaban.[10] | Lower rates of major bleeding compared to apixaban.[10] |
Experimental Protocols: A Closer Look at the Methodology
The evaluation of FXIa inhibitors relies on robust and reproducible experimental protocols. Below is a detailed methodology for a key in vitro experiment used to determine the potency of these compounds.
In Vitro Factor XIa Inhibition Assay (Fluorogenic)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of FXIa.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human Factor XIa.
Principle: The assay measures the cleavage of a fluorogenic peptide substrate by FXIa. In the absence of an inhibitor, FXIa cleaves the substrate, releasing a fluorophore that can be detected by a fluorescence plate reader. The presence of an inhibitor reduces the rate of substrate cleavage, resulting in a decreased fluorescence signal. The IC50 value is the concentration of the inhibitor that reduces the enzymatic activity by 50%.
Materials:
-
Purified human Factor XIa
-
Fluorogenic FXIa substrate (e.g., a peptide substrate linked to 7-amino-4-methylcoumarin [AMC])
-
Assay buffer (e.g., Tris-buffered saline with calcium chloride and bovine serum albumin)
-
Test compound (e.g., this compound or asundexian) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme Preparation: Dilute the purified human FXIa to a working concentration in the assay buffer.
-
Assay Reaction: a. Add a fixed volume of the diluted test compound to the wells of the microplate. b. Add a fixed volume of the diluted FXIa enzyme to each well and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic FXIa substrate to each well.
-
Data Acquisition: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Data Analysis: a. Calculate the rate of the enzymatic reaction (initial velocity) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve. b. Plot the reaction rate as a function of the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
This compound and asundexian represent a promising new class of anticoagulants with the potential to offer a better safety profile, particularly with regard to bleeding risk, compared to currently available therapies. Preclinical data indicate that both are potent and selective inhibitors of Factor XIa. However, clinical trial results have been mixed. While both agents have demonstrated a favorable bleeding profile, the efficacy of asundexian in preventing stroke in patients with atrial fibrillation was found to be inferior to apixaban in the OCEANIC-AF trial, leading to its early termination.[10] The AXIOMATIC-SSP trial of this compound also did not meet its primary endpoint, though it showed a reduction in symptomatic ischemic strokes.[7]
These findings highlight the ongoing challenges in translating the theoretical benefits of FXIa inhibition into clear clinical efficacy across all indications. Further research and the results of ongoing and planned Phase 3 trials will be critical in defining the future role of this compound and asundexian in the landscape of antithrombotic therapy. The data presented in this guide provides a foundation for researchers and drug development professionals to critically evaluate these novel agents and their potential to address the unmet needs of patients at risk of thromboembolic events.
References
- 1. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor this compound Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [jnj.com]
- 2. This compound (BMS-986177) / BMS, J&J [delta.larvol.com]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. | BioWorld [bioworld.com]
- 5. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. coachrom.com [coachrom.com]
- 7. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor this compound Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. Low Bleeding Profile With Asundexian Seen in Pooled Analysis | tctmd.com [tctmd.com]
- 10. OCEANIC-AF study stopped early due to lack of efficacy [bayer.com]
head-to-head comparison of milvexian and dabigatran in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two anticoagulant agents, milvexian and dabigatran. This compound is an investigational, orally bioavailable, small-molecule inhibitor of Factor XIa (FXIa), a key component of the intrinsic pathway of the coagulation cascade. Dabigatran is an established oral direct thrombin inhibitor (DTI) that targets the final common pathway of coagulation. This document summarizes key quantitative data, provides detailed experimental methodologies for cited assays, and includes visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of their respective in vitro profiles.
Data Presentation: Quantitative In Vitro Comparison
The following table summarizes the key in vitro parameters for this compound and dabigatran based on published experimental data.
| Parameter | This compound | Dabigatran | Reference(s) |
| Target | Factor XIa (FXIa) | Thrombin (Factor IIa) | [1][2] |
| Mechanism of Action | Reversible, direct, active-site inhibitor | Reversible, direct, competitive inhibitor | [1][2] |
| Inhibition Constant (Ki) for Human Target | 0.11 nM | 4.5 nM | [1] |
| Half-maximal Inhibitory Concentration (IC50) for Target | Not explicitly found | 9.3 nM | |
| Activated Partial Thromboplastin Time (aPTT) Prolongation | Concentration-dependent; 2-fold increase at 0.44 µM - 2.1 µM | Concentration-dependent; doubling at 0.23 µM | [3] |
| Thrombin Generation Assay (TGA) - IC50 | Not explicitly found | 0.56 µM (for ETP inhibition) | |
| Selectivity | >5000-fold selectivity over related serine proteases, except for plasma kallikrein (Ki = 44 nM) and chymotrypsin (Ki = 35 nM) | Inhibits human and mouse trypsin isoforms (Ki range 10–79 nM) | [1][4] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Coagulation Cascade and Inhibition Points
This diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the specific targets of this compound (Factor XIa) and dabigatran (Thrombin).
Experimental Workflow: Determination of Inhibition Constant (Ki)
This diagram outlines a typical workflow for determining the Ki of a reversible enzyme inhibitor.
Experimental Workflow: Activated Partial Thromboplastin Time (aPTT) Assay
This diagram illustrates the key steps involved in performing an aPTT assay.
References
- 1. This compound, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical testing of dabigatran in trypsin-dependent pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Milvexian's Antithrombotic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antithrombotic effects of milvexian, a novel oral Factor XIa (FXIa) inhibitor, with other FXIa inhibitors and traditional anticoagulants. The data presented is compiled from publicly available preclinical and clinical trial results to aid in the objective assessment of its reproducibility and therapeutic potential.
Executive Summary
This compound is an investigational oral anticoagulant that selectively inhibits Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade. This targeted mechanism is hypothesized to reduce the risk of thrombosis with a lower propensity for bleeding compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin. This guide evaluates the existing evidence for this compound's antithrombotic efficacy and safety profile in comparison to other emerging and established therapies.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize key quantitative data from clinical trials involving this compound and its comparators.
Table 1: Prevention of Venous Thromboembolism (VTE) in Total Knee Replacement (TKR)
| Drug/Dose | Trial | Primary Efficacy Outcome (VTE Incidence) | Primary Safety Outcome (Major or CRNM* Bleeding) | Comparator (VTE Incidence) | Comparator (Major or CRNM* Bleeding) |
| This compound | AXIOMATIC-TKR | Enoxaparin 40 mg once daily | |||
| 25 mg twice daily | 21%[1] | 0%[2] | 21%[1] | 2%[2] | |
| 50 mg twice daily | 11%[1] | 1%[2] | |||
| 100 mg twice daily | 9%[1] | 1%[2] | |||
| 200 mg twice daily | 8%[1] | 1%[2] | |||
| 200 mg once daily | 7%[3] | 1%[2] | |||
| Osocimab | FOXTROT | Enoxaparin | |||
| 1.8 mg/kg (preoperative) | Met superiority criteria vs. enoxaparin[3] | 4.7%[3] | 5.9% |
*CRNM: Clinically Relevant Non-Major Bleeding
Table 2: Secondary Prevention of Stroke
| Drug/Dose | Trial | Primary Efficacy Outcome (Symptomatic Ischemic Stroke or Covert Brain Infarction) | Primary Safety Outcome (Major Bleeding) | Comparator (Symptomatic Ischemic Stroke or Covert Brain Infarction) | Comparator (Major Bleeding) |
| This compound | AXIOMATIC-SSP | No significant dose-response observed[4] | Did not meaningfully increase risk[4] | Placebo | |
| 25 mg once daily | 16.7%[4] | 16.8%[4] | |||
| 25 mg twice daily | 16.6%[4] | ||||
| 50 mg twice daily | 15.6%[4] | ||||
| 100 mg twice daily | 15.4%[4] | ||||
| 200 mg twice daily | 15.3%[4] |
Table 3: Stroke Prevention in Atrial Fibrillation (AF)
| Drug/Dose | Trial | Primary Efficacy Outcome (Stroke or Systemic Embolism) | Primary Safety Outcome (Major or CRNM* Bleeding) | Comparator (Stroke or Systemic Embolism) | Comparator (Major or CRNM* Bleeding) |
| Asundexian | OCEANIC-AF | Inferior to apixaban (HR 3.79)[5] | Lower than apixaban (HR 0.32 for major bleeding)[6] | Apixaban | |
| 50 mg once daily | 1.3%[5] | 0.2% (major bleeding)[6] | 0.4%[5] | 0.7% (major bleeding)[6] | |
| Abelacimab | AZALEA-TIMI 71 | Non-significant trend towards higher rates vs. rivaroxaban[7] | Significantly lower than rivaroxaban | Rivaroxaban | |
| 90 mg once monthly | 1.36 per 100 person-years[8] | 2.6 per 100 person-years[7] | 0.83 per 100 person-years[8] | 8.4 per 100 person-years[7] | |
| 150 mg once monthly | 1.21 per 100 person-years[8] | 3.2 per 100 person-years[7] |
*CRNM: Clinically Relevant Non-Major Bleeding
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for assessing the reproducibility of antithrombotic effects.
Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis
This model is utilized to evaluate the in vivo efficacy of anticoagulants in preventing venous thrombosis.
-
Animal Preparation: Male New Zealand White rabbits are anesthetized.
-
Shunt Creation: An arteriovenous shunt is created by connecting the carotid artery to the jugular vein using a silicone tube containing a cotton thread. The thread provides a thrombogenic surface.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously as a bolus followed by a continuous infusion.
-
Thrombosis Induction and Measurement: Blood is allowed to circulate through the shunt for a specified period (e.g., 40 minutes).
-
Endpoint Analysis: After the circulation period, the shunt is removed, and the cotton thread with the thrombus is carefully extracted and weighed. The reduction in thrombus weight in the drug-treated group compared to the vehicle group indicates the antithrombotic efficacy.
-
Pharmacodynamic Assessments: Blood samples are collected to measure pharmacodynamic markers such as activated partial thromboplastin time (aPTT) and prothrombin time (PT).
Electrically Mediated Carotid Arterial Thrombosis (ECAT) Model
This model is employed to assess the prevention of arterial thrombosis.
-
Animal Preparation: Male New Zealand White rabbits are anesthetized.
-
Surgical Procedure: The common carotid artery is isolated.
-
Thrombosis Induction: An electrical current is applied to the external surface of the carotid artery for a defined duration to induce endothelial injury and subsequent thrombus formation.[9]
-
Drug Administration: The test compound or vehicle is administered, typically as an intravenous infusion, prior to the electrical injury.
-
Blood Flow Monitoring: A flow probe is placed on the artery to continuously monitor blood flow. A decrease in blood flow indicates thrombus formation and vessel occlusion.
-
Endpoint Analysis: The primary endpoints are the maintenance of carotid blood flow and the final weight of the thrombus formed in the injured arterial segment.
Mandatory Visualization
Signaling Pathways
Caption: Simplified coagulation cascade showing the points of intervention for this compound, other FXI/XIa inhibitors, and traditional anticoagulants.
Experimental Workflow
Caption: General experimental workflow for assessing the antithrombotic effects of a novel anticoagulant from preclinical to clinical phases.
Conclusion
The available data suggests that this compound demonstrates a dose-dependent antithrombotic effect in both preclinical models and clinical settings, particularly in the prevention of VTE following major orthopedic surgery. A key aspect of its potential therapeutic advantage lies in the hypothesis that inhibiting Factor XIa may uncouple antithrombotic efficacy from bleeding risk. The clinical trial data, particularly from the AXIOMATIC-TKR study, provides evidence supporting a favorable bleeding profile for this compound compared to enoxaparin.[2][10]
However, the AXIOMATIC-SSP trial in secondary stroke prevention did not show a significant dose-response for the primary efficacy endpoint, highlighting the complexity of thrombosis in different clinical scenarios.[4] Furthermore, the comparison with other novel anticoagulants targeting the intrinsic pathway, such as asundexian and abelacimab, reveals a competitive landscape where the optimal balance of efficacy and safety is still being defined. The OCEANIC-AF trial, for instance, showed asundexian to be inferior to apixaban in preventing stroke in AF patients, despite a lower bleeding risk.[5][11] In contrast, the AZALEA-TIMI 71 trial demonstrated a significant reduction in bleeding with abelacimab compared to rivaroxaban in a similar patient population, though with a non-significant trend towards higher ischemic events.[7][8]
For researchers and drug development professionals, the reproducibility of this compound's antithrombotic effects appears robust in the context of VTE prevention. Further large-scale Phase III trials are necessary to definitively establish its efficacy and safety across a broader range of thrombotic disorders and to fully elucidate its comparative effectiveness against both traditional and other novel anticoagulants. The detailed experimental protocols provided in this guide can serve as a basis for designing further studies to independently verify and expand upon the existing findings.
References
- 1. Antithrombotic Treatment With Factor XIa Inhibition to Optimize Management of Acute Thromboembolic Events in Total Knee Replacement - American College of Cardiology [acc.org]
- 2. markets.financialcontent.com [markets.financialcontent.com]
- 3. medscape.com [medscape.com]
- 4. Safety and efficacy of factor XIa inhibition with this compound for secondary stroke prevention (AXIOMATIC-SSP): a phase 2, international, randomised, double-blind, placebo-controlled, dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Asundexian Versus Apixaban in Patients With Atrial Fibrillation - American College of Cardiology [acc.org]
- 7. Abelacimab Has Fewer Bleeds Than Rivaroxaban, But Study Has Several Important Biases | AAFP [aafp.org]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. OCEANIC AF – Asundexian is inferior to apixaban for stroke prevention in patients with atrial fibrillation | Cardiology Now [cardiologynownews.org]
cross-validation of different coagulation assays for measuring milvexian activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different coagulation assays for the measurement of milvexian activity. This compound is an oral, direct-acting inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3][4] Accurate measurement of its anticoagulant effect is crucial for both clinical development and research applications. This document outlines the performance of various assays, supported by experimental data, to guide the selection of the most appropriate method for assessing this compound's pharmacodynamic effects.
Executive Summary
The activated Partial Thromboplastin Time (aPTT) assay is the most responsive and widely utilized method for monitoring the anticoagulant activity of this compound.[2][3][5] The sensitivity of the aPTT assay, however, is highly dependent on the choice of reagent, with those containing kaolin or ellagic acid as contact activators demonstrating the highest sensitivity.[2][6] In contrast, the Prothrombin Time (PT) assay shows minimal to no response to this compound, which is consistent with its mechanism of targeting the intrinsic pathway.[3][7] The utility of the dilute Prothrombin Time (dPT) and the anti-Factor Xa (anti-FXa) assays for measuring this compound activity is not well-established and is likely limited due to their targets within the coagulation cascade.
Data Presentation: Comparison of aPTT Reagent Sensitivity to this compound
The following table summarizes the sensitivity of six commercially available aPTT reagents to this compound, as determined by the concentration required to double the baseline clotting time (EC2x). A lower EC2x value indicates higher sensitivity.
| aPTT Reagent Activator | Phospholipid Composition | Mean EC2x (μM) | Coefficient of Variation (%) |
| Ellagic Acid | Purified Soy Phosphatides | 0.8 | 5.6 - 7.9 |
| Kaolin | Cephalin | 0.9 | 7.1 - 8.0 |
| Silica | Synthetic Phospholipids | 1.5 | Not Reported |
| Silica | Natural & Synthetic Phospholipids | 1.8 | Not Reported |
| Ellagic Acid | Synthetic Phospholipids | 2.0 | Not Reported |
| Silica | Rabbit Brain Phospholipids | 2.5 | Not Reported |
Data adapted from a study evaluating the sensitivity of commercial aPTT reagents to this compound in platelet-poor plasma from healthy adult volunteers.[2][6]
Signaling Pathways and Assay Targets
The following diagram illustrates the coagulation cascade and the points of action for this compound and various coagulation assays.
Caption: Coagulation cascade showing the site of action for this compound and the pathways measured by different assays.
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay for this compound
This protocol is adapted from methodologies used in studies evaluating the pharmacodynamic effects of this compound.[2][6]
1. Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. In the presence of an FXIa inhibitor like this compound, the time to clot formation is prolonged in a dose-dependent manner.[3][5]
2. Materials:
-
Platelet-poor plasma (PPP) from citrated whole blood.
-
This compound standard solutions of known concentrations.
-
aPTT reagent (containing a contact activator like kaolin or ellagic acid and phospholipids).
-
Calcium chloride (CaCl2) solution (typically 25 mM).
-
Coagulation analyzer.
-
Control plasmas (normal and abnormal).
3. Sample Preparation:
-
Prepare platelet-poor plasma by centrifuging citrated whole blood at approximately 1500 x g for 15 minutes.
-
Spike the PPP with known concentrations of this compound or vehicle (e.g., DMSO) to generate a standard curve.
4. Procedure:
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Pipette a specific volume of the plasma sample (spiked with this compound or control) into a cuvette within the coagulation analyzer.
-
Add the aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.
-
Initiate the clotting reaction by adding the pre-warmed CaCl2 solution.
-
The coagulation analyzer will measure the time taken for a fibrin clot to form.
5. Data Analysis:
-
A standard curve is generated by plotting the aPTT clotting time (in seconds) against the corresponding this compound concentration.
-
The anticoagulant effect of this compound in unknown samples can be quantified by interpolating their aPTT values on the standard curve.
-
Results can also be expressed as a ratio of the patient's aPTT to the mean normal aPTT.
Dilute Prothrombin Time (dPT) and Anti-Factor Xa (anti-FXa) Assays
While the aPTT is the primary pharmacodynamic assay for this compound, a brief discussion of dPT and anti-FXa assays is warranted.
-
Dilute Prothrombin Time (dPT): The dPT assay is a modification of the PT test that increases its sensitivity to phospholipid-dependent inhibitors of the extrinsic pathway, primarily lupus anticoagulants.[8] Since this compound targets the intrinsic pathway, the dPT is not expected to be a sensitive measure of its activity.
-
Anti-Factor Xa (anti-FXa) Assay: This chromogenic assay is designed to measure the activity of drugs that inhibit Factor Xa.[9] As this compound is a highly selective inhibitor of Factor XIa, the standard anti-FXa assay is not an appropriate method for quantifying its anticoagulant effect. A specific chromogenic anti-FXIa assay would be required for this purpose but is not yet widely available for routine monitoring.
Experimental Workflow
The following diagram outlines the general workflow for the cross-validation of coagulation assays for measuring this compound activity.
Caption: General workflow for the in vitro cross-validation of coagulation assays for this compound.
Conclusion
For the accurate and sensitive measurement of this compound's anticoagulant activity, the activated Partial Thromboplastin Time (aPTT) assay is the recommended method. The choice of aPTT reagent is critical, with formulations containing kaolin or ellagic acid activators providing the most robust response. The Prothrombin Time (PT), dilute Prothrombin Time (dPT), and anti-Factor Xa (anti-FXa) assays are not suitable for monitoring this compound due to its specific mechanism of action as a Factor XIa inhibitor. The information and protocols provided in this guide are intended to assist researchers and drug development professionals in the effective assessment of this compound's pharmacodynamic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Discovery of this compound, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. (CHEMB... - ChEMBL [ebi.ac.uk]
- 5. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of this compound in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. labcorp.com [labcorp.com]
- 9. researchgate.net [researchgate.net]
Milvexian vs. Placebo in Patients on Dual Antiplatelet Therapy: A Comparative Guide
An objective analysis of the efficacy and safety of the investigational Factor XIa inhibitor, milvexian, when added to dual antiplatelet therapy (DAPT) in patients following an acute non-cardioembolic ischemic stroke or transient ischemic attack (TIA).
This guide provides a comprehensive comparison of this compound and placebo based on the pivotal Phase 2 AXIOMATIC-SSP clinical trial. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data, protocols, and the underlying mechanism of action.
Efficacy and Safety Data
The AXIOMATIC-SSP trial evaluated five different dosing regimens of this compound against a placebo in patients who were also receiving standard dual antiplatelet therapy (aspirin and clopidogrel). The primary efficacy endpoint was a composite of new symptomatic ischemic stroke and new covert brain infarction detected by MRI at 90 days. The principal safety outcome was major bleeding.[1][2]
| Outcome at 90 Days | Placebo (n=682) | This compound 25 mg QD (n=325) | This compound 25 mg BID (n=313) | This compound 50 mg BID (n=325) | This compound 100 mg BID (n=306) | This compound 200 mg BID (n=344) |
| Primary Efficacy Endpoint | ||||||
| Symptomatic Ischemic Stroke or Covert Brain Infarction (%) | 16.8% | 16.7% | 16.6% | 15.6% | 15.4% | 15.3% |
| Key Secondary and Safety Endpoints | ||||||
| Symptomatic Ischemic Stroke (%) | 6% | 4-5% | 4-5% | 4-5% | 4-5% | 8% |
| Major Bleeding (BARC Type 3 or 5) (%) | 1% | 1% | 1% | 2% | 2% | 1% |
| Any Bleeding (BARC) (%) | 7.9% | 10.8% | 8.6% | 12.3% | 13.1% | 10.2% |
Data sourced from the AXIOMATIC-SSP trial results published in The Lancet Neurology and presented at the European Society of Cardiology Congress 2022.[1][3][4]
The trial did not show a significant dose-dependent reduction in the primary composite endpoint of symptomatic ischemic stroke or covert brain infarction.[3][4] However, a prespecified secondary analysis suggested a numerical reduction in symptomatic ischemic strokes at the lower to mid doses of this compound compared to placebo, with the exception of the highest dose.[4] Importantly, there was no meaningful increase in the risk of major bleeding with this compound compared to placebo.[3]
Experimental Protocols
AXIOMATIC-SSP Trial Design
The AXIOMATIC-SSP (Antithrombotic Treatment with Factor XIa Inhibition to Optimize Management of Acute Thromboembolic Events for Secondary Stroke Prevention) was a Phase 2, international, randomized, double-blind, placebo-controlled, dose-finding trial.[3][5]
-
Patient Population: The study enrolled 2,366 participants aged 40 years or older who had experienced an acute (within 48 hours) non-cardioembolic ischemic stroke or a high-risk TIA.[3][5] Key inclusion criteria included a National Institutes of Health Stroke Scale (NIHSS) score of 7 or less and an ABCD2 score of 6 or greater for TIA patients.[2][6]
-
Treatment Arms: Participants were randomly assigned in a 1:1:1:1:1:2 ratio to receive one of five doses of this compound (25 mg once daily, 25 mg twice daily, 50 mg twice daily, 100 mg twice daily, or 200 mg twice daily) or a matching placebo for 90 days.[3][5]
-
Background Therapy: All participants received standard-of-care dual antiplatelet therapy, consisting of clopidogrel 75 mg daily for the first 21 days and aspirin 100 mg daily for the entire 90-day period.[3][5]
-
Endpoints: The primary efficacy endpoint was the composite of new symptomatic ischemic stroke or new covert brain infarction detected by MRI at day 90.[1][2] The main safety outcome was major bleeding, as defined by the Bleeding Academic Research Consortium (BARC) criteria (Type 3 or 5).[2]
Mechanism of Action and Experimental Workflow
Signaling Pathway of this compound
This compound is an oral, small-molecule inhibitor of Factor XIa (FXIa).[3] By selectively targeting FXIa, this compound inhibits the intrinsic pathway of the coagulation cascade. This pathway is believed to be more critical for the development of thrombosis than for maintaining hemostasis, which may explain the observed potential for antithrombotic efficacy with a lower risk of bleeding compared to anticoagulants that target downstream factors like Factor Xa or thrombin.[3]
References
- 1. Bristol Myers Squibb - Late-Breaking Results From Phase 2 AXIOMATIC-SSP Study of this compound, an Investigational Oral Factor XIa Inhibitor, Show Favorable Antithrombotic Profile in Combination With Dual Antiplatelet Therapy [news.bms.com]
- 2. phri.ca [phri.ca]
- 3. Safety and efficacy of factor XIa inhibition with this compound for secondary stroke prevention (AXIOMATIC-SSP): a phase 2, international, randomised, double-blind, placebo-controlled, dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound’s ability to protect against secondary strokes comes into question | springermedicine.com [springermedicine.com]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. Antithrombotic Treatment With Factor XIa Inhibition to Optimize Management of Acute Thromboembolic Events for Secondary Stroke Prevention - American College of Cardiology [acc.org]
Milvexian: A New Frontier in Anticoagulation with a Focus on Bleeding Risk Reduction
An in-depth comparison of the novel Factor XIa inhibitor, milvexian, against established direct oral anticoagulants (DOACs) reveals a promising safety profile, particularly concerning bleeding events. This guide synthesizes available clinical trial data, delves into the experimental protocols, and visually contrasts the mechanisms of action to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The quest for safer anticoagulants has led to the development of a new class of drugs targeting Factor XIa, a key component of the intrinsic pathway of blood coagulation. This compound, an oral Factor XIa inhibitor, is at the forefront of this innovation, with Phase 2 clinical trial data suggesting a dissociation between its antithrombotic efficacy and the risk of bleeding, a significant concern with current DOACs that target Factor Xa or thrombin.
Comparative Analysis of Bleeding Risk: this compound vs. Standard DOACs
An indirect comparison of bleeding rates from key clinical trials highlights the potential safety advantages of this compound. The following tables summarize the incidence of major and clinically relevant non-major (CRNM) bleeding events for this compound and other widely used DOACs. It is important to note that these are not head-to-head comparisons and patient populations and trial designs may differ.
Table 1: Bleeding Risk of this compound in Phase 2 Clinical Trials
| Clinical Trial | Indication | This compound Dosage | Comparator | Major Bleeding | Major or CRNM Bleeding |
| AXIOMATIC-TKR | Venous Thromboembolism (VTE) Prevention after Total Knee Replacement | Various doses | Enoxaparin 40mg once daily | 0% | 1% |
| AXIOMATIC-SSP | Secondary Stroke Prevention | Various doses (on background antiplatelet therapy) | Placebo (on background antiplatelet therapy) | 1-2% | Not Reported |
Table 2: Bleeding Risk of Other DOACs in Pivotal Clinical Trials
| Drug (Trial) | Indication | Comparator | Major Bleeding (Annualized Rate) | Major or CRNM Bleeding (Annualized Rate) |
| Apixaban (ARISTOTLE) | Atrial Fibrillation | Warfarin | 2.13% | 4.07% |
| Rivaroxaban (ROCKET AF) | Atrial Fibrillation | Warfarin | 3.6% | 14.9% |
| Edoxaban (ENGAGE AF-TIMI 48) | Atrial Fibrillation | Warfarin | 2.75% (60mg dose) | Not Reported Separately |
| Dabigatran (RE-LY) | Atrial Fibrillation | Warfarin | 3.11% (150mg dose) | Not Reported Separately |
Unraveling the Mechanism: A Tale of Two Pathways
The differential bleeding risk between this compound and other DOACs can be attributed to their distinct targets within the coagulation cascade. While Factor Xa and thrombin are central to both physiological hemostasis (the process that stops bleeding at the site of injury) and pathological thrombosis, Factor XIa is believed to play a more significant role in the amplification of thrombus formation with a lesser role in initial hemostasis. By selectively inhibiting Factor XIa, this compound is hypothesized to uncouple antithrombotic efficacy from bleeding risk.
Deep Dive into Experimental Protocols
A nuanced comparison of bleeding risk requires a thorough understanding of the methodologies employed in the respective clinical trials.
This compound: AXIOMATIC-TKR and AXIOMATIC-SSP Trial Protocols
-
AXIOMATIC-TKR: This Phase 2, randomized, open-label, parallel-group, dose-ranging multicenter study evaluated the efficacy and safety of this compound for the prevention of VTE in patients undergoing elective total knee replacement surgery.[1] Patients were randomized to receive one of seven postoperative regimens of this compound or enoxaparin (40 mg once daily). The primary efficacy outcome was the composite of asymptomatic deep-vein thrombosis, confirmed symptomatic VTE, or death from any cause. The principal safety outcome was any bleeding, defined as a composite of major, clinically relevant nonmajor, and minimal bleeding.[2] Major bleeding was defined according to the International Society on Thrombosis and Haemostasis (ISTH) criteria.[2]
-
AXIOMATIC-SSP: This Phase 2, international, randomized, double-blind, placebo-controlled, dose-finding trial assessed the safety and efficacy of five doses of this compound compared with placebo in patients with a recent ischemic stroke or transient ischemic attack (TIA) who were also receiving background single or dual antiplatelet therapy.[3] The primary efficacy endpoint was the composite of ischemic stroke or covert brain infarction on MRI at 90 days. The main safety outcome was major bleeding, defined as type 3 or 5 bleeding according to the Bleeding Academic Research Consortium (BARC) criteria.[4]
DOACs: Pivotal Trial Protocols
-
Apixaban (ARISTOTLE): This randomized, double-blind trial compared apixaban with warfarin for the prevention of stroke or systemic embolism in patients with atrial fibrillation and at least one additional risk factor for stroke.[5] The primary safety outcome was major bleeding, defined according to the ISTH criteria.[6] Clinically relevant non-major (CRNM) bleeding was defined as overt bleeding not meeting the criteria for major bleeding but requiring medical intervention, an unscheduled visit, temporary cessation of the study drug, or was associated with discomfort or impairment of daily activities.[7]
-
Rivaroxaban (ROCKET AF): This randomized, double-blind, double-dummy, noninferiority trial compared once-daily oral rivaroxaban with dose-adjusted warfarin for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation at moderate to high risk for stroke.[8] The primary safety outcome was a composite of major and nonmajor clinically relevant bleeding events.[9] Major bleeding was defined according to the ISTH criteria.[10]
-
Edoxaban (ENGAGE AF-TIMI 48): This randomized, double-blind, double-dummy trial compared two once-daily regimens of edoxaban with warfarin in patients with moderate-to-high-risk atrial fibrillation.[11] The primary safety end point was major bleeding during treatment, as defined by the ISTH criteria.[12]
-
Dabigatran (RE-LY): In this randomized, open-label trial with blinded endpoint evaluation, two fixed doses of dabigatran were compared with open-label warfarin in patients with atrial fibrillation at risk for stroke.[13] The primary safety outcome was major bleeding, defined as a reduction in the hemoglobin level of at least 2 g/dL, transfusion of at least 2 units of blood, or symptomatic bleeding in a critical area or organ.[14]
Conclusion
The available data from Phase 2 trials position this compound as a promising anticoagulant with a potentially superior safety profile concerning bleeding risk compared to established DOACs. Its novel mechanism of targeting Factor XIa offers a targeted approach to thrombosis that may spare physiological hemostasis. As the results from ongoing Phase 3 trials become available, a more direct and definitive comparison will be possible, further elucidating the role of this compound in the future of anticoagulation therapy. The detailed experimental protocols and the distinct signaling pathways outlined in this guide provide a foundational understanding for interpreting these forthcoming data and for guiding future research in this exciting field.
References
- 1. Rationale and design of the AXIOMATIC-SSP phase II trial: Antithrombotic treatment with factor XIa inhibition to Optimize Management of Acute Thromboembolic events for Secondary Stroke Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antithrombotic Treatment With Factor XIa Inhibition to Optimize Management of Acute Thromboembolic Events in Total Knee Replacement - American College of Cardiology [acc.org]
- 3. Characterization of Major and Clinically Relevant Non-Major Bleeds in the APEX Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationale and design of the AXIOMATIC-SSP phase II trial: Antithrombotic treatment with factor XIa inhibition to Optimize Management of Acute Thromboembolic events for Secondary Stroke Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Major bleeding in patients with atrial fibrillation receiving apixaban or warfarin: The ARISTOTLE Trial (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation): Predictors, Characteristics, and Clinical Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Table 15, Minor Bleeding Definitions - Safety, Effectiveness, and Cost-Effectiveness of New Oral Anticoagulants Compared with Warfarin in Preventing Stroke and Other Cardiovascular Events in Patients with Atrial Fibrillation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rxfiles.ca [rxfiles.ca]
- 9. Primary and key secondary results from the ROCKET AF trial, and their implications on clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Effective Anticoagulation With Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48 - American College of Cardiology [acc.org]
- 12. Outcomes With Edoxaban Versus Warfarin in Patients With Previous Cerebrovascular Events: Findings From ENGAGE AF-TIMI 48 (Effective Anticoagulation With Factor Xa Next Generation in Atrial Fibrillation-Thrombolysis in Myocardial Infarction 48) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hrsonline.org [hrsonline.org]
- 14. ahajournals.org [ahajournals.org]
Milvexian for Venous Thromboembolism Prevention: A Comparative Analysis Against Standard Care
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety of the investigational oral Factor XIa (FXIa) inhibitor, milvexian, with standard care for the prevention of venous thromboembolism (VTE). The analysis is primarily based on data from the Phase 2 AXIOMATIC-TKR clinical trial, which evaluated this compound against enoxaparin in patients undergoing total knee replacement surgery.
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
This compound is an orally bioavailable, small-molecule inhibitor of Factor XIa, a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By selectively targeting FXIa, this compound is designed to inhibit the amplification of thrombin generation, a key step in the formation of pathological blood clots, while potentially preserving the initial hemostasis that is crucial for preventing excessive bleeding.[1] This targeted approach suggests a wider therapeutic window compared to anticoagulants that act on downstream targets like Factor Xa or thrombin.[3][4]
Caption: this compound inhibits Factor XIa, a key enzyme in the intrinsic coagulation pathway.
Pivotal Clinical Evidence: The AXIOMATIC-TKR Trial
The primary data on this compound's efficacy in VTE prevention comes from the AXIOMATIC-TKR study, a Phase 2, randomized, open-label, parallel-group, dose-ranging trial.[3][5][6]
Experimental Protocol: AXIOMATIC-TKR
-
Objective: To evaluate the efficacy and safety of various doses of oral this compound compared with subcutaneous enoxaparin for preventing VTE after elective total knee replacement surgery.[5][6]
-
Patient Population: The trial enrolled 1,242 patients undergoing knee arthroplasty.[6][7]
-
Intervention: Patients were randomized to one of seven postoperative regimens of this compound (25 mg, 50 mg, 100 mg, or 200 mg twice daily; or 25 mg, 50 mg, or 200 mg once daily) or the standard care comparator, enoxaparin (40 mg once daily).[6][7] Treatment was administered for 10-14 days.[8]
-
Primary Efficacy Outcome: A composite of asymptomatic deep-vein thrombosis (DVT) detected by mandatory venography, confirmed symptomatic VTE, or death from any cause.[3][6][9]
-
Primary Safety Outcome: Bleeding events, including major bleeding, clinically relevant non-major (CRNM) bleeding, and any bleeding.[6][7]
Caption: Workflow of the AXIOMATIC-TKR Phase 2 clinical trial.
Data Presentation: Efficacy and Safety Outcomes
The AXIOMATIC-TKR trial demonstrated a dose-dependent reduction in the risk of postoperative VTE with this compound compared to enoxaparin, without an apparent increase in bleeding risk.[3][4]
Table 1: Efficacy Outcome (Incidence of VTE)
The primary efficacy outcome was a composite of asymptomatic DVT, confirmed symptomatic VTE, or all-cause mortality.
| Treatment Group | N | Incidence of VTE | VTE Rate (%) |
| This compound (Twice Daily) | |||
| 25 mg | 129 | 27 | 21% |
| 50 mg | 124 | 14 | 11% |
| 100 mg | 134 | 12 | 9% |
| 200 mg | 131 | 10 | 8% |
| Combined Twice-Daily Doses | 518 | 63 | 12% |
| This compound (Once Daily) | |||
| 25 mg | 28 | 7 | 25% |
| 50 mg | 127 | 30 | 24% |
| 200 mg | 123 | 8 | 7% |
| Standard Care | |||
| Enoxaparin 40 mg (Once Daily) | 252 | 54 | 21% |
Data sourced from multiple reports on the AXIOMATIC-TKR trial.[3][6][7][9][10]
Key Efficacy Findings:
-
A significant dose-response relationship for VTE prevention was observed with twice-daily this compound (p<0.001).[3][6][7]
-
The overall VTE incidence of 12% in the combined twice-daily this compound groups was significantly lower than a prespecified benchmark rate of 30% (p<0.001).[4][6]
-
Daily doses of this compound at 100 mg or more were found to be superior to enoxaparin for VTE prevention.[4][10]
Table 2: Safety Outcomes (Bleeding Events)
The principal safety outcome was bleeding. The data showed comparable or lower rates of bleeding for this compound across a wide dose range compared to enoxaparin.
| Bleeding Event | This compound (All Doses Combined) | Enoxaparin 40 mg |
| N | 923 | 296 |
| Any Bleeding | 4% (38 patients) | 4% (12 patients) |
| Major Bleeding | 0 | 1 patient |
| Major or CRNM Bleeding | 1% | 2% |
| Serious Adverse Events | 2% | 4% |
Data sourced from multiple reports on the AXIOMATIC-TKR trial.[3][9][10]
Key Safety Findings:
-
There was no apparent dose-dependent increase in bleeding with this compound across a 16-fold dose range.[3][4]
-
The rates of any bleeding were identical between the combined this compound groups and the enoxaparin group (4%).[3][7][10]
-
No major bleeding events were reported in any this compound group, compared to one in the enoxaparin group.[4][10]
-
The rate of major or clinically relevant non-major bleeding was lower in the this compound groups (1%) compared to the enoxaparin group (2%).[3][9][11]
Conclusion
The Phase 2 AXIOMATIC-TKR trial provides proof-of-principle that the oral Factor XIa inhibitor this compound is an effective antithrombotic agent for VTE prevention in patients undergoing major orthopedic surgery.[4][7] this compound demonstrated a dose-dependent reduction in VTE, with higher doses showing superiority over the standard of care, enoxaparin.[10] Critically, this increased efficacy was not accompanied by an increased risk of bleeding, suggesting a favorable safety profile and a potentially wide therapeutic window.[3][4]
These promising results support the continued investigation of this compound in larger Phase 3 clinical trials to confirm its efficacy and safety profile across a broader range of patients and clinical scenarios.[3][12] If these findings are borne out, Factor XIa inhibition with agents like this compound could represent a significant advancement in thromboprophylaxis, offering a safer oral alternative to current anticoagulants.[3]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. AXIOMATIC-TKR: this compound Promising for VTE Prevention | tctmd.com [tctmd.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor this compound Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [prnewswire.com]
- 6. This compound for the Prevention of Venous Thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AXIOMATIC-TKR: Oral Factor Xla Inhibitor For the Prevention of Venous Thromboembolism - American College of Cardiology [acc.org]
- 8. Bristol Myers Squibb - Late-Breaking Results From Phase 2 AXIOMATIC-SSP Study of this compound, an Investigational Oral Factor XIa Inhibitor, Show Favorable Antithrombotic Profile in Combination With Dual Antiplatelet Therapy [news.bms.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound for the Prevention of Venous Thromboembolism | by InpharmD™ | Medium [inpharmd.medium.com]
- 12. This compound: A Focus on a New Oral Anticoagulant that Targets Factor XIa for Thromboembolism Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Milvexian and Oral Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the novel Factor XIa inhibitor, milvexian, and established direct oral Factor Xa (FXa) inhibitors, including apixaban, rivaroxaban, edoxaban, and betrixaban. The information presented is intended to support research and development efforts in the field of anticoagulation.
Mechanism of Action: A Key Distinction
It is crucial to note the fundamental difference in the mechanism of action between this compound and the other drugs discussed in this guide. This compound is a direct, oral inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2] In contrast, apixaban, rivaroxaban, edoxaban, and betrixaban are direct inhibitors of Factor Xa (FXa), a component of the common pathway of coagulation.[3][4][5] This distinction in their targets within the coagulation cascade may have implications for their efficacy and safety profiles, particularly concerning bleeding risk.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and the selected FXa inhibitors. These values are derived from various clinical studies and represent a general overview. Individual patient characteristics can influence these parameters.
| Parameter | This compound | Apixaban | Rivaroxaban | Edoxaban | Betrixaban |
| Tmax (hours) | 2.0 - 4.0[1][6] | 3.0 - 4.0[7][8] | 2.0 - 4.0[9][10] | 1.0 - 2.0[5][11] | 3.0 - 4.0[12][13] |
| Half-life (hours) | 9.0 - 15.0[1][6] | ~12[3][8] | 5.0 - 9.0 (young), 11.0 - 13.0 (elderly)[14][15] | 10.0 - 14.0[5][11] | 19.0 - 27.0 (effective)[12][16] |
| Bioavailability (%) | Not established | ~50[3] | 80 - 100 (10 mg), ≥80 with food (15/20 mg)[4][9] | ~62[5][11] | ~34[12] |
| Protein Binding (%) | Moderate to high[6] | ~87[3] | 92 - 95[15] | ~55[17] | ~60[12] |
| Metabolism | CYP3A4/5 substrate | Primarily CYP3A4/5[3] | CYP3A4, CYP2J2, and CYP-independent mechanisms[4] | Minimal; CES1, CYP3A4/5, hydrolysis, glucuronidation[17] | Not metabolized by CYP enzymes[12] |
| Excretion | 6.9% - 17.8% renal[18] | ~27% renal[3][8] | ~33% renal (unchanged)[14] | ~50% renal (unchanged)[5][11] | ~11% renal[19] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Coagulation cascade showing the points of inhibition for this compound (Factor XIa) and FXa inhibitors.
Caption: A typical experimental workflow for a comparative pharmacokinetic study of oral anticoagulants.
Experimental Protocols
The data presented in this guide are derived from human clinical trials. A generalized protocol for a comparative, single-dose, crossover pharmacokinetic study is outlined below.
1. Study Design:
-
A randomized, open-label, two-period, two-sequence, crossover design is frequently employed.
-
A washout period of sufficient duration (typically at least 5-7 half-lives of the drugs) separates the two treatment periods to prevent carry-over effects.
2. Subject Population:
-
Healthy adult male and/or female volunteers are typically recruited.
-
Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize variability. Key criteria often include age, body mass index (BMI), and normal renal and hepatic function.
3. Drug Administration:
-
Subjects receive a single oral dose of the test drug (e.g., this compound) and the reference drug (e.g., an FXa inhibitor) in a randomized sequence.
-
The drugs are administered with a standardized volume of water after an overnight fast. Food and fluid intake are controlled post-dose to minimize effects on drug absorption.
4. Blood Sampling:
-
Serial venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predefined time points before and after drug administration.
-
Typical sampling time points include 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.
5. Bioanalytical Method:
-
Plasma is separated from the blood samples by centrifugation and stored frozen (e.g., at -70°C) until analysis.
-
Drug concentrations in plasma are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This method should be specific, sensitive, accurate, and precise.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and each drug using non-compartmental analysis.
-
Key parameters calculated include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
7. Statistical Analysis:
-
The pharmacokinetic parameters are statistically analyzed to compare the bioavailability of the two drugs.
-
An analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values.
-
The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters are calculated to assess bioequivalence.
This guide provides a foundational comparison of the pharmacokinetics of this compound and several key FXa inhibitors. Further research and clinical studies are ongoing to fully elucidate the clinical implications of these pharmacokinetic differences.
References
- 1. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of this compound in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rivaroxaban - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Dose Pharmacokinetics of this compound in Participants with Mild or Moderate Hepatic Impairment Compared with Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Betrixaban: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. XARELTO - Pharmacokinetics and Pharmacodynamics [jnjmedicalconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. Edoxaban - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Clinical Pharmacokinetics and Pharmacodynamics of Direct Oral Anticoagulants in Patients with Renal Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Non-Inferiority of Milvexian to Apixaban for Stroke Prevention: A Comparative Guide for Researchers
An objective analysis of the Factor XIa inhibitor, milvexian, and the established Factor Xa inhibitor, apixaban, for stroke prevention. This guide synthesizes available clinical trial data, experimental protocols, and mechanisms of action to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of this compound and apixaban, two anticoagulant medications used for stroke prevention. The primary focus is on the ongoing evaluation of this compound's non-inferiority to the current standard-of-care, apixaban. While the pivotal head-to-head Phase 3 trial, LIBREXIA AF, is still underway, this document summarizes the existing clinical data, outlines the methodologies of key studies, and illustrates the distinct mechanisms of action of each compound.
Mechanism of Action: Targeting Different Points in the Coagulation Cascade
The anticoagulant effects of this compound and apixaban stem from their inhibition of different key factors in the coagulation cascade.
This compound , an investigational oral agent, is a direct inhibitor of Factor XIa (FXIa).[1][2] By targeting FXIa, which is part of the intrinsic pathway of blood coagulation, this compound is hypothesized to prevent the formation of pathological blood clots while potentially carrying a lower risk of bleeding compared to anticoagulants that target downstream factors.[1][3] The inhibition of FXIa interrupts the amplification of thrombin generation.[4]
Apixaban , a widely prescribed oral anticoagulant, is a direct and selective inhibitor of Factor Xa (FXa).[5][6] Factor Xa is a crucial enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, responsible for converting prothrombin to thrombin.[6][7] By inhibiting both free and clot-bound FXa, apixaban effectively reduces thrombin generation and subsequent fibrin clot formation.[5][8][9]
Figure 1: Simplified Coagulation Cascade and Drug Targets
Clinical Trial Data: A Look at the Evidence
Direct non-inferiority data from a completed head-to-head trial is not yet available. However, the Phase 2 AXIOMATIC-SSP trial provides insights into the safety and efficacy of this compound for secondary stroke prevention.
AXIOMATIC-SSP Phase 2 Trial Results
The AXIOMATIC-SSP trial was a dose-finding study evaluating this compound in patients who had experienced an acute non-cardioembolic ischemic stroke or transient ischemic attack.[10] Patients received this compound in addition to dual antiplatelet therapy.[11] While the study did not show a significant reduction in the primary composite endpoint of ischemic stroke or covert brain infarction, it did demonstrate a numerical reduction in recurrent symptomatic ischemic strokes at several doses with a favorable safety profile.[10][11]
| Dose Group | Symptomatic Ischemic Stroke Incidence Rate | Relative Risk Reduction vs. Placebo (Approximate) | Major Bleeding |
| Placebo | 5.5% | - | 1% |
| This compound 25 mg QD | - | - | 1% |
| This compound 25 mg BID | 4.6% | 17% | 1% |
| This compound 50 mg BID | 3.8% | 31% | 2% |
| This compound 100 mg BID | 4.0% | 27% | 2% |
| This compound 200 mg BID | - | - | 1% |
| Data sourced from the AXIOMATIC-SSP trial press release.[10][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the experimental designs for the AXIOMATIC-SSP and the ongoing LIBREXIA AF trials.
AXIOMATIC-SSP Trial Protocol
-
Study Design: A Phase 2, international, randomized, double-blind, placebo-controlled, dose-finding trial.[12]
-
Participants: 2,366 patients with an acute non-cardioembolic ischemic stroke or high-risk transient ischemic attack.[12][13]
-
Intervention: Participants were randomized to receive one of five doses of this compound or a placebo for 90 days, in addition to background dual antiplatelet therapy (clopidogrel and aspirin) for the first 21 days, followed by single antiplatelet therapy.[11][12]
-
Primary Efficacy Outcome: The composite of symptomatic ischemic stroke or covert brain infarction detected by MRI at 90 days.[12][13]
-
Primary Safety Outcome: Major bleeding events.[12]
Figure 2: AXIOMATIC-SSP Experimental Workflow
LIBREXIA AF Trial Protocol (Ongoing)
The LIBREXIA AF trial is a head-to-head comparison designed to establish the non-inferiority of this compound to apixaban.[3][14][15]
-
Study Design: A global Phase 3, randomized, double-blind, double-dummy, parallel-group, event-driven, active-controlled trial.[14][16]
-
Participants: Approximately 15,500 participants with atrial fibrillation.[3][14]
-
Intervention: Participants are randomly assigned to receive either this compound (100 mg twice daily) or apixaban (5 mg or 2.5 mg twice daily, based on label indications).[3][15]
-
Primary Efficacy Objective: To determine if this compound is non-inferior to apixaban in preventing the composite of stroke and systemic embolism.[3][14]
-
Principal Safety Objective: To assess if this compound is superior to apixaban in reducing the risk of major bleeding events as defined by the International Society on Thrombosis and Haemostasis (ISTH).[3][14]
Figure 3: LIBREXIA AF Experimental Workflow
Future Outlook
The completion of the LIBREXIA AF trial, with an estimated primary completion date in late 2026, will be a critical determinant of this compound's role in stroke prevention for patients with atrial fibrillation.[17] The results will provide the first large-scale, direct comparison against a current standard of care, apixaban. Should this compound demonstrate non-inferior efficacy for stroke prevention with a superior safety profile, particularly a lower risk of major bleeding, it could represent a significant advancement in anticoagulant therapy. Researchers and clinicians eagerly await these findings to better understand the clinical utility of targeting Factor XIa.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Apixaban - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Apixaban? [synapse.patsnap.com]
- 7. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. droracle.ai [droracle.ai]
- 10. Bristol Myers Squibb - Late-Breaking Results From Phase 2 AXIOMATIC-SSP Study of this compound, an Investigational Oral Factor XIa Inhibitor, Show Favorable Antithrombotic Profile in Combination With Dual Antiplatelet Therapy [news.bms.com]
- 11. medscape.com [medscape.com]
- 12. Safety and efficacy of factor XIa inhibition with this compound for secondary stroke prevention (AXIOMATIC-SSP): a phase 2, international, randomised, double-blind, placebo-controlled, dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medpagetoday.com [medpagetoday.com]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. This compound vs apixaban for stroke prevention in atrial fibrillation: The LIBREXIA atrial fibrillation trial rationale and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jdc.jefferson.edu [jdc.jefferson.edu]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safe Disposal of Milvexian: A Guide for Laboratory Professionals
Milvexian, an investigational oral factor XIa inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), adherence to proper disposal protocols is essential for all laboratory chemicals.[2][3] This guide provides detailed procedures for the safe disposal of this compound in a research setting.
Key Chemical and Safety Data
For easy reference, the following table summarizes essential information for this compound.
| Property | Data | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | BMS-986177; JNJ-70033093 | [2] |
| CAS Number | 1802425-99-5 | [2] |
| Molecular Formula | C28H23Cl2F2N9O2 | [2] |
| Molecular Weight | 626.44 | [2] |
| Hazard Classification | Not a hazardous substance or mixture | [2][3] |
Pre-Disposal and Handling Precautions
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of accidental exposure, even with non-hazardous substances.
Recommended PPE:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Disposable gloves
Handling Guidelines:
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its contaminated materials should always be in accordance with local, state, and federal regulations.[2]
Step 1: Decontamination of Spills
In the event of a spill, follow these procedures:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Absorb Liquid: For solutions, use an inert, finely-powdered liquid-binding material such as diatomite or universal binders to absorb the spill.[2][3]
-
Clean Surfaces: Decontaminate the affected surfaces and any equipment by scrubbing with alcohol.[2][3]
-
Collect Waste: Carefully collect all contaminated materials (absorbent material, used cleaning supplies) into a designated, sealable waste container.
Step 2: Disposal of Unused this compound
For unused or expired this compound:
-
Consult Institutional Guidelines: Always refer to your institution's specific chemical waste disposal procedures first.
-
Package for Disposal:
-
If in solid form, ensure it is in a securely sealed container.
-
For solutions, package in a leak-proof container.
-
-
Labeling: Clearly label the waste container as "this compound Waste" and include any other information required by your institution's waste management program.
-
Waste Collection: Arrange for collection by your institution's licensed chemical waste disposal service.
Step 3: Disposal of Contaminated Materials
For items such as empty containers, gloves, and other disposable materials contaminated with this compound:
-
Segregate Waste: Place all contaminated items in a designated, clearly labeled waste bag or container separate from regular laboratory trash.
-
Container Disposal: For the original product container, ensure it is empty. Do not rinse into the drain. Dispose of it as chemical waste.
-
Follow Institutional Protocols: Adhere to your institution's guidelines for the disposal of non-hazardous chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
Environmental Considerations
To prevent environmental contamination, never dispose of this compound or its solutions down the drain or in the regular trash.[2][3] Always use a designated and licensed chemical waste disposal service. While this compound is not classified as hazardous, responsible disposal minimizes the potential for unforeseen environmental impacts.
References
- 1. Bristol Myers Squibb - this compound Granted U.S. FDA Fast Track Designation for All Three Indications Under Evaluation in Phase 3 Librexia Program: Ischemic Stroke, Acute Coronary Syndrome and Atrial Fibrillation [news.bms.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abmole.com [abmole.com]
Safeguarding Research: A Comprehensive Guide to Handling Milvexian
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of Milvexian, an investigational oral factor XIa inhibitor. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of research.
While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), prudent laboratory practices are essential to maintain a safe working environment. The following procedures and recommendations are based on standard safety protocols for handling non-hazardous pharmaceutical compounds.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on general laboratory safety standards.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. To be worn at all times when handling this compound powder or solutions. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Worn over personal clothing to protect against spills and contamination. Should be buttoned and have long sleeves. |
| Eye Protection | Safety Glasses with Side Shields | To be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If weighing or handling large quantities of powder that may generate dust, a dust mask or working in a fume hood is recommended. |
| Foot Protection | Closed-toe Shoes | To be worn at all times in the laboratory to protect against spills and falling objects. |
Experimental Protocols: Safe Handling Procedures
Adherence to a strict protocol for handling this compound is crucial. The following step-by-step guidance covers the lifecycle of the compound within a laboratory setting, from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the laboratory's chemical inventory system.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature requirements provided by the supplier.
2. Preparation and Handling:
-
Always handle this compound in a designated area, away from general laboratory traffic.
-
Before handling, ensure that a safety shower and eyewash station are accessible.[1]
-
Don appropriate PPE as outlined in the table above.
-
When weighing the solid form, perform the task in a chemical fume hood or a balance enclosure to minimize the potential for dust inhalation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and your initials.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with water.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
As an investigational drug, the disposal of this compound and its associated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused or expired this compound should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not discard it in the regular trash or pour it down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container. This container should be clearly labeled as "Chemical Waste" and include the name of the compound.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.
-
Consult Local Regulations: Always consult your institution's EHS guidelines and local regulations for the proper disposal of non-hazardous pharmaceutical waste.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
